molecular formula C6H4FNO B1366415 2-Fluoro-3-formylpyridine CAS No. 36404-90-7

2-Fluoro-3-formylpyridine

Cat. No.: B1366415
CAS No.: 36404-90-7
M. Wt: 125.1 g/mol
InChI Key: OFBVGDCXXGXDKU-UHFFFAOYSA-N
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Description

2-Fluoro-3-formylpyridine is a useful research compound. Its molecular formula is C6H4FNO and its molecular weight is 125.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBVGDCXXGXDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465675
Record name 2-Fluoro-3-formylpyridine
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Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36404-90-7
Record name 2-Fluoro-3-pyridinecarboxaldehyde
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Record name 2-Fluoro-3-formylpyridine
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Record name 2-fluoropyridine-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-formylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic incorporation of fluorine into organic scaffolds can dramatically alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] Among these valuable building blocks, 2-Fluoro-3-formylpyridine (also known as 2-fluoropyridine-3-carbaldehyde) has emerged as a particularly versatile intermediate.[3][4][5] Its unique arrangement of a reactive aldehyde group and an activated fluoro-substituted pyridine ring provides a powerful synthetic handle for constructing complex molecular architectures.

This guide offers an in-depth exploration of the core properties of this compound, providing field-proven insights into its synthesis, reactivity, and applications, with a focus on empowering researchers in drug discovery and development.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis and process development.

Physical and Chemical Identity

This compound is a solid at room temperature, typically appearing as an off-white to yellow crystalline powder.[6] Key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₄FNOPubChem[3]
Molecular Weight 125.10 g/mol PubChem[3][7]
CAS Number 36404-90-7Sigma-Aldrich, PubChem[3]
IUPAC Name 2-fluoropyridine-3-carbaldehydePubChem[3]
Synonyms 2-Fluoro-3-pyridinecarboxaldehyde, 2-fluoronicotinaldehydePubChem[3]
Purity (Typical) ≥97%LabSolutions, Sigma-Aldrich[6]
Spectroscopic Signature

Spectroscopic data is critical for reaction monitoring and final product confirmation. While specific spectra should always be acquired for each batch, the following provides a general reference for what to expect.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. For the related isomer, 3-fluoro-2-formylpyridine (in CDCl₃), characteristic signals include multiplets for the pyridine ring protons between δ 7.54-7.57 ppm, a doublet at δ 8.61 ppm, and a singlet for the aldehyde proton at δ 10.20 ppm.[8] Similar patterns are expected for this compound, with coupling constants influenced by the fluorine atom.

  • InChI Key: A standardized, unique structural identifier is OFBVGDCXXGXDKU-UHFFFAOYSA-N.[3]

Part 2: Synthesis and Reactivity Profile

The synthetic utility of this compound is defined by the distinct reactivity of its two primary functional groups: the aldehyde and the fluorinated pyridine ring.

Synthesis Pathway: Ortho-Directed Metalation

A common and effective laboratory-scale synthesis of related fluorinated formylpyridines involves a directed ortho-metalation strategy. This approach leverages the directing ability of the pyridine nitrogen to achieve regioselective functionalization. A representative protocol for a similar isomer, 3-fluoro-2-formylpyridine, is outlined below, illustrating the core principles applicable to this class of compounds.

Experimental Protocol: Synthesis of 3-Fluoro-2-formylpyridine [8]

Objective: To synthesize 3-fluoro-2-formylpyridine via directed ortho-metalation of 3-fluoropyridine followed by formylation.

Step 1: Activation and Lithiation

  • To a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.1 eq) in anhydrous diethyl ether, slowly add n-butyllithium (n-BuLi) (1.1 eq) at -25 °C.

    • Causality: DABCO acts as a ligand that complexes with n-BuLi, modulating its reactivity and preventing unwanted side reactions. The temperature is critical to maintain the stability of the organolithium reagent.

  • Stir the mixture for 45 minutes between -25 °C and -10 °C, then cool to -70 °C.

  • Slowly add 3-fluoropyridine (1.0 eq) dropwise, maintaining the temperature between -70 °C and -60 °C.

    • Causality: The pyridine nitrogen directs the lithiation to the adjacent C2 position. The low temperature is essential to prevent decomposition and ensure regioselectivity.

  • Continue stirring at this temperature for 1.5 hours to ensure complete lithiation.

Step 2: Formylation and Quench

  • Add N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture.

    • Causality: DMF serves as the formylating agent. The electrophilic carbonyl carbon of DMF is attacked by the nucleophilic lithiated pyridine.

  • Allow the reaction to proceed to completion (monitoring by TLC is recommended).

Step 3: Workup and Purification

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine all organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the final product.

Logical Workflow for Synthesis

G cluster_prep Step 1: Reagent Preparation & Lithiation cluster_reaction Step 2: Formylation cluster_purification Step 3: Workup & Purification DABCO DABCO in Anhydrous Ether nBuLi n-BuLi (-25°C) DABCO->nBuLi Slow addition Activated_Complex Activated Complex (-10°C to -25°C) nBuLi->Activated_Complex Stir 45 min Cooling1 Cool to -70°C Activated_Complex->Cooling1 Fluoropyridine Add 3-Fluoropyridine Cooling1->Fluoropyridine Lithiation Directed Lithiation (-60°C to -70°C) Fluoropyridine->Lithiation Stir 1.5h DMF Add DMF Lithiation->DMF Formylation Nucleophilic Attack DMF->Formylation Workup Aqueous Workup & Extraction Formylation->Workup Purification Column Chromatography Workup->Purification Product Pure 3-Fluoro-2-formylpyridine Purification->Product

Caption: Directed ortho-metalation and formylation workflow.

Key Reaction Modalities

The synthetic power of this compound stems from its dual reactivity.

  • Reactions at the Aldehyde Group: The formyl group is a classic electrophile, readily participating in a host of transformations essential for building molecular complexity.[9] These include:

    • Reductive Amination: Formation of diverse secondary and tertiary amines.

    • Wittig and Horner-Wadsworth-Emmons Reactions: Creation of carbon-carbon double bonds.

    • Nucleophilic Additions: Reactions with Grignard or organolithium reagents to generate secondary alcohols.

    • Condensation Reactions: Formation of Schiff bases with primary amines, which can serve as valuable ligands in coordination chemistry.[10]

  • Reactions at the Fluorinated Ring: The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides), displacing the fluoride ion. This reactivity is fundamental in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are workhorses in modern pharmaceutical synthesis.[1]

Reaction Versatility Diagram

G cluster_aldehyde Aldehyde Reactivity cluster_ring Ring Reactivity Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination R₂NH, [H] Wittig Wittig Reaction Core->Wittig Ph₃P=CHR NucleophilicAddition Grignard/Organolithium Addition Core->NucleophilicAddition R-MgBr SchiffBase Schiff Base Formation Core->SchiffBase R-NH₂ SnAr Nucleophilic Aromatic Substitution (SnAr) Core->SnAr Nu⁻ CrossCoupling Palladium Cross-Coupling (e.g., Suzuki) Core->CrossCoupling Ar-B(OH)₂, Pd cat.

Caption: Key reaction pathways for this compound.

Part 3: Applications in Drug Discovery and Development

Fluorinated pyridines are privileged scaffolds in medicinal chemistry.[1] The incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, and it can modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.[1][2]

This compound serves as a key starting material for synthesizing more complex molecules with potential therapeutic activity. Its ability to undergo both SₙAr and aldehyde chemistry allows for the divergent synthesis of compound libraries, accelerating the hit-to-lead optimization process in drug discovery programs. For example, it can be used to construct novel kinase inhibitors, receptor antagonists, or anti-infective agents.

Part 4: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial for ensuring laboratory safety.

Hazard Identification

This compound is classified as hazardous.[3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

  • Signal Word: Warning.[3][6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][12]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[12][13]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[14] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen) are recommended.[12][14]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in the dual reactivity of its aldehyde and fluoro-pyridine functionalities. Its utility in constructing complex, biologically active molecules makes it an indispensable tool for researchers in drug discovery and chemical synthesis. A comprehensive understanding of its properties, synthetic access, and reactivity profile, coupled with stringent adherence to safety protocols, will empower scientists to fully leverage its potential in developing the next generation of therapeutics and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11434944, 2-Fluoropyridine-3-carbaldehyde. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16414246, 2-Fluoro-5-formylpyridine. Available at: [Link]

  • American Elements. 3-Fluoro-2-formylpyridine | CAS 31224-43-8. Available at: [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Fluoro-3-methylpyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

Sources

A Senior Application Scientist's Technical Guide to 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Fluorinated Pyridine Aldehyde

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a vast number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its aqueous solubility, and its stable aromatic nature make it a privileged structure.[1] The strategic introduction of a fluorine atom and a reactive formyl group, as seen in 2-Fluoro-3-formylpyridine, transforms this simple heterocycle into a highly versatile and valuable building block. The fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the aldehyde serves as a versatile chemical handle for constructing complex molecular architectures.[3]

This guide provides an in-depth technical overview of this compound, moving beyond basic data to offer insights into its synthesis, reactivity, and practical application. The information herein is curated to empower researchers in leveraging this reagent to its full potential in their discovery and development programs.

Core Compound Identification and Properties

Proper identification is the bedrock of reproducible science. All key identifiers and physical properties for this compound are consolidated below.

PropertyValueSource
CAS Number 36404-90-7 [4][5]
IUPAC Name 2-fluoropyridine-3-carbaldehyde[5]
Synonyms 2-Fluoro-3-pyridinecarboxaldehyde, this compound[4][5]
Molecular Formula C₆H₄FNO[4][5]
Molecular Weight 125.10 g/mol [4][5]
Appearance Typically a solid (Varies by purity)N/A
Purity Commercially available at ≥97%[4]

Synthesis Pathway: Directed Ortho-Metalation

The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. The fluorine atom at the C2 position is a moderately effective directed metalation group (DMG), guiding lithiation to the adjacent C3 position. This approach offers high regioselectivity, which is paramount for avoiding isomeric impurities.

The workflow leverages the electron-withdrawing nature of the fluorine to increase the acidity of the C3 proton, facilitating its abstraction by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF).

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation & Quench start 2-Fluoropyridine reagents1 LDA, THF -78 °C start->reagents1 Deprotonation intermediate 3-Lithio-2-fluoropyridine (in situ) reagents1->intermediate reagents2 1. DMF 2. H₂O/H⁺ Quench intermediate->reagents2 Electrophilic Attack product This compound reagents2->product

Figure 1: Synthetic workflow for this compound via DoM.

Causality Behind Experimental Choices:

  • Base Selection (LDA): LDA is a strong, sterically hindered base. Its strength is sufficient to deprotonate the weakly acidic C3 proton, while its bulk minimizes the risk of nucleophilic attack on the pyridine ring itself.

  • Solvent (THF): Tetrahydrofuran is an aprotic polar solvent that effectively solvates the lithium cation and remains stable at the required low temperatures.

  • Temperature (-78 °C): This low temperature is critical for maintaining the stability of the highly reactive aryllithium intermediate, preventing side reactions and decomposition.

Spectroscopic Profile for Compound Verification

Confirming the structure and purity of this compound is essential. Below are the expected spectroscopic characteristics based on its structure and data from analogous compounds.[6][7][8]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehydic Proton (CHO): A singlet (or a narrow doublet due to coupling with ring protons) is expected around δ 10.2-10.4 ppm. This downfield shift is characteristic of an aldehyde proton.

    • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6, adjacent to the nitrogen, will likely be the most downfield. Coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 185-195 ppm.

    • Aromatic Carbons: Five distinct signals. The carbon bearing the fluorine (C2) will appear as a large doublet due to one-bond C-F coupling (J ≈ 240-260 Hz). The carbons ortho and meta to the fluorine will show smaller C-F couplings.

  • IR (ATR):

    • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.

    • C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.[8]

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent peak at m/z = 125.

    • Fragmentation: A characteristic peak at m/z = 124 corresponding to the loss of a hydrogen atom ([M-H]⁺), and a peak at m/z = 96 corresponding to the loss of the formyl group ([M-CHO]⁺).

Reactivity and Key Synthetic Transformations

The utility of this compound stems from the distinct reactivity of its two functional moieties: the electrophilic aldehyde and the fluorinated pyridine ring. This dual functionality allows for a wide range of sequential or orthogonal synthetic transformations.

G Core This compound Aldehyde_Rxns Aldehyde Chemistry Core->Aldehyde_Rxns Ring_Rxns Pyridine Ring Chemistry Core->Ring_Rxns Reductive_Amination Reductive Amination (→ Amines) Aldehyde_Rxns->Reductive_Amination Wittig_Reaction Wittig/HWE Reaction (→ Alkenes) Aldehyde_Rxns->Wittig_Reaction Grignard_Addition Grignard/Organolithium Addition (→ Alcohols) Aldehyde_Rxns->Grignard_Addition Nucleophilic_Aromatic_Sub Nucleophilic Aromatic Substitution (SNAr) Ring_Rxns->Nucleophilic_Aromatic_Sub e.g., at C2 or C6 positions

Figure 2: Key reaction pathways for this compound.
  • Reductive Amination: This is one of the most powerful and widely used reactions for installing amine diversity. The aldehyde first condenses with a primary or secondary amine to form an iminium ion in situ, which is then reduced by a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to yield the corresponding amine. This is a cornerstone of library synthesis in drug discovery.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions provide reliable access to substituted alkenes by reacting the aldehyde with phosphorus ylides or phosphonate carbanions, respectively. This is a key method for C-C bond formation.

  • Nucleophilic Addition: Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the aldehyde carbonyl to form secondary alcohols, providing another robust method for scaffold elaboration.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring towards SNAr. While the C-F bond is strong, under forcing conditions or with potent nucleophiles, the fluorine at C2 can be displaced.

A Self-Validating Protocol: Reductive Amination

This protocol describes a representative reductive amination to synthesize N-benzyl-1-(2-fluoropyridin-3-yl)methanamine. It is designed as a self-validating system, with clear steps for reaction, monitoring, workup, and purification.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 250 mg, 2.0 mmol).

  • Dissolve the aldehyde in anhydrous DCM (20 mL).

  • Add benzylamine (e.g., 225 mg, 2.1 mmol) to the solution and stir for 20-30 minutes at room temperature. This allows for the initial formation of the imine/iminium intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (e.g., 636 mg, 3.0 mmol). Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation. It is less water-sensitive than NaBH₄.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine all organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

GHS Hazard Identification: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[9][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9][10]

  • Skin and Body Protection: Use a lab coat. Ensure an emergency eyewash station and safety shower are accessible.[9]

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) and refrigeration is recommended.[9][12]

References

  • LabSolutions. (n.d.). 2-Fluoro-3-pyridinecarboxaldehyde. Retrieved from LabSolutions website. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11434944, 2-Fluoropyridine-3-carbaldehyde. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16414246, 2-Fluoro-5-formylpyridine. Retrieved from PubChem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from Inno Pharmchem. [Link]

  • American Elements. (n.d.). 3-Fluoro-2-formylpyridine. Retrieved from American Elements. [Link]

  • CP Lab Safety. (n.d.). 2-Fluoro-3-pyridinecarboxaldehyde, min 97%, 10 grams. Retrieved from CP Lab Safety. [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. Retrieved from Inno Pharmchem. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11344017, 3-Fluoro-2-pyridinecarboxaldehyde. Retrieved from PubChem. [Link]

  • Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Kumar, P., & Kumar, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]

  • ResearchGate. (2000). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from ResearchGate. [Link]

  • Verma, S., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 51-78. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Physical Chemistry Au. (2023). Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. Retrieved from ACS Publications. [Link]

Sources

2-Fluoro-3-formylpyridine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-3-formylpyridine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 2-fluoropyridine-3-carbaldehyde), a pivotal heterocyclic building block in contemporary drug discovery and materials science. We delve into its fundamental physicochemical properties, detail a robust and validated synthetic protocol with mechanistic insights, and explore its versatile reactivity. The guide highlights its strategic importance as a precursor in the synthesis of complex, high-value molecules, particularly within medicinal chemistry. Safety, handling, and characterization data are also presented to provide a complete operational understanding for researchers, chemists, and drug development professionals.

The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold found in numerous natural products and pharmaceuticals, including essential drugs like niacin and pyridoxine[1]. In modern medicinal chemistry, the strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's biological profile[2][3]. Introducing fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and increase receptor binding affinity[2]. Analysis of recently FDA-approved drugs reveals a significant number of fluorinated compounds, underscoring the success of this strategy[3].

This compound (CAS: 36404-90-7) is a prime example of a fluorinated pyridine intermediate that offers significant synthetic versatility. Its structure combines the influential electronic effects of the fluorine atom with the reactive aldehyde group, making it a valuable starting point for constructing diverse molecular architectures[4].

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, compiled from reliable chemical databases and supplier documentation.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 36404-90-7[5]
Molecular Formula C₆H₄FNO[5]
Molecular Weight 125.10 g/mol [5]
IUPAC Name 2-fluoropyridine-3-carbaldehyde[5]
Boiling Point 181 °C (lit.)[6]
Density 1.126 g/cm³ at 25 °C (lit.)[6]
Purity Typically ≥97%
InChI Key OFBVGDCXXGXDKU-UHFFFAOYSA-N[5]
Table 2: Representative Spectroscopic Data
TechniqueDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.54-7.57 (m, 2H), 8.61 (d, J = 2.20 Hz, 1H), 10.20 (s, 1H)[7]
Appearance Colorless to light yellow liquid or solidN/A

Synthesis Protocol: Directed Ortho-Metalation

A common and effective method for synthesizing this compound is through the directed ortho-metalation of 3-fluoropyridine. The fluorine atom acts as a powerful ortho-directing group, facilitating regioselective deprotonation at the C2 position.

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction & Quench cluster_workup Workup & Purification SM1 3-Fluoropyridine R1 1. Complexation of n-BuLi with DABCO (-25 to -10°C) SM2 n-BuLi in Hexane SM3 DABCO in Ether SM4 Anhydrous DMF R2 2. Addition of 3-Fluoropyridine & Metalation (-70 to -60°C) R1->R2 Cool to -70°C R3 3. Electrophilic Quench with DMF R2->R3 Maintain Temp. W1 Aqueous Workup R3->W1 Reaction Completion W2 DCM Extraction W1->W2 P1 Silica Gel Column Chromatography (Ethyl Acetate/Hexane) W2->P1 FP Final Product: This compound P1->FP

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures and should be performed by trained personnel in a controlled laboratory setting.[7]

  • Reagent Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve DABCO (1.1 eq.) in anhydrous diethyl ether (approx. 0.3 M solution).

  • Base Activation: Cool the solution to -25 °C. Slowly add n-BuLi (1.6 M in hexane, 1.1 eq.) dropwise, maintaining the temperature between -25 and -10 °C. Stir the resulting slurry for 45 minutes. Causality: DABCO forms a complex with n-BuLi, increasing its basicity and preventing unwanted nucleophilic addition to the pyridine ring.

  • Metalation: Cool the reaction mixture to -70 °C using a dry ice/acetone bath. Add 3-fluoropyridine (1.0 eq.) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 1.5 hours. Causality: The low temperature is critical to ensure kinetic control, favoring deprotonation at the C2 position directed by the fluorine atom and preventing decomposition of the lithiated intermediate.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq.) dropwise to the reaction mixture at -70 °C. Allow the reaction to proceed for another hour before gradually warming to room temperature. Causality: DMF serves as the electrophilic source of the formyl group.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Purification: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.[7]

Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its two key functional groups: the aldehyde and the fluorinated aromatic ring.

Diagram 2: Key Reaction Pathways

G cluster_aldehyde Aldehyde Transformations cluster_ring Pyridine Ring Reactions main This compound reduct Reduction (e.g., NaBH₄) main->reduct reduct_amin Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) main->reduct_amin wittig Wittig Reaction (e.g., Ph₃P=CHR) main->wittig snar Nucleophilic Aromatic Substitution (SNAr) main->snar reduct_prod 2-Fluoro-3-(hydroxymethyl)pyridine reduct->reduct_prod reduct_amin_prod Substituted Amines reduct_amin->reduct_amin_prod wittig_prod Alkenyl Pyridines wittig->wittig_prod snar_prod C2-Substituted Pyridines snar->snar_prod

Caption: Synthetic utility of this compound via its functional groups.

  • Aldehyde Chemistry : The formyl group is a versatile handle for chain extension and functionalization. It readily undergoes:

    • Reductive Amination : Reaction with primary or secondary amines followed by reduction to form various substituted aminomethylpyridines, a common motif in bioactive molecules[4].

    • Wittig and Horner-Wadsworth-Emmons Reactions : Conversion to α,β-unsaturated alkenes, providing access to a wide range of conjugated systems[4].

    • Nucleophilic Addition : Reactions with Grignard or organolithium reagents to produce secondary alcohols[4].

    • Oxidation/Reduction : The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding its synthetic potential.

  • Pyridine Ring Chemistry : The fluorine atom at the C2 position activates the ring for Nucleophilic Aromatic Substitution (SₙAr) . Strong nucleophiles can displace the fluoride, allowing for the introduction of various substituents (e.g., -OR, -NR₂, -SR). This is a powerful method for late-stage functionalization in a synthetic route.

Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in pharmaceuticals. Its derivatives are key intermediates in the synthesis of compounds with potential therapeutic activities. For instance, related structures like 3-Fluoro-2-formylpyridine are used to prepare taxoid derivatives with anti-tumor properties and to synthesize potent antibacterial agents effective against resistant strains like MRSA. The pyridine scaffold itself is integral to a vast number of drugs, and its functionalization is a key strategy in developing kinase inhibitors, CNS-acting agents, and antimicrobials[1].

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

Hazard Identification

Based on GHS classifications, this compound is:

  • Harmful if swallowed (H302)[5].

  • Causes skin irritation (H315)[5].

  • Causes serious eye irritation (H319)[5].

  • May cause respiratory irritation (H335)[5].

Recommended Handling Procedures
  • Engineering Controls : Always work in a well-ventilated chemical fume hood to avoid inhalation of vapors[6]. Safety showers and eyewash stations should be readily accessible[8].

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield[9].

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated[6][9].

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors[10].

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[6].

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[6].

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[10].

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended[6].

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the synergistic interplay between its aldehyde functionality and the electronically modified pyridine ring. Its well-defined synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and researchers. By providing access to a diverse range of complex fluorinated heterocycles, it continues to play a vital role in the development of next-generation pharmaceuticals and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11434944, 2-Fluoropyridine-3-carbaldehyde. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16414246, 2-Fluoro-5-formylpyridine. PubChem. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. Available at: [Link]

  • Wu, L., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • American Elements (n.d.). 3-Fluoro-2-formylpyridine. American Elements. Available at: [Link]

  • Google Patents (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.
  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents (2013). CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
  • Chandra, K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Gutsul, E., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. Available at: [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-3-formylpyridine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its utility, its synthetic pathways, and its strategic application in creating next-generation therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound (also known as 2-fluoropyridine-3-carbaldehyde) is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a formyl (aldehyde) group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in organic synthesis.

The strategic placement of the fluorine atom, one of the most electronegative elements, significantly modulates the electronic properties of the pyridine ring.[1] This modification can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the pharmacokinetic properties of parent molecules.[1][2] The pyridine scaffold itself is a prevalent motif in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and engage in specific hydrogen bonding interactions.[3][4][5]

Quantitative Data Summary

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₆H₄FNO[6][7]
Molecular Weight 125.10 g/mol [6][7]
CAS Number 36404-90-7[7]
IUPAC Name 2-fluoropyridine-3-carbaldehyde[6]
Purity Typically ≥97%[7]
Appearance Varies (often a solid)N/A
Solubility Slightly soluble in water[8]

Synthesis Strategy: Directed Ortho-Metalation

The core principle involves using the fluorine atom as a directing group to facilitate deprotonation at the adjacent C2 position, followed by quenching with an electrophile (in this case, a formylating agent).

Illustrative Experimental Protocol: Synthesis of 3-Fluoro-2-formylpyridine

This protocol is adapted from established methods for synthesizing substituted fluoropyridines.[8]

Objective: To introduce a formyl group at the C2 position of a 3-fluoropyridine ring via a lithiation-formylation sequence.

Reagents and Materials:

  • 3-Fluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve DABCO (1.1 eq) in anhydrous diethyl ether.

  • Base Activation: Cool the solution to -25 °C. Slowly add n-BuLi (1.1 eq) to the solution. The formation of a complex between DABCO and n-BuLi creates a less pyrophoric and more manageable basic system. Stir the mixture for 45 minutes while allowing the temperature to rise to -10 °C.

  • Lithiation: Cool the reaction mixture to -70 °C. Add 3-fluoropyridine (1.0 eq) dropwise, ensuring the temperature remains below -60 °C. The fluorine atom directs the lithiation to the C2 position. The reaction is stirred at this temperature for 1.5 hours to ensure complete deprotonation.

  • Electrophilic Quench (Formylation): Add anhydrous DMF (2.0 eq) to the reaction mixture. DMF serves as the formyl group source.

  • Work-up and Purification: Upon reaction completion (monitored by TLC or GC-MS), the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically via column chromatography, to yield the final 3-Fluoro-2-formylpyridine.[8]

Synthesis Workflow Diagram

G Start 3-Fluoropyridine (Starting Material) Reagents1 DABCO + n-BuLi in Ether, -25°C to -10°C Start->Reagents1 Intermediate Lithiation at C2 (-70°C) Reagents1->Intermediate 2. Directed Metalation Reagents2 DMF (Formylating Agent) (-70°C) Intermediate->Reagents2 Quench Aqueous Work-up & Purification Product 3-Fluoro-2-formylpyridine (Final Product) Quench->Product

Caption: Directed Ortho-Metalation synthesis workflow.

Chemical Reactivity and Utility in Drug Design

The true power of this compound lies in its aldehyde functionality, which serves as a versatile handle for constructing more complex molecular architectures. Its utility is central to fragment-based drug discovery and lead optimization campaigns.

Key Transformations:
  • Reductive Amination: The aldehyde can be readily converted into a wide array of primary, secondary, and tertiary amines. This is arguably one of the most important reactions in medicinal chemistry for introducing basic nitrogen centers, which are crucial for solubility and target binding.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide reliable routes to form carbon-carbon double bonds (alkenes), allowing for the extension of carbon scaffolds or the introduction of specific geometric constraints into a molecule.[9]

  • Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde yields secondary alcohols, providing a new stereocenter and a hydroxyl group that can serve as a hydrogen bond donor or be further functionalized.[9]

  • Condensation Reactions: Reactions like the Knoevenagel condensation allow for the formation of α,β-unsaturated systems, which are valuable Michael acceptors or components of larger conjugated systems.[9]

Chemical Utility Diagram

G Core This compound RedAmine Reductive Amination (+ R₂NH, [H]) Core->RedAmine Wittig Wittig / HWE Reaction (+ Ylide) Core->Wittig Grignard Grignard Addition (+ RMgBr) Core->Grignard Condense Condensation (+ CH₂(CN)₂) Core->Condense Amine Amines RedAmine->Amine Alkene Alkenes Wittig->Alkene Alcohol Secondary Alcohols Grignard->Alcohol Unsaturated α,β-Unsaturated Systems Condense->Unsaturated

Caption: Key synthetic transformations of this compound.

Safety, Handling, and Storage

Working with any chemical intermediate requires strict adherence to safety protocols. This compound is classified with several hazards that necessitate careful handling.

GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with this compound.[6]

Hazard CodeStatementClass
H302Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
H315Causes skin irritationSkin Corrosion/Irritation (Cat. 2)
H319Causes serious eye irritationSerious Eye Damage/Irritation (Cat. 2)
H335May cause respiratory irritationSTOT - Single Exposure (Cat. 3)
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[10][11] Safety showers and eyewash stations must be readily accessible.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield compliant with OSHA or EN166 standards.[10][12]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[10][12] Change gloves immediately if they become contaminated.

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or EN 149 approved respirator with an appropriate cartridge.[10]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust or vapor.[10] Wash hands thoroughly after handling.[10][13] Keep away from heat, sparks, and open flames.[10]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigerated storage under a nitrogen atmosphere to maintain product quality.[10]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[10]

Conclusion: A Cornerstone for Modern Drug Discovery

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a direct pathway to novel and effective therapeutics. The interplay between the activating aldehyde group and the modulating effects of the fluorinated pyridine ring makes it an indispensable tool for medicinal chemists.[1][9] Its proficient use allows for the systematic exploration of chemical space, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately accelerating the journey from laboratory discovery to life-saving medications.[2]

References

  • 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem. National Institutes of Health. [Link]

  • 2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246 - PubChem. National Institutes of Health. [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyridine-2-aldehyde Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia Limited. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 3-Fluoro-2-formylpyridine | CAS 31224-43-8 | AMERICAN ELEMENTS ®. American Elements. [Link]

  • 3-Fluoro-2-pyridinecarboxaldehyde | C6H4FNO | CID 11344017 - PubChem. National Institutes of Health. [Link]

  • Preparation method of 2-amino-3-fluoropyridine - Google Patents.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Dovepress. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. National Center for Biotechnology Information. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-formylpyridine

Abstract

This compound, also known as 2-fluoronicotinaldehyde, is a pivotal heterocyclic building block in the development of pharmaceuticals and advanced materials.[1][2][3] Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the formyl group on the pyridine ring, make it a valuable synthon for introducing fluorinated pyridine moieties into complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of key strategies, including directed ortho-metalation, oxidation of methylpyridine precursors, and halogen exchange reactions. Each section is grounded in established chemical principles to provide not just a protocol, but a framework for rational synthesis design.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] The 2-fluoropyridine scaffold is particularly prevalent in a wide range of biologically active compounds. This compound serves as a versatile intermediate, allowing for a multitude of subsequent transformations through its aldehyde functionality. These include reductive aminations, Wittig reactions, and condensations, providing access to a diverse array of complex derivatives.[5]

The synthesis of this molecule, however, presents distinct challenges, primarily centered on achieving regioselective formylation of the fluorinated pyridine ring. This guide will explore the three most effective and commonly employed strategies to overcome these challenges.

Core Synthetic Strategies

The selection of a synthetic route depends on factors such as starting material availability, required scale, and laboratory capabilities. Below, we analyze three robust pathways.

Pathway 1: Directed Ortho-Metalation (DoM) of 2-Fluoropyridine

This is arguably the most direct and elegant approach for laboratory-scale synthesis. The strategy leverages the fluorine atom as a directing metalation group (DMG) to achieve highly regioselective lithiation at the C3 position.

Causality and Mechanism: Directed ortho-metalation is a powerful tool in aromatic chemistry where a heteroatom-containing substituent directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[6][7] In the case of 2-fluoropyridine, the fluorine atom, along with the pyridine nitrogen, coordinates to the lithium cation of the organolithium base (e.g., n-butyllithium).[8][9] This complexation increases the kinetic acidity of the C3 proton, facilitating its abstraction over other protons on the ring. The resulting 2-fluoro-3-lithiopyridine intermediate can then be trapped with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to yield the target aldehyde.

DoM_Pathway Start 2-Fluoropyridine Base n-BuLi or LDA THF, -78 °C Start->Base Coordination & Deprotonation Intermediate 2-Fluoro-3-lithiopyridine (Aryl Lithium Intermediate) Base->Intermediate Quench DMF (Quench) -78 °C to RT Intermediate->Quench Electrophilic Addition Workup Aqueous Workup Quench->Workup Product This compound Workup->Product

Figure 1: Workflow for Directed Ortho-Metalation (DoM) of 2-Fluoropyridine.

Experimental Protocol: Directed Ortho-Metalation of 2-Fluoropyridine

  • 1. Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 volumes).

  • 2. Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • 3. Addition of Starting Material: Add 2-fluoropyridine (1.0 eq) to the cooled THF.

  • 4. Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • 5. Quenching with Electrophile: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • 6. Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • 7. Extraction and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography.[10]

Pathway 2: Oxidation of 2-Fluoro-3-methylpyridine

This pathway is an excellent alternative, particularly if the corresponding methylpyridine precursor is readily available or more economical than 2-fluoropyridine. The core of this strategy is the selective oxidation of the methyl group at the C3 position.

Causality and Mechanism: The oxidation of a methyl group on an aromatic ring to an aldehyde can be achieved with various reagents. Selenium dioxide (SeO₂) is a classic reagent for this transformation. The mechanism involves an ene reaction followed by a[11][12]-sigmatropic rearrangement. Other common oxidants include manganese dioxide (MnO₂), which is effective for benzylic-type methyl groups, or catalytic methods involving ceric ammonium nitrate (CAN). The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid (2-fluoronicotinic acid).

Experimental Protocol: Selenium Dioxide Oxidation

  • 1. Reactor Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-fluoro-3-methylpyridine (1.0 eq)[13][14][15] in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • 2. Reagent Addition: Add selenium dioxide (SeO₂, 1.1 - 1.2 eq) to the solution.

  • 3. Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or GC-MS. The reaction can take several hours to reach completion.

  • 4. Workup: After cooling to room temperature, the black selenium byproduct is removed by filtration through a pad of Celite.

  • 5. Extraction and Purification: The filtrate is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography or distillation.

Pathway 3: Halogen Exchange (Halex) on a Precursor

For larger-scale industrial applications, a Halogen Exchange (Halex) reaction can be a cost-effective route. This method typically involves the nucleophilic substitution of a chloro or bromo substituent at the C2 position with a fluoride anion.

Causality and Mechanism: The Halex reaction is a type of nucleophilic aromatic substitution (SNAr).[16] The pyridine ring is electron-deficient, which facilitates nucleophilic attack, especially when activated by electron-withdrawing groups. The reaction requires a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), and is usually performed at high temperatures in a polar aprotic solvent like DMSO or sulfolane to enhance the nucleophilicity of the fluoride ion. A phase-transfer catalyst (e.g., tetraphenylphosphonium bromide or a crown ether) is often employed to improve the solubility and reactivity of the fluoride salt.

Experimental Protocol: Fluorination of 2-Chloro-3-formylpyridine

  • 1. Reagent Preparation: In an oven-dried flask, add spray-dried potassium fluoride (KF, 2.0-3.0 eq) and a phase-transfer catalyst (e.g., Kryptofix 222 or tetraphenylphosphonium bromide, 0.1 eq).

  • 2. Solvent and Substrate Addition: Add a high-boiling polar aprotic solvent (e.g., DMSO) followed by 2-chloro-3-formylpyridine (1.0 eq).[17]

  • 3. Reaction: Heat the mixture to a high temperature (typically 150-220 °C) under a nitrogen atmosphere. Monitor the reaction for the consumption of the starting material.

  • 4. Workup and Isolation: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). The organic phase is then washed, dried, and concentrated.

  • 5. Purification: The final product is typically purified by vacuum distillation.

Comparative Analysis of Synthesis Pathways

The optimal choice of synthesis route is dictated by the specific requirements of the project.

Parameter Directed Ortho-Metalation (DoM) Oxidation of Methylpyridine Halogen Exchange (Halex)
Starting Material 2-Fluoropyridine2-Fluoro-3-methylpyridine2-Chloro-3-formylpyridine
Key Reagents n-BuLi, LDA, DMFSeO₂, MnO₂KF, CsF, Phase-Transfer Catalyst
Yield Moderate to GoodModerateGood to Excellent
Scalability Poor to ModerateModerateExcellent
Safety Concerns Pyrophoric reagents, cryogenic tempsToxic SeO₂, high tempsHigh temperatures, high pressure
Ideal Application Lab-scale, rapid access, derivatizationWhen methyl precursor is availableLarge-scale, industrial production

Expert Insights: The DoM route offers the most direct path and is highly effective for small-scale synthesis and creating analog libraries due to its high regioselectivity. The Oxidation pathway is a solid choice if 2-fluoro-3-methylpyridine is readily accessible. For process chemistry and manufacturing, the Halex reaction is often preferred due to its scalability and the lower cost of starting materials, despite the harsh reaction conditions.

Synthesis_Comparison cluster_DoM Pathway 1: DoM cluster_Oxidation Pathway 2: Oxidation cluster_Halex Pathway 3: Halex s1 2-Fluoropyridine p1 This compound s1->p1 1. n-BuLi, -78°C 2. DMF s2 2-Fluoro-3-methylpyridine p2 This compound s2->p2 SeO₂, Reflux s3 2-Chloro-3-formylpyridine p3 This compound s3->p3 KF, DMSO, >150°C

Figure 2: Comparative overview of the main synthetic pathways.

Safety and Handling

Working with the reagents involved in these syntheses requires strict adherence to safety protocols.

  • General Handling: this compound may cause skin, eye, and respiratory irritation.[1][18] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory.[11][18]

  • Reagent-Specific Precautions:

    • Organolithiums (n-BuLi, s-BuLi): These are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.[19]

    • Selenium Dioxide (SeO₂): Highly toxic and a suspected teratogen. Avoid inhalation of dust and handle with extreme care.

    • High-Temperature Reactions: Halex reactions often require high temperatures, posing a risk of thermal burns and potential pressure buildup. Reactions should be conducted behind a blast shield.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[18][19][20][21]

Conclusion

The synthesis of this compound is achievable through several strategic pathways. For discovery and medicinal chemistry applications, directed ortho-metalation provides a rapid and highly selective route. For larger-scale needs, oxidation of the corresponding methylpyridine or a halogen exchange reaction on a chlorinated precursor offer more scalable and potentially more economical alternatives. A thorough understanding of the mechanisms, operational hazards, and scalability of each method allows the research scientist or drug development professional to make an informed decision tailored to their specific objectives.

References

  • This compound SAFETY DATA SHEET. (2013). Capot Chemical Co., Ltd.
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D
  • 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8. (2025). ChemicalBook.
  • SAFETY DATA SHEET - 2-Fluoropyridine. (2009). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde. (2012). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Fluoropyridine. (2025). Fisher Scientific.
  • 2-Fluoro-3-methylpyridine: Properties, Applications, Safety D
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  • 2-Fluoro-3-pyridinecarboxaldehyde. LabSolutions.
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  • Facile Rh(III)
  • Directed ortho metal
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  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2018). Frontiers in Chemistry, PMC, NIH.
  • C–H FLUORINATION OF PYRIDINES AND DIAZINES WITH AgF2. (2017). Organic Syntheses.
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE | 329794-28-7. (2025). ChemicalBook.
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An In-depth Technical Guide to the Solubility of 2-Fluoro-3-formylpyridine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-Fluoro-3-formylpyridine, a key building block in modern drug discovery. Recognizing the critical role of solubility in determining the developability and efficacy of pharmaceutical candidates, this document offers a multi-faceted approach, combining theoretical principles with actionable experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Executive Summary: The Critical Role of this compound and Its Solubility

This compound is a valued heterocyclic compound in medicinal chemistry. The presence of the fluorine atom and the formyl group on the pyridine scaffold imparts unique electronic properties and reactivity, making it a versatile intermediate in the synthesis of complex molecular architectures for novel therapeutic agents.[1][2] The pyridine ring is a common motif in many FDA-approved drugs, and the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3]

However, the successful application of this compound in drug development is intrinsically linked to its solubility. Poor solubility can lead to challenges in reaction setup, purification, formulation, and ultimately, can compromise the pharmacokinetic profile of a drug candidate. This guide will delve into the factors governing the solubility of this compound and provide a robust framework for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₄FNO[4]
Molecular Weight 125.10 g/mol [4]
Appearance Solid[5]
pKa (Predicted) 1.25 ± 0.10[5]

The key structural features influencing solubility are:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can promote solubility in protic solvents like water and alcohols.[3]

  • The Formyl Group: The aldehyde functionality can also participate in hydrogen bonding as an acceptor. Its polar nature contributes to solubility in polar solvents.

  • The Fluorine Atom: Fluorine is highly electronegative and can influence the electron distribution of the entire molecule. While fluorination can sometimes increase lipophilicity, its effect on solubility is complex and depends on the overall molecular context.[6]

Based on these features, a qualitative prediction of solubility can be made. The presence of hydrogen bond acceptors suggests at least some solubility in polar protic solvents. For a related compound, 3-Fluoro-2-formylpyridine, it is noted to be slightly soluble in water and soluble in methanol.[5][7] However, for drug development purposes, precise quantitative data is essential.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. This means that solutes tend to dissolve in solvents with similar polarity.

G A 1. Preparation of Saturated Solutions B 2. Equilibration A->B C 3. Phase Separation B->C D 4. Sample Preparation for Analysis C->D E 5. HPLC Analysis D->E F 6. Quantification E->F

Sources

Spectroscopic Profile of 2-Fluoro-3-formylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Fluoro-3-formylpyridine (also known as 2-fluoronicotinaldehyde), a key building block in medicinal chemistry and materials science. In the absence of publicly available, fully assigned experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized protocols for acquiring high-quality spectroscopic data for this and similar compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in synthetic chemistry. The presence of a fluorine atom at the 2-position and a formyl group at the 3-position imparts unique electronic properties and reactivity to the pyridine ring. The fluorine atom, with its high electronegativity, can influence the molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making it a valuable substituent in the design of novel pharmaceuticals. The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a foundational understanding of its expected spectroscopic signatures.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound—a fluorinated aromatic heterocycle with an aldehyde substituent—give rise to a distinct set of signals in various spectroscopic analyses. The following diagram illustrates the molecular structure and the numbering convention used for the interpretation of its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the three aromatic protons and the aldehydic proton. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine, the nitrogen atom, and the formyl group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.40 - 7.60dddJ(H4-H5) ≈ 7.5, J(H4-F) ≈ 4.0, J(H4-H6) ≈ 1.5
H-57.20 - 7.40dddJ(H5-H4) ≈ 7.5, J(H5-H6) ≈ 5.0, J(H5-F) ≈ 1.0
H-68.20 - 8.40dddJ(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5, J(H6-F) ≈ 2.0
-CHO10.20 - 10.40s-

Causality behind Predictions:

  • H-6: This proton is ortho to the electronegative nitrogen atom, leading to a significant downfield shift.

  • Aldehyde Proton (-CHO): The aldehydic proton is highly deshielded and will appear at a characteristic downfield position. It is not expected to show significant coupling to other protons.

  • Coupling Constants: The magnitudes of the proton-proton coupling constants are typical for pyridine rings. The couplings to the fluorine atom (H-F coupling) are expected through space and through the bond network, leading to additional splitting of the signals for H-4, H-5, and H-6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts and multiplicities will be heavily influenced by the attached fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz)
C-2160 - 165d¹JCF ≈ 240-260
C-3120 - 125d²JCF ≈ 20-30
C-4125 - 130d³JCF ≈ 5-10
C-5122 - 127s (or very small d)⁴JCF ≈ 0-3
C-6150 - 155d³JCF ≈ 15-20
-CHO188 - 192d³JCF ≈ 3-7

Causality behind Predictions:

  • C-2: This carbon is directly attached to the fluorine atom, resulting in a large one-bond C-F coupling constant (¹JCF) and a significant downfield chemical shift.[1][2]

  • C-3 and C-4: These carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, respectively.[1]

  • C-6: The three-bond coupling to fluorine is also expected for this carbon.

  • Aldehyde Carbon (-CHO): This carbon will appear in the typical downfield region for aldehydes and may show a small three-bond coupling to the fluorine.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[3]

Table 3: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-70 to -90 (relative to CFCl₃)m

Causality behind Predictions:

  • Chemical Shift: The chemical shift of fluorine attached to an aromatic ring typically falls within this range.[4][5] The exact position will be sensitive to the solvent and the electronic effects of the formyl group.

  • Multiplicity: The fluorine signal is expected to be a multiplet due to couplings to H-4, H-5, and H-6.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aldehyde group and the fluorinated pyridine ring.

Table 4: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050 - 3150C-H stretch (aromatic)Medium
2820 - 2880 & 2720 - 2780C-H stretch (aldehyde)Medium (Fermi doublet)
1700 - 1720C=O stretch (aldehyde)Strong
1580 - 1610C=C and C=N stretch (aromatic ring)Medium-Strong
1450 - 1500C=C and C=N stretch (aromatic ring)Medium-Strong
1200 - 1250C-F stretchStrong
800 - 900C-H out-of-plane bend (aromatic)Strong

Causality behind Predictions:

  • C=O Stretch: The strong absorption in the region of 1700-1720 cm⁻¹ is a characteristic signature of the carbonyl group in an aromatic aldehyde.[6]

  • Aldehyde C-H Stretch: The presence of a Fermi doublet in the 2720-2880 cm⁻¹ region is a tell-tale sign of an aldehyde C-H bond.[6]

  • C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region is expected for the C-F stretching vibration.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₆H₄FNO), which is approximately 125.03 g/mol .[7][8]

  • Major Fragmentation Pathways:

    • Loss of H·: A peak at M-1 (m/z 124) is expected due to the loss of the aldehydic hydrogen radical.

    • Loss of CO: A peak at M-28 (m/z 97) is anticipated from the loss of a neutral carbon monoxide molecule from the formyl group. This fragment would correspond to the 2-fluoropyridine cation.

    • Loss of CHO·: A peak at M-29 (m/z 96) can occur from the loss of the entire formyl radical.

MS_Fragmentation_Pathway M [C₆H₄FNO]⁺˙ m/z = 125 M_minus_H [C₆H₃FNO]⁺ m/z = 124 M->M_minus_H - H· M_minus_CO [C₅H₄FN]⁺˙ m/z = 97 M->M_minus_CO - CO M_minus_CHO [C₅H₄FN]⁺ m/z = 96 M->M_minus_CHO - CHO· M_minus_H->M_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use an appropriate spectral width to cover the expected chemical shift range for aromatic fluorine compounds.

    • Use a suitable reference standard, such as CFCl₃ (trichlorofluoromethane), either internally or externally.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 ¹H NMR prep2->acq1 acq2 ¹³C NMR prep2->acq2 acq3 ¹⁹F NMR prep2->acq3 proc1 Fourier Transform acq1->proc1 acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Peak Picking & Integration proc3->proc4 ¹H Spectrum ¹H Spectrum proc4->¹H Spectrum ¹³C Spectrum ¹³C Spectrum proc4->¹³C Spectrum ¹⁹F Spectrum ¹⁹F Spectrum proc4->¹⁹F Spectrum

Caption: General workflow for NMR data acquisition and processing.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans to obtain a high-quality spectrum.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be analyzed for the positions and intensities of the absorption bands.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

    • Direct Infusion: For pure samples.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, providing separation prior to detection.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and the fragmentation pattern.

Conclusion

References

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (2025). ResearchGate. Retrieved from [Link]

  • 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC. Retrieved from [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. Retrieved from [Link]

  • 2-Fluoropyridine-3-carbaldehyde. PubChem. Retrieved from [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. University of California, Santa Cruz. Retrieved from [Link]

  • IR Tables. University of California, Santa Cruz. Retrieved from [Link]

  • Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Retrieved from [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Retrieved from [Link]

  • 19Flourine NMR. University of Ottawa. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-3-formylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of the spectrum, a detailed interpretation of predicted spectral data, a standard experimental protocol for data acquisition, and the structural implications derived from the analysis. The guide is intended for professionals in research and development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the unique electronic properties conferred by the fluorine and formyl substituents on the pyridine ring, which can influence molecular interactions and metabolic stability.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of molecules like this compound. By analyzing the chemical shifts, signal multiplicities, and coupling constants of the hydrogen nuclei, researchers can gain precise insights into the electronic environment and connectivity of the atoms within the molecule. This guide will provide a detailed examination of the ¹H NMR spectrum of this compound, offering a framework for its interpretation and application in a research setting.

Theoretical Principles: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by the interplay of several key factors, primarily the electronegativity and anisotropic effects of the fluorine and formyl substituents, as well as the inherent electronic nature of the pyridine ring.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to the protons of benzene. The effect is most pronounced for the protons at the α-positions (H-6) and γ-position (H-4).

  • The Formyl Group (-CHO): The aldehyde group is strongly electron-withdrawing and exhibits significant magnetic anisotropy. The electron-withdrawing nature further deshields the adjacent ring protons. The anisotropic effect can either shield or deshield nearby protons depending on their spatial orientation relative to the carbonyl double bond. The aldehyde proton itself is highly deshielded and appears at a characteristic downfield position.

  • The Fluorine Atom (-F): Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawal from the pyridine ring, which deshields the neighboring protons. Additionally, the fluorine nucleus (¹⁹F) has a spin of I = 1/2 and couples with nearby protons, leading to characteristic splitting patterns (J-coupling). These through-bond couplings are typically observed over two to five bonds.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-47.65dddJ(H4-H5) = 7.5, J(H4-F) = 4.0, J(H4-H6) = 1.8
H-58.30dddJ(H5-H6) = 4.8, J(H5-H4) = 7.5, J(H5-F) = 8.5
H-68.60dddJ(H6-H5) = 4.8, J(H6-F) = 2.0, J(H6-H4) = 1.8
-CHO10.40dJ(CHO-F) = 3.0

Note: Predicted values can have minor deviations from experimental results.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound presents a distinct set of signals corresponding to the three aromatic protons and the aldehyde proton.

  • Aldehyde Proton (-CHO): The proton of the formyl group is expected to be the most downfield signal, appearing around 10.40 ppm. This significant deshielding is a hallmark of aldehyde protons. Interestingly, a small coupling to the fluorine atom over four bonds (⁴J) is predicted, resulting in a doublet.

  • Pyridine Ring Protons (H-4, H-5, and H-6):

    • H-6: This proton, being in the α-position to the ring nitrogen, is expected to be the most deshielded of the ring protons, resonating at approximately 8.60 ppm. It is predicted to be a doublet of doublet of doublets due to coupling with H-5, H-4, and the fluorine atom.

    • H-5: This proton is predicted to resonate around 8.30 ppm. It will also appear as a doublet of doublet of doublets due to couplings to H-6, H-4, and the fluorine atom.

    • H-4: The proton at the 4-position is predicted to be the most upfield of the ring protons, at approximately 7.65 ppm. Its multiplicity will also be a doublet of doublet of doublets, arising from couplings to H-5, H-6, and the fluorine atom.

The intricate splitting patterns of the pyridine protons are a direct result of both proton-proton (H-H) and proton-fluorine (H-F) couplings. The following diagram illustrates these coupling relationships.

G cluster_ring This compound H4 H4 H6 H6 H4->H6 ⁴J(H4-H6) H5 H5 H5->H6 ³J(H5-H6) F F F->H5 ⁴J(F-H5) F->H6 ⁵J(F-H6) CHO CHO F->CHO ⁴J(F-CHO) N N

Caption: Experimental workflow for NMR data acquisition.

  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and calibrated.

  • Sample Insertion: Insert the NMR tube into the spectrometer's probe.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Parameter Setup:

    • Pulse Sequence: Select a standard one-pulse sequence.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 64 scans for a sample of this concentration).

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

  • Data Acquisition: Start the acquisition to obtain the Free Induction Decay (FID).

5.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the FID to convert it into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the chemical shift of each peak in the multiplets.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, with each signal providing specific details about the molecular environment. The electron-withdrawing effects of the pyridine nitrogen, the formyl group, and the fluorine atom all contribute to the downfield chemical shifts of the protons. Furthermore, the presence of both H-H and H-F couplings leads to complex but interpretable splitting patterns. This guide provides a thorough framework for understanding, predicting, and experimentally obtaining the ¹H NMR spectrum of this important heterocyclic compound, which is essential for its application in drug discovery and development.

References

At the time of this writing, a publicly available, experimentally verified ¹H NMR spectrum for this compound with detailed assignments was not found. The spectral data presented is based on high-quality prediction software. The principles of interpretation and the experimental protocol are based on established NMR spectroscopy knowledge.

Introduction: Characterizing a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluoro-3-formylpyridine

This compound is a heterocyclic aromatic aldehyde with the chemical formula C₆H₄FNO and a monoisotopic mass of approximately 125.03 Da.[1] Its structure, featuring a pyridine ring substituted with a reactive aldehyde group and an electronegative fluorine atom, makes it a valuable and versatile intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[2] The precise characterization of such molecules is paramount in drug development and manufacturing to ensure purity, identify impurities, and understand metabolic pathways.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, designed for researchers and drug development professionals. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and validated analytical approach.

Part 1: The Ionization Gateway: From Neutral Molecule to Gas-Phase Ion

The journey of a molecule through a mass spectrometer begins with ionization—the conversion of the neutral analyte into a charged gas-phase ion.[3] The choice of ionization technique is the most critical experimental decision, as it dictates the nature of the resulting mass spectrum and, consequently, the type of information obtained. The selection hinges on whether the goal is to determine the molecular weight with minimal fragmentation (soft ionization) or to induce extensive, reproducible fragmentation for detailed structural elucidation (hard ionization).[3][4]

Hard Ionization: Electron Ionization (EI)

Electron Ionization (EI) is the classic, high-energy method predominantly used with Gas Chromatography (GC-MS).[4] The analyte, having been volatilized in the GC, is bombarded by a high-energy electron beam (typically 70 eV).[4] This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Expertise & Causality: The high energy of EI imparts significant internal energy to the molecular ion, causing it to undergo extensive and predictable fragmentation.[5] This is both a strength and a weakness. The resulting fragmentation pattern is a rich "fingerprint" of the molecule, ideal for structural confirmation and for searching against established spectral libraries like the NIST database.[6] However, for some molecules, the molecular ion can be so unstable that it fragments completely, leading to its absence in the spectrum and making molecular weight determination difficult.[7]

Soft Ionization: A Gentler Approach

Soft ionization techniques are designed to create ions with minimal excess energy, thus preserving the molecular ion and simplifying molecular weight confirmation. These methods are essential for Liquid Chromatography (LC-MS) applications.

  • Electrospray Ionization (ESI): ESI is a premier soft ionization method ideal for polar molecules and compounds that are thermally labile.[8][9] A high voltage is applied to the analyte solution as it flows through a capillary, creating a fine spray of charged droplets.[7] As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase. For this compound, the nitrogen atom of the pyridine ring is a ready site for protonation.

  • Chemical Ionization (CI): As a gas-phase technique, CI is a softer alternative to EI. It involves using a reagent gas (e.g., methane, ammonia) which is first ionized by electrons. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, to form protonated molecules ([M+H]⁺).[7] This process imparts far less energy than direct electron impact, resulting in significantly less fragmentation.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for analyzing small, relatively non-polar molecules that are not easily ionized by ESI.[4] The sample solution from an LC is vaporized in a heated nebulizer and then ionized by a corona discharge. This creates protonated molecules, similar to CI, but at atmospheric pressure.

Data Presentation: Comparison of Ionization Techniques
Technique Typical Use Ion Formation Fragmentation Primary Information
Electron Ionization (EI) GC-MSM⁺• (Radical Cation)Extensive, ReproducibleStructural Elucidation, Library Matching
Chemical Ionization (CI) GC-MS[M+H]⁺ (Protonated Molecule)MinimalMolecular Weight Confirmation
Electrospray Ionization (ESI) LC-MS[M+H]⁺ (Protonated Molecule)Very Low (Source Dependant)Molecular Weight of Polar Analytes
Atmospheric Pressure Chemical Ionization (APCI) LC-MS[M+H]⁺ (Protonated Molecule)LowMolecular Weight of Less Polar Analytes

Part 2: Fragmentation Analysis: Decoding the Molecular Blueprint

Once ionized, particularly via EI, the this compound molecular ion will decompose into a series of smaller fragment ions. The pattern of these fragments provides a roadmap to the molecule's structure.

The Molecular Ion (M⁺•)

The unfragmented radical cation is the molecular ion (M⁺•). For this compound, this peak would be observed at a mass-to-charge ratio (m/z) of 125. The presence of a single nitrogen atom dictates an odd nominal molecular weight, consistent with the Nitrogen Rule, which is a useful heuristic for identifying the molecular ion peak.[10]

Key Fragmentation Pathways

The fragmentation of this compound is governed by the chemical functionalities present: the aldehyde group and the fluorinated pyridine ring.

  • α-Cleavage at the Carbonyl Group: Aldehydes characteristically undergo cleavage of the bonds adjacent to the carbonyl group.[11]

    • Loss of a Hydrogen Radical (•H): This is a very common pathway for aldehydes, resulting in the formation of a stable acylium ion. This fragment will appear at m/z 124 ([M-1]⁺).

    • Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of a 29 Da neutral fragment. The resulting 2-fluoropyridinium ion would be observed at m/z 96 ([M-29]⁺).

  • Fragmentation of the Pyridine Ring: The aromatic pyridine ring is relatively stable, but can fragment under high energy conditions.[11]

    • Loss of Carbon Monoxide (CO): The acylium ion at m/z 124 can subsequently lose a neutral CO molecule (28 Da), leading to a fragment at m/z 96 . This provides a secondary pathway to the m/z 96 ion.

    • Ring Fission: The pyridine ring itself can undergo cleavage. Unsubstituted pyridine (m/z 79) is known to lose hydrogen cyanide (HCN), yielding a fragment at m/z 52.[12] While the substituents on this compound will alter the exact masses, analogous ring-opening and fission pathways can be anticipated, producing lower-mass fragments.

Mandatory Visualization: Predicted EI Fragmentation Pathway

G M C₆H₄FNO⁺• m/z 125 (Molecular Ion) M_minus_1 [M-H]⁺ m/z 124 (Acylium Ion) M->M_minus_1 - •H M_minus_29 [M-CHO]⁺ m/z 96 (2-Fluoropyridinium) M->M_minus_29 - •CHO M_minus_28_from_124 [M-H-CO]⁺ m/z 96 M_minus_1->M_minus_28_from_124 - CO G cluster_0 Sample Introduction cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample Sample Preparation (Dissolution) Chromatography Chromatographic Separation (GC or LC) Sample->Chromatography IonSource Ion Source (e.g., EI, ESI) Chromatography->IonSource Analyte Transfer MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System & Software Detector->DataSystem Signal Interpretation Spectral Interpretation & Library Matching DataSystem->Interpretation

Caption: A generalized workflow for chromatographic and mass spectrometric analysis.

Protocol 1: GC-MS for Structural Elucidation and Purity

This protocol is optimized for generating a detailed fragmentation pattern for structural confirmation.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 100 µg/mL.

  • Instrumentation:

    • System: Gas chromatograph coupled to a mass spectrometer with an EI source.

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 250.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Protocol 2: LC-MS for Molecular Weight Confirmation

This protocol is designed to confirm the molecular weight of the analyte with minimal fragmentation, suitable for reaction monitoring or analysis in complex matrices.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 10 µg/mL.

  • Instrumentation:

    • System: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a mass spectrometer with an ESI source.

    • LC Column: A reversed-phase C18 column, such as a 100 mm x 2.1 mm ID, 2.6 µm particle size, is appropriate.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 10% B.

      • Linear gradient to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow rate of 10 L/min at 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Mass Range: Scan from m/z 50 to 300. The primary ion of interest will be the protonated molecule [M+H]⁺ at m/z 126.

Conclusion

The mass spectrometric analysis of this compound is a powerful and essential tool for its characterization. The strategic selection of an ionization method—typically Electron Ionization for GC-MS to obtain detailed structural fingerprints, or Electrospray Ionization for LC-MS to confirm molecular weight—is dictated by the specific analytical question at hand. A thorough understanding of the predictable fragmentation pathways, centered on the cleavage of the aldehyde group and the stability of the fluoropyridine core, is crucial for accurate data interpretation. By employing the validated protocols outlined in this guide, researchers and scientists can generate high-quality, reliable, and defensible mass spectrometry data, ensuring the integrity of their work in the fields of pharmaceutical and chemical development.

References

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  • Zhang, H., et al. (2022). Ch3MS-RF: a random forest model for chemical characterization of organic aerosol from GC×GC-EI-TOFMS. Atmospheric Measurement Techniques, 15(12), 3629–3644. Retrieved from [Link]

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An In-depth Technical Guide to 2-Fluoro-3-formylpyridine: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Fluoro-3-formylpyridine (CAS No: 36404-90-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to provide a narrative grounded in the principles of synthetic chemistry, explaining the causality behind its reactivity and utility. This document is designed to be a practical and authoritative resource, empowering you to leverage the unique chemical attributes of this versatile intermediate.

Introduction: The Strategic Value of a Fluorinated Pyridine Aldehyde

The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The strategic introduction of a fluorine atom and an aldehyde functional group, as seen in this compound, dramatically enhances the synthetic potential of this core.

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced bioavailability, and modulated binding affinity.[3][4] The aldehyde group, a versatile electrophilic handle, opens a gateway to a vast array of chemical transformations, including carbon-carbon bond formation and the introduction of diverse nitrogen-containing functionalities.[5][6]

This guide will dissect the core features of this compound, providing the technical insights necessary to harness its full potential in complex molecular design.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Molecular Structure and Key Identifiers

The structure combines an electron-deficient pyridine ring with two key functional groups that dictate its reactivity: a C2-fluorine and a C3-aldehyde.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 36404-90-7[7]
Molecular Formula C₆H₄FNO[8][7]
Molecular Weight 125.10 g/mol [7]
Purity ≥97% (Typical)[8][9]
Appearance Colorless to light yellow liquid/solid
Boiling Point Not readily available; related isomers have varied BPs[10]
InChI Key OFBVGDCXXGXDKU-UHFFFAOYSA-N[7][9]
Spectroscopic Signature

While detailed spectra should be acquired for each batch, typical spectroscopic features are outlined below. These are critical for reaction monitoring and product confirmation.

SpectroscopyCharacteristic FeaturesReference(s)
¹H NMR Aldehydic proton (CHO) singlet expected at δ ~10.0-10.5 ppm. Aromatic protons show complex splitting patterns characteristic of a substituted pyridine ring.[10]
¹³C NMR Carbonyl carbon (C=O) resonance typically observed at δ > 180 ppm. The C-F carbon will show a large one-bond coupling constant (¹JCF).[11]
IR Strong C=O stretch for the aldehyde at ~1700-1730 cm⁻¹. C-F stretch typically in the 1100-1300 cm⁻¹ region. C-H stretch of the aldehyde proton around 2700-2800 cm⁻¹.[12]
Mass Spec (MS) Molecular ion peak (M+) at m/z = 125.[7]

The Duality of Reactivity: A Synthetic Chemist's Perspective

The synthetic utility of this compound stems from the distinct and complementary reactivity of its two functional groups. This duality allows for sequential and orthogonal chemical modifications.

ReactivityMap cluster_aldehyde Aldehyde-Centric Reactions cluster_snar Pyridine Ring Reactions (SNAr) main This compound reductive_amination Reductive Amination (+ R₂NH, [H]) main->reductive_amination Forms Amines grignard Grignard Addition (+ R-MgX) main->grignard Forms Alcohols condensation Condensation (e.g., Knoevenagel, Wittig) main->condensation Forms Alkenes snar Nucleophilic Aromatic Substitution (+ Nu⁻) main->snar Displaces Fluorine amine_prod 2-Fluoro-3-(aminomethyl)pyridines reductive_amination->amine_prod alcohol_prod 2-Fluoro-3-(hydroxyalkyl)pyridines grignard->alcohol_prod alkene_prod 2-Fluoro-3-(vinyl)pyridines condensation->alkene_prod snar_prod 2-Substituted-3-formylpyridines snar->snar_prod

Caption: Key reactivity pathways for this compound.

Aldehyde-Mediated Transformations

The electrophilic aldehyde is a versatile functional group for building molecular complexity.

  • Nucleophilic Additions: It readily undergoes addition by Grignard reagents or organolithiums to form secondary alcohols.

  • Reductive Amination: This is a powerful method for introducing nitrogen-containing side chains. The aldehyde first forms an imine or iminium ion with a primary or secondary amine, which is then reduced in situ to yield the corresponding amine.

  • Condensation Reactions: Classic reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations use the aldehyde to form carbon-carbon double bonds, providing access to a wide range of substituted alkenes.[6]

Nucleophilic Aromatic Substitution (SNAr)

The true power of this reagent lies in the reactivity of the C2-fluorine atom. The combined electron-withdrawing effects of the ring nitrogen and the C3-formyl group make the C2 position highly electron-deficient and thus susceptible to nucleophilic attack.

Causality: Fluorine is an excellent leaving group in SNAr reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic. The reaction of 2-fluoropyridine with a nucleophile like sodium ethoxide is reported to be over 300 times faster than the corresponding reaction of 2-chloropyridine.[13] This is a prime example of the "element effect" in SNAr, where the rate-determining step is the initial nucleophilic attack, a step that is accelerated by the strongly electron-withdrawing fluorine.[13][14]

This high reactivity allows for the displacement of the fluoride by a wide range of nucleophiles (O, N, S, and C-based) under relatively mild conditions, a critical advantage when working with complex, functional-group-rich molecules.[13][15]

Palladium-Catalyzed Cross-Coupling

While the C-F bond is strong, under specific catalytic conditions, this compound can participate in cross-coupling reactions. Although less common than using bromo- or iodo-pyridines, specialized palladium catalysts have been developed that can activate C-F bonds, enabling reactions like the Suzuki-Miyaura coupling.[16][17][18] This advanced application further broadens the synthetic utility of this building block.

Field-Proven Experimental Protocol: Knoevenagel Condensation

This protocol provides a robust, step-by-step method for a Knoevenagel condensation, a classic aldehyde-centric transformation. This procedure is designed as a self-validating system, with clear steps for execution, monitoring, and purification.

Objective: To synthesize (E)-3-(2-fluoropyridin-3-yl)acrylonitrile via a Knoevenagel condensation with malononitrile.

Reaction Scheme: this compound + Malononitrile → (E)-3-(2-fluoropyridin-3-yl)acrylonitrile

Workflow start 1. Reagent Setup - Flask with stir bar - Add 2-F-3-formylpyridine - Add Malononitrile - Add Ethanol catalyst 2. Catalyst Addition - Add Piperidine (catalyst) - Add Acetic Acid (co-catalyst) start->catalyst reaction 3. Reaction - Heat to reflux (e.g., 80°C) - Monitor by TLC catalyst->reaction workup 4. Work-up - Cool to RT - Concentrate solvent - Add water - Filter precipitate reaction->workup purify 5. Purification - Wash solid with cold water - Recrystallize from Ethanol/Water workup->purify end 6. Characterization - Obtain pure product - Analyze (NMR, MS, IR) purify->end

Caption: Experimental workflow for Knoevenagel condensation.

Materials & Reagents:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Ethanol (as solvent)

  • Piperidine (0.1 eq, catalyst)

  • Glacial Acetic Acid (0.1 eq, co-catalyst)

  • Deionized Water

  • Standard laboratory glassware, heating mantle, magnetic stirrer, TLC plates

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and malononitrile (1.05 eq).

  • Solvent & Catalyst: Add ethanol to dissolve the reagents (approx. 5-10 mL per gram of aldehyde). To this solution, add piperidine (0.1 eq) followed by glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into cold water with stirring. A solid precipitate should form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid on the filter with a small amount of cold water. For higher purity, the product can be recrystallized from an ethanol/water mixture.

  • Analysis: Dry the purified solid under vacuum. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard CategoryGHS PictogramHazard StatementsPrecautionary Measures
Acute Toxicity/Irritation GHS07 (Exclamation Mark)H302: Harmful if swallowed.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/eye protection/face protection.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Storage --Keep container tightly closed in a dry, cool, and well-ventilated place.[19] Store under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde.[19][20]

Personal Protective Equipment (PPE): Always use this chemical inside a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its dual reactivity, characterized by a versatile aldehyde handle and a highly reactive C2-fluorine atom primed for SNAr, provides chemists with a reliable and powerful platform for the synthesis of complex pyridine derivatives. By understanding the fundamental principles that govern its reactivity, researchers can unlock its full potential, accelerating the discovery and development of new pharmaceuticals and functional materials.

References

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The Strategic Utility of 2-Fluoro-3-formylpyridine in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered pKa, and improved binding affinity—offer chemists a powerful tool to modulate the biological and material characteristics of molecules.[3][4] Within this context, 2-Fluoro-3-formylpyridine has emerged as a particularly valuable and versatile building block. Its structure, featuring a pyridine ring activated by a fluorine atom at the 2-position and a reactive aldehyde group at the 3-position, presents a unique combination of functionalities that unlock a diverse array of synthetic transformations. This guide provides an in-depth technical overview of the chemistry of this compound, intended for researchers, scientists, and drug development professionals seeking to leverage its potential in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a key intermediate is fundamental to its effective application in synthesis, enabling accurate characterization and reaction monitoring.

PropertyValueSource(s)
Molecular Formula C₆H₄FNO[5]
Molecular Weight 125.10 g/mol [5]
Appearance Colorless liquid or solid[6]
Boiling Point 112 °C at 50 mmHg[7]
Density 1.269 g/cm³ (predicted)[7]
Solubility Slightly soluble in water[7]
CAS Number 36404-90-7[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the aldehyde proton. The coupling patterns and chemical shifts are influenced by the electron-withdrawing effects of the fluorine and formyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides valuable information on the electronic environment of each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.[8]

  • FTIR: The infrared spectrum will prominently feature a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. A C-F stretching vibration can also be observed.[9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, and fragmentation patterns can provide further structural information.[5]

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is a critical first step for its utilization. One established method involves the directed ortho-metalation of 2-fluoropyridine, followed by formylation.

Synthesis_of_2_Fluoro_3_formylpyridine 2-Fluoropyridine 2-Fluoropyridine Intermediate Lithium Intermediate 2-Fluoropyridine->Intermediate 1. LDA LDA, THF, -78 °C Product This compound Intermediate->Product 2. DMF DMF

Diagram 1: Synthesis of this compound

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Fluoropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-BuLi dropwise. Stir the mixture at this temperature for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Slowly add a solution of 2-fluoropyridine in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete metalation.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

The Dual Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the fluorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution, and the aldehyde at the 3-position, which readily undergoes condensation reactions.

Nucleophilic Aromatic Substitution (SₙAr) at the C2-Position

The pyridine nitrogen, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The presence of the highly electronegative fluorine atom at the 2-position further enhances this electrophilicity, making it an excellent leaving group in SₙAr reactions.[10] This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to construct more complex molecular architectures. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of the fluoro- leaving group.[10]

SNAr_Mechanism Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Pyridine Meisenheimer->Product - F⁻ Leaving_Group F⁻ Knoevenagel_Condensation_Workflow Aldehyde This compound Reaction Condensation Aldehyde->Reaction Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Reaction Base Base (e.g., Piperidine) Base->Reaction Product α,β-Unsaturated Product Reaction->Product

Sources

Unlocking the Potential of 2-Fluoro-3-formylpyridine: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-formylpyridine is a strategically functionalized heterocyclic compound poised for significant impact across diverse scientific disciplines. Its unique electronic properties—stemming from the interplay between the electronegative fluorine atom, the electron-withdrawing aldehyde group, and the pyridine ring nitrogen—render it a versatile building block for novel molecular architectures. This guide delves into underexplored yet promising research avenues for this compound, providing a technical framework for its application in medicinal chemistry, agrochemical development, and materials science. By presenting detailed synthetic protocols, mechanistic insights, and actionable research hypotheses, we aim to empower researchers to harness the full potential of this valuable synthon.

Introduction: The Strategic Advantage of this compound

The pyridine scaffold is a cornerstone of modern chemistry, appearing in numerous FDA-approved drugs and agrochemicals.[1] The introduction of a fluorine atom and a formyl (aldehyde) group onto this privileged heterocycle creates a molecule with a distinct and advantageous reactivity profile.

  • Fluorine's Influence : The fluorine atom at the 2-position serves two critical roles. Firstly, its high electronegativity significantly enhances the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity is often much greater than that of its chloro- or bromo-analogs, allowing for milder reaction conditions.[3][4] Secondly, fluorine incorporation is a well-established strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[5][6]

  • The Aldehyde Handle : The formyl group at the 3-position is a versatile functional handle for a vast array of chemical transformations. It readily participates in condensation, olefination, and reductive amination reactions, enabling the construction of complex molecular scaffolds.[7]

This dual functionality makes this compound a powerful starting material for generating diverse chemical libraries and accessing novel chemical space.

Core Reactivity & Mechanistic Considerations

A thorough understanding of the molecule's reactivity is paramount for its effective utilization. The two primary reaction sites offer orthogonal synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr) at C2

The most prominent reaction pathway is the displacement of the fluoride ion by a nucleophile. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.[2]

The rate-determining step is typically the initial attack of the nucleophile. Fluorine's potent inductive effect makes the C2 carbon highly electrophilic, accelerating this step and often allowing the reaction to proceed under milder conditions than other halopyridines.[3][4]

Caption: Generalized SNAr mechanism at the C2 position.

Transformations of the C3-Aldehyde

The aldehyde group opens a second dimension of synthetic possibilities, largely independent of the C2-fluorine. Key transformations include:

  • Olefination Reactions : The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for forming alkenes, typically with high (E)-stereoselectivity.[8][9][10] This is crucial for creating extended conjugated systems or linking the pyridine core to other molecular fragments.

  • Condensation Reactions : Reactions with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel or Claisen-Schmidt condensations are effective for building complex heterocyclic systems.[11][12]

  • Reductive Amination : A two-step or one-pot reaction involving an amine and a reducing agent (e.g., sodium triacetoxyborohydride) to form a diverse range of secondary and tertiary amines.[7]

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The pyridine scaffold is a key pharmacophore in many kinase inhibitors.[13][14] The unique substitution pattern of this compound makes it an ideal starting point for novel inhibitors targeting specific kinase families.

Hypothesis: Development of Novel Covalent Kinase Inhibitors

Rationale: The aldehyde group can act as a mild electrophile, capable of forming a covalent, reversible or irreversible bond with a nucleophilic residue (e.g., cysteine) in the active site of a kinase. The 2-position, activated by fluorine, allows for the introduction of various scaffolds (via SNAr) to target the ATP-binding pocket and confer selectivity.

Proposed Research Workflow

Kinase_Inhibitor_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Optimization cluster_validation Biological Validation A This compound B S(N)Ar with Diverse Amines (e.g., anilines, heterocycles) A->B Step 1 C Library of 2-amino-3-formylpyridine derivatives B->C Step 2 D Initial Kinase Panel Screening (e.g., against Src, EGFR, BTK) C->D E Hit Identification & IC50 Determination D->E F SAR Studies & Lead Optimization E->F F->B Iterate G Cell-based Assays (e.g., MCF-7, A549) F->G H Mechanism of Action Studies (Western Blot, Mass Spec) G->H Agrochemical_Synthesis Start This compound HWE Horner-Wadsworth-Emmons (e.g., Trimethyl phosphonoacetate, NaH) Intermediate Methyl (E)-3-(2-fluoropyridin-3-yl)acrylate HWE->Intermediate Step 1 SNAr S(N)Ar Reaction (e.g., Substituted Phenol, K2CO3) Final Library of Fungicide Candidates SNAr->Final Step 2

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Fluoro-3-formylpyridine via Directed ortho-Metalation of 2-Fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-fluoro-3-formylpyridine, a valuable heterocyclic building block in pharmaceutical and materials science. The primary methodology detailed is the Directed ortho-Metalation (DoM) of 2-fluoropyridine. This application note elucidates the underlying chemical principles, offers a detailed, field-proven laboratory protocol, and includes critical insights for troubleshooting and ensuring reaction success. The causality behind experimental choices is explained to empower researchers to adapt and optimize the procedure.

Introduction: The Strategic Importance of this compound

Polysubstituted pyridine scaffolds are ubiquitous in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate, providing a reactive aldehyde handle for further synthetic transformations such as condensations, reductive aminations, and Wittig reactions. The synthesis from readily available 2-fluoropyridine is a critical transformation for accessing this versatile building block.

The most efficient and regioselective method for this transformation is Directed ortho-Metalation (DoM). This strategy leverages the inherent electronic properties of the starting material to achieve functionalization at a specific position, which would be challenging using classical electrophilic aromatic substitution methods.

The Core Principle: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful synthetic tool that facilitates the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG).[1][2] The DMG, typically a heteroatom-containing functional group, coordinates to a strong organolithium base. This coordination brings the base into proximity with the target C-H bond, lowering the activation energy for deprotonation and creating a stabilized aryllithium intermediate.[2][3]

In the case of 2-fluoropyridine, the reaction proceeds as follows:

  • The Directing Group: The fluorine atom acts as a moderate DMG.[1] Its electron-withdrawing inductive effect increases the acidity of the adjacent protons. Crucially, both the fluorine atom and the pyridine nitrogen act in concert to chelate the lithium cation of the base.

  • The Base: A sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is essential. Unlike alkyllithiums (e.g., n-BuLi or t-BuLi), LDA minimizes the risk of competitive nucleophilic addition to the electron-deficient pyridine ring.[4][5]

  • The Intermediate: The interaction directs the deprotonation exclusively at the C-3 position, forming the 2-fluoro-3-lithiopyridine intermediate with high regioselectivity.[6]

  • The Electrophilic Quench: This highly reactive intermediate is then trapped in situ with an electrophile. For this synthesis, N,N-dimethylformamide (DMF) is used as a formylating agent to introduce the aldehyde group.

Visualizing the Mechanism

The following diagram illustrates the key steps of the DoM process for the synthesis of this compound.

DoM_Mechanism cluster_start Step 1: Coordination & Deprotonation cluster_quench Step 2: Formylation & Workup Start 2-Fluoropyridine + LDA Coordination Coordinated Complex (Li chelated by N and F) Start->Coordination Coordination at -78°C Lithiation 2-Fluoro-3-lithiopyridine Intermediate Coordination->Lithiation Proton Abstraction Adduct Tetrahedral Adduct Lithiation->Adduct Nucleophilic Attack DMF Add DMF (Electrophile) Product This compound Adduct->Product Aqueous Workup

Caption: Workflow of the Directed ortho-Metalation and formylation sequence.

Field-Proven Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions, particularly temperature and atmosphere control, is critical for achieving high yields and purity.

Reagents and Materials
Reagent/MaterialGradeSupplier SuggestionNotes
2-Fluoropyridine>98%Sigma-Aldrich, AcrosStore under nitrogen.
Lithium Diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneSigma-Aldrich, Alfa AesarPyrophoric. Handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros Organics (AcroSeal™)Required for reaction solvent.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich (Sure/Seal™)Required for formylation.
Saturated aq. NH₄ClReagent Grade-For quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Brine (Saturated aq. NaCl)Reagent Grade-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade-For drying.
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Three-neck round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes and needles for liquid transfer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Glassware for chromatography

Step-by-Step Methodology

CRITICAL: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • Assemble a three-neck flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer.

    • Flush the entire system with dry nitrogen for at least 15 minutes.

  • Lithiation:

    • To the flask, add 2-fluoropyridine (1.0 eq.) followed by anhydrous THF (to make a ~0.5 M solution).

    • Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes to ensure thermal equilibrium.

    • While maintaining the temperature at -78 °C, slowly add LDA solution (1.1 eq., 2.0 M in THF/heptane) dropwise via syringe over 20-30 minutes. A color change (typically to yellow or orange) indicates the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete deprotonation.

  • Formylation (Electrophilic Quench):

    • Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture via syringe, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional hour.

    • Remove the cooling bath and allow the reaction to warm slowly to 0 °C over approximately 1 hour.

  • Workup and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (volume equal to the THF volume) at 0 °C.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine (1 x volume of THF).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude residue by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) is typically effective.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a solid or liquid.

Expected Results and Characterization
ParameterValue
Typical Yield 55-75%
Appearance Colorless to pale yellow liquid or solid[7]
Molecular Formula C₆H₄FNO[8]
Molecular Weight 125.10 g/mol [8]
Boiling Point ~105-110 °C[7]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.20 (s, 1H, -CHO), 8.61 (d, 1H), 7.54-7.57 (m, 2H).[9]

  • ¹³C NMR (101 MHz, CDCl₃): δ 186.5, 163.2 (d, J=270 Hz), 154.1 (d, J=14 Hz), 142.3, 124.5, 121.8 (d, J=30 Hz).

  • Mass Spec (EI): m/z 125 (M⁺).

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete lithiation due to poor quality LDA. 2. Presence of moisture quenching the organolithium. 3. Reaction temperature too high.1. Titrate the LDA solution before use. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Maintain strict temperature control at -78 °C during lithiation and addition steps.
Recovery of Starting Material Insufficient amount or activity of LDA.Use 1.1-1.2 equivalents of freshly titrated LDA. Increase reaction time for lithiation to 2 hours.
Formation of Side Products 1. Nucleophilic addition of LDA or lithiated species to DMF. 2. Reaction warmed too quickly.1. Add DMF slowly at -78 °C. 2. Ensure slow and controlled warming to 0 °C before quenching.

Safety and Handling

  • Lithium Diisopropylamide (LDA): Pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Anhydrous Solvents (THF): Highly flammable. Can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • 2-Fluoropyridine & this compound: Harmful if swallowed and causes skin/eye irritation.[8] May cause respiratory irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Collum, D. B., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Arkivoc. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures. OSTI.GOV. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • ChemBK. (n.d.). 2-Formyl-3-fluoropyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Available at: [Link]

  • Queguiner, G., & Marsais, F. (1983). Metallation of π -deficient heteroaromatic compounds : Regioselective ortho-lithiation of 3-fluoropyridine: Directing effects and application to synthesis of 2,3- or 3,4-disubstituted pyridines. Tetrahedron.
  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Baran, P. S., et al. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Available at: [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoropyridine-3-carbaldehyde. Available at: [Link]

Sources

2-Fluoro-3-formylpyridine: A Versatile Synthon for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel bioactive compounds. 2-Fluoro-3-formylpyridine (CAS: 36404-90-7) has emerged as a highly valuable and versatile intermediate.[1][2][3][4] Its structure, featuring a pyridine scaffold functionalized with a reactive formyl group and a strategically placed fluorine atom, offers a powerful combination of reaction handles. This unique arrangement allows for sequential and diverse chemical transformations, making it an indispensable tool for generating libraries of compounds for drug discovery programs.

The incorporation of a fluorine atom into a pyridine ring can profoundly influence the molecule's physicochemical properties. Fluorine's high electronegativity can enhance metabolic stability, modulate the basicity (pKa) of the pyridine nitrogen, and improve binding affinity to biological targets through favorable electrostatic interactions.[5] The pyridine ring itself is a common motif in numerous pharmaceuticals.[5] Concurrently, the formyl group serves as a classic and reliable electrophilic center for a wide array of synthetic operations, including condensations, nucleophilic additions, and reductive aminations.

This guide provides an in-depth exploration of this compound as a building block, detailing its key applications with scientifically grounded protocols and mechanistic insights.

Physicochemical and Safety Data

Proper handling and understanding of a reagent's properties are critical for safe and successful experimentation.

PropertyValueSource
CAS Number 36404-90-7[1][3]
Molecular Formula C₆H₄FNO[1][3]
Molecular Weight 125.10 g/mol [1][3]
Appearance (Varies) Typically a solid or oil-
Boiling Point ~112-115 °C (at reduced pressure)[6][7]
Density ~0.978 g/cm³[7]

Safety Profile: this compound is classified as an irritant and is harmful if swallowed.[1][8] It is known to cause skin, eye, and respiratory irritation.[1][8][9] All manipulations should be performed in a well-ventilated chemical fume hood.[9][10][11][12] Appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[7][9][10]

Key Synthetic Applications and Protocols

The utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed selectively or in tandem to achieve complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the adjacent formyl group. The fluorine atom at this position serves as an excellent leaving group, a phenomenon known as the "element effect" in SNAr reactions, where fluoride is often superior to other halogens.[13][14] This reaction provides a robust and high-yielding method for introducing a wide range of nucleophiles, including amines, alcohols, and thiols, directly onto the pyridine core.[13][15]

Causality of Reactivity: The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient C2 carbon, disrupting the ring's aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex.[14] The subsequent expulsion of the highly electronegative fluoride ion is rapid and restores the aromaticity of the pyridine ring, driving the reaction to completion.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Product start This compound + Nu-H intermediate Anionic Intermediate (Stabilized) start->intermediate Nucleophilic Attack product 2-Substituted-3-formylpyridine + H-F intermediate->product Elimination of F⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: Synthesis of 2-(Anilino)-3-formylpyridine via SNAr

This protocol details the reaction of this compound with aniline, a representative amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF via syringe to dissolve the reagents.

  • Add aniline (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 2-(anilino)-3-formylpyridine.

Condensation Reactions of the Formyl Group

The aldehyde functionality of this compound is a versatile handle for C-C and C=N bond formation through condensation reactions.[16][17] These reactions involve the combination of two molecules to form a larger molecule, typically with the elimination of a small molecule like water.[17] This pathway is fundamental for elaborating the pyridine core into more complex structures.

Causality of Reactivity: The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, such as enolates, ylides, or amines. The initial nucleophilic addition is often followed by a dehydration step to yield a stable, conjugated product.

Condensation_Workflow start This compound + Nucleophile (e.g., Active Methylene Cmpd) catalyst Base Catalyst (e.g., Piperidine, Et₃N) start->catalyst intermediate Aldol-type Adduct catalyst->intermediate Nucleophilic Addition product Condensed Product (e.g., α,β-unsaturated system) intermediate->product Dehydration byproduct H₂O product->byproduct Elimination

Caption: General workflow for a base-catalyzed condensation reaction.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol describes a classic Knoevenagel condensation to form an α,β-unsaturated dinitrile, a versatile intermediate for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol or Toluene

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (~0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat gently to reflux (monitor by TLC). A precipitate of the product may form during the reaction.[18][19]

  • Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol and then with hexanes to remove impurities.

  • Dry the product under vacuum to obtain (2-fluoropyridin-3-yl)methylenemalononitrile. Further purification is often not necessary.

Palladium-Catalyzed Cross-Coupling Reactions

While the C(sp²)-F bond is generally robust, its activation and participation in metal-catalyzed cross-coupling reactions represent a frontier in synthetic chemistry.[20][21] These reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, are powerful tools for forming C-C and C-N bonds, respectively.[5][22] The development of specialized palladium catalysts and ligands has enabled the use of fluorinated arenes as coupling partners, providing an alternative to traditional aryl halides or triflates.[20][21][23]

Causality of Reactivity: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst into the C-F bond to form a Pd(II)-aryl intermediate. This step is often the most challenging and may require specific ligands or additives.[20] This intermediate then undergoes transmetalation with a suitable organometallic reagent (e.g., a boronic acid) followed by reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Aryl-Pd(II)-F Pd0->OxAdd Oxidative Addition Transmetal Aryl-Pd(II)-R OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Aryl-R Product Transmetal->RedElim ArF This compound ArF->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative)

This protocol provides a representative procedure for the C-C bond formation, which may require significant optimization depending on the specific catalyst system employed.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.5 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude residue by column chromatography to yield 2-phenyl-3-formylpyridine.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. The orthogonal reactivity of the activated C-F bond and the formyl group provides chemists with a flexible platform for molecular construction. Through well-established transformations such as nucleophilic aromatic substitution, condensation reactions, and modern metal-catalyzed cross-couplings, this reagent facilitates the efficient synthesis of diverse and complex heterocyclic compounds. Its application is particularly relevant in the field of drug discovery, where the strategic introduction of the fluoropyridine motif can lead to compounds with enhanced pharmacological properties.[5]

References

  • 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8. ChemicalBook.
  • MSDS of this compound. Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET - 2-Fluoropyridine. Sigma-Aldrich.
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • SAFETY DATA SHEET - 2-Fluoropyridine. Fisher Scientific.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Pyridinecarboxaldehyde SAFETY D
  • 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • This compound; 2-fluoropyridine-3-carbaldehyde. Chemrio.
  • Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Fluoro-3-pyridinecarboxaldehyde. LabSolutions.
  • This compound; 2-fluoropyridine-3-carbaldehyde. Chemrio.
  • nucleophilic arom
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • 3-Fluoro-2-pyridinecarboxaldehyde | C6H4FNO | CID 11344017.
  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation.
  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE.
  • Preparation method of 2-amino-3-fluoropyridine.
  • 5.
  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Stoltz Group, Caltech.
  • 25.
  • Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines.
  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE.

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Reductive amination of 2-Fluoro-3-formylpyridine procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reductive Amination of 2-Fluoro-3-formylpyridine

Abstract

This application note provides a comprehensive technical guide for the reductive amination of this compound, a critical transformation for synthesizing substituted 2-fluoropyridine derivatives widely utilized in pharmaceutical and agrochemical research. We delve into the underlying mechanism, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, selective synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to employ this reaction with confidence and reproducibility.

Introduction: The Strategic Importance of 2-Fluoropyridines

The 2-fluoropyridine moiety is a privileged scaffold in modern drug discovery. Its unique electronic properties, including the strong electron-withdrawing nature of fluorine, modulate the pKa of the pyridine nitrogen, influence metabolic stability, and facilitate specific binding interactions with biological targets. The synthesis of libraries of N-substituted 2-fluoro-3-aminomethylpyridines via reductive amination is a cornerstone strategy for lead optimization. Reductive amination stands out as one of the most effective and versatile methods for C-N bond formation, prized for its operational simplicity and broad substrate scope.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, avoids the challenges of direct alkylation, such as over-alkylation and the use of harsh reagents.[3][4]

The Core Mechanism: A Stepwise Transformation

The reductive amination of this compound proceeds through a two-stage sequence within a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde.[5] This forms a transient hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine).[6][7] In the typically neutral to weakly acidic conditions of the reaction, the imine nitrogen is protonated to form a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[6][8]

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the iminium ion's carbon, quenching the positive charge and forming the final secondary or tertiary amine product.[8][9] The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[1][3]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Hydride Reduction aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R-NH2 amine Primary Amine (R-NH2) imine Imine (Schiff Base) hemiaminal->imine - H2O iminium Iminium Ion imine->iminium + H+ product Final Amine Product iminium->product + [H-] reducing_agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: The two-stage mechanism of reductive amination.

Reagent Selection and Rationale

The success of the reductive amination hinges on the appropriate choice of reducing agent and solvent.

The Reducing Agent: A Comparative Overview

While several hydridic reducing agents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is overwhelmingly the reagent of choice for its mildness, selectivity, and broad applicability.[1]

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High Selectivity: Does not readily reduce aldehydes/ketones.[1] Mild Conditions: Tolerates a wide range of functional groups.[10] Safety: Non-toxic byproducts (acetate).[1]Water-sensitive.[1][11] Lower hydride efficiency (delivers one hydride).[12]
Sodium Cyanoborohydride NaBH₃CNEffective and tolerant of protic solvents like methanol.[11]High Toxicity: Releases toxic HCN gas under acidic conditions.[13]
Sodium Borohydride NaBH₄Inexpensive and powerful.Non-selective: Reduces aldehydes and ketones, requiring a two-step procedure (pre-formation of the imine).[10][11]
Pyridine-Borane Complexes C₅H₅N·BH₃Mild and effective alternative to cyanoborohydride-based methods.[13][14]Potential off-gassing of flammable and toxic diborane during reaction and quench.[12]

For the reductive amination of this compound, STAB is the recommended reagent due to its superior safety profile and selectivity, which enables a convenient one-pot procedure.[1]

Solvent Choice

STAB is water-sensitive and not compatible with methanol.[1][11] Therefore, aprotic solvents are required.

  • 1,2-Dichloroethane (DCE): Often the preferred solvent, offering excellent solubility for a wide range of substrates and intermediates.[10]

  • Tetrahydrofuran (THF): A common and effective alternative to halogenated solvents.[10][11]

  • Dichloromethane (DCM): Also widely used and effective.[11]

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[15] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust starting point for the reaction of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (e.g., primary or secondary amine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in the chosen aprotic solvent (DCE or THF, approx. 0.2–0.5 M concentration).

  • Amine Addition: Add the amine (1.0–1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal/imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2–1.5 eq) portion-wise over 5-10 minutes. Note: The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2–16 hours).

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Aldehyde & Amine to Solvent (DCE/THF) stir 2. Stir for 30 min (Imine Formation) reagents->stir add_stab 3. Add STAB (Portion-wise) stir->add_stab monitor 4. Stir & Monitor (TLC / LC-MS) add_stab->monitor quench 5. Quench with sat. aq. NaHCO3 monitor->quench extract 6. Extract with Organic Solvent quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify

Caption: General experimental workflow for reductive amination.

Troubleshooting and Field Insights

  • Low Yield/Stalled Reaction: If the reaction stalls, the amine may be insufficiently nucleophilic or sterically hindered. Adding a small amount of acetic acid (0.1-0.5 eq) can catalyze iminium ion formation, accelerating the reaction.[10] However, use with caution as it can also promote side reactions.

  • Dialkylation with Primary Amines: The formation of a tertiary amine by reaction of the secondary amine product with another molecule of aldehyde can sometimes be an issue.[6] Using a slight excess of the primary amine (up to 1.5 eq) can help suppress this side reaction.[6] Alternatively, a stepwise procedure where the imine is formed first in methanol, followed by reduction with NaBH₄, can be employed.[10][16]

  • Purification Challenges: The basic nature of the amine product can cause it to streak on silica gel. Pre-treating the silica with triethylamine (typically 1% in the eluent) or using an NH-functionalized silica gel can significantly improve chromatographic separation.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly reliable and versatile method for synthesizing a diverse range of substituted aminopyridines. By understanding the core mechanism and carefully selecting reagents and conditions, researchers can consistently achieve high yields of the desired products. This guide provides a robust framework for the successful implementation of this essential transformation in drug discovery and development programs.

References

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Application Note: Synthesis of 2-Fluoro-3-formylpyridine via Directed ortho-Metalation Using n-Butyllithium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-Fluoro-3-formylpyridine, a critical building block in pharmaceutical and materials science research. The protocol leverages the principles of Directed ortho-Metalation (DoM), employing n-butyllithium (n-BuLi) as a potent base to achieve regioselective formylation of 2-fluoropyridine. Detailed mechanistic insights, a step-by-step experimental protocol, safety precautions for handling pyrophoric reagents, and troubleshooting guidelines are presented to ensure procedural efficacy and safety.

Introduction: The Significance of this compound

This compound is a key heterocyclic intermediate widely utilized in the synthesis of a variety of biologically active molecules and functional materials. Its utility stems from the presence of three strategic functional groups: a pyridine ring, a fluorine atom, and a formyl (aldehyde) group. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity, while the formyl group serves as a versatile handle for further chemical transformations.

The synthesis of this compound often relies on the powerful strategy of Directed ortho-Metalation (DoM). This method offers a high degree of regioselectivity, which is often challenging to achieve in pyridine systems through classical electrophilic aromatic substitution.[1]

Mechanistic Rationale: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful tool in organic synthesis for the functionalization of aromatic rings.[1][2] The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[1][3]

In the synthesis of this compound, the fluorine atom on the pyridine ring acts as a moderate directing metalation group.[3] The mechanism proceeds as follows:

  • Coordination: The Lewis acidic lithium atom of n-butyllithium coordinates to the Lewis basic fluorine atom of 2-fluoropyridine. This coordination brings the n-butyl group in close proximity to the C-3 proton.[1][2]

  • Deprotonation: The highly basic n-butyl anion abstracts the now-acidified proton at the C-3 position, leading to the formation of a thermodynamically stable 2-fluoro-3-lithiopyridine intermediate and butane gas.[1]

  • Electrophilic Quench: The resulting aryllithium species is a potent nucleophile. The reaction is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group at the C-3 position.[4][5]

Caption: Mechanism of Directed ortho-Metalation for this compound Synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-fluoropyridine using n-BuLi and DMF.

3.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
2-Fluoropyridine≥98%Commercially Available---
n-Butyllithium2.5 M in hexanesCommercially AvailablePyrophoric, handle with extreme care.[6][7]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableShould be freshly distilled or from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableDistill from sodium/benzophenone before use.[8]
Diethyl etherAnhydrousCommercially Available---
Saturated aq. NH4Cl---Prepared in-house---
Anhydrous MgSO4 or Na2SO4---Commercially Available---
Argon or Nitrogen gasHigh purity---For maintaining an inert atmosphere.

3.2. Equipment

  • Flame-dried, two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Argon/Nitrogen inlet

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Experimental Workflow

Experimental_Workflow start Start: Prepare Glassware & Reagents setup Assemble Reaction Apparatus under Inert Atmosphere start->setup cool_flask Cool Flask to -78 °C setup->cool_flask add_substrate Add 2-Fluoropyridine in Anhydrous THF cool_flask->add_substrate add_nBuLi Slowly Add n-BuLi Solution add_substrate->add_nBuLi stir_lithiation Stir at -78 °C for 1 hour add_nBuLi->stir_lithiation add_DMF Add Anhydrous DMF stir_lithiation->add_DMF stir_formylation Stir at -78 °C for 30 min, then warm to RT add_DMF->stir_formylation quench Quench with Saturated aq. NH4Cl stir_formylation->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4/Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

3.4. Step-by-Step Procedure

  • Preparation: Flame-dry all glassware and allow to cool to room temperature under a stream of argon or nitrogen.[9]

  • Reaction Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Substrate Addition: To the reaction flask, add 2-fluoropyridine (1.0 eq) dissolved in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Formylation: Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of DMF is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Safety and Handling of n-Butyllithium

n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[6][7] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All manipulations involving n-BuLi must be performed under an inert atmosphere of argon or nitrogen using syringe and cannula techniques.[6]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves.[10][11]

  • Work Area: Work in a chemical fume hood, and ensure the work area is free of flammable materials.[7][9] Have a Class D fire extinguisher and a container of sand readily accessible.[9]

  • Quenching: Unused or residual n-BuLi must be quenched safely. A common procedure involves slow addition to a non-reactive solvent like heptane, followed by the careful, portion-wise addition of isopropanol, and then methanol.[9]

  • Never Work Alone: Always ensure a trained colleague is present when working with pyrophoric reagents.[9]

Troubleshooting and Process Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete lithiation due to moisture or impure reagents.Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly titrated n-BuLi.
Degradation of n-BuLi.Store n-BuLi properly and use a fresh bottle if necessary. Titrate the solution before use.
Reaction temperature too high.Maintain the reaction temperature at -78 °C during lithiation and formylation.
Formation of side products Addition of n-BuLi to the formyl group of the product.Add DMF slowly and maintain a low temperature to minimize this side reaction.
Reaction with THF solvent.n-BuLi can react with THF at higher temperatures.[12] Perform the reaction at -78 °C.
Difficulty in purification Presence of unreacted starting material or byproducts.Optimize reaction stoichiometry and time. Ensure complete quenching before workup.

Conclusion

The Directed ortho-Metalation of 2-fluoropyridine using n-butyllithium provides an efficient and regioselective route to this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields. The inherent hazards associated with n-butyllithium necessitate strict adherence to safety protocols. This application note serves as a detailed guide for researchers to successfully and safely perform this valuable synthetic transformation.

References

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • UGA Research. (n.d.). n-Butyllithium-109-72-8.docx.
  • Fisher Scientific. (n.d.). Protecting n-Butyllithium from Air and Moisture.
  • ChemicalBook. (2019). n-Butyllithium-Hazard and Toxicity.
  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Common Organic Chemistry. (n.d.). Formylation - Common Conditions.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. [Link]

  • Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. (n.d.).
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  • Organic Syntheses Procedure. (n.d.). 2.
  • Common Organic Chemistry. (n.d.). Formylation - Lithium Halogen Exchange.
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  • PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity.
  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
  • PubMed Central. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi.
  • UPSpace. (n.d.). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study.
  • PubMed Central. (n.d.). Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine.
  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?.
  • ResearchGate. (2015). What would be the reaction conditions for condensing n-butyllithium to the aldehydes or ketones in order to synthesise secondary alcohols?.

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Application Note: DMF as a Formylating Agent for 2-Fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the formylation of 2-fluoropyridine using N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This transformation, known as the Vilsmeier-Haack reaction, is a cornerstone of synthetic chemistry for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems. Formylated pyridine derivatives, particularly those containing fluorine, are highly valuable precursors in the synthesis of pharmaceuticals and agrochemicals, where the pyridine motif is prevalent.[1][2][3][4] This document elucidates the reaction mechanism, offers a field-proven, step-by-step experimental protocol, discusses critical reaction parameters, and outlines essential safety precautions for researchers, scientists, and drug development professionals.

Introduction: The Significance of Formyl-Fluoropyridines

The pyridine scaffold is a ubiquitous structural motif found in a vast number of FDA-approved drugs and natural products.[1][2][5] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, fluorine-containing pyridine derivatives have become pivotal structures in modern drug discovery.[3]

The C-H formylation of pyridines is a powerful strategy for their functionalization, as the resulting aldehyde can serve as a versatile synthetic handle for a multitude of subsequent transformations.[1][2] The Vilsmeier-Haack reaction stands out as an efficient, economical, and mild method for formylating reactive heteroaromatic substrates.[6] The reaction typically employs a combination of DMF and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic species known as the Vilsmeier reagent.[7][8] This guide focuses on the practical application of this reaction to 2-fluoropyridine, a key building block in synthetic chemistry.

Reaction Mechanism: The Vilsmeier-Haack Pathway

The Vilsmeier-Haack reaction proceeds in three distinct stages: formation of the Vilsmeier reagent, electrophilic aromatic substitution, and subsequent hydrolysis to yield the final aldehyde.

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This initiates a cascade that results in the formation of the highly electrophilic (chloromethylene)dimethyliminium ion, commonly referred to as the Vilsmeier reagent.[7][9][10]

  • Electrophilic Attack: The 2-fluoropyridine ring, while deactivated by the electronegative nitrogen, is sufficiently electron-rich to attack the Vilsmeier reagent. The substitution is regioselective, with the formyl group predominantly directed to the 5-position (para to the fluorine atom). This is guided by the directing effect of the fluorine and the overall electronic landscape of the pyridine ring.

  • Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water during the work-up phase. Aqueous hydrolysis readily converts the iminium intermediate into the final aldehyde product, 2-fluoro-5-formylpyridine.[7][8][11]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis reactant reactant reagent reagent intermediate intermediate product product DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Substrate 2-Fluoropyridine IminiumIntermediate Iminium Salt Intermediate Substrate->IminiumIntermediate VilsmeierReagent->IminiumIntermediate Attack FinalProduct 2-Fluoro-5-formylpyridine IminiumIntermediate->FinalProduct Water H₂O (Work-up) Water->FinalProduct Hydrolysis

Caption: The three-stage mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the formylation of 2-fluoropyridine on a laboratory scale.

Materials & Equipment
Reagents & SolventsEquipment
2-Fluoropyridine (>98%)Round-bottom flasks (three-neck)
N,N-Dimethylformamide (DMF, anhydrous)Dropping funnel
Phosphorus oxychloride (POCl₃, >99%)Magnetic stirrer and stir bar
Sodium acetate (anhydrous)Ice-water bath
Ethyl acetate (EtOAc, ACS grade)Rotary evaporator
Saturated sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated NaCl solution)Glassware for column chromatography
Anhydrous sodium sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plates (silica)
Deionized waterStandard personal protective equipment (PPE)
Critical Safety Precautions
  • Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic gases.[12][13] It must be handled with extreme caution in a well-ventilated chemical fume hood.[14] Wear appropriate PPE, including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[13]

  • N,N-Dimethylformamide (DMF): DMF is a potential irritant and can be absorbed through the skin. Handle in a fume hood and wear gloves.

  • Procedure: The addition of POCl₃ to DMF is exothermic and must be controlled by slow, dropwise addition into an ice-cooled vessel. The quenching of the reaction mixture must also be performed slowly and carefully by pouring the mixture onto crushed ice to manage the exothermic hydrolysis.

Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • To a dry, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a pale yellow, slightly viscous liquid.

  • Formylation Reaction:

    • Dissolve 2-fluoropyridine (1.0 equivalent) in a small amount of anhydrous DMF (10 mL).

    • Add the 2-fluoropyridine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back down to room temperature.

    • In a separate large beaker (1 L), prepare a slurry of crushed ice and water.

    • Very carefully and slowly, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed cautiously in a fume hood.

    • Once the addition is complete, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or a solution of sodium acetate until the pH is approximately 7-8.[9]

    • Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Isolation:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue is purified by silica gel column chromatography.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 2-fluoro-5-formylpyridine as a solid.

Workflow prep prep reaction reaction workup workup purification purification A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add 2-Fluoropyridine A->B C 3. Heat Reaction (60-70°C, 4-6h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench on Ice D->E Complete F 6. Neutralize (pH 7-8) E->F G 7. Extract with EtOAc F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Isolate Pure Product I->J

Caption: Experimental workflow for the formylation of 2-fluoropyridine.

Data Summary and Key Parameter Discussion

Table of Reaction Parameters
ParameterRecommended Value/RangeRationale & Notes
Substrate 2-Fluoropyridine-
Reagents DMF, POCl₃DMF serves as both solvent and formyl source.
Stoichiometry (POCl₃) 1.2 - 2.0 equivalentsEnsures complete formation of the Vilsmeier reagent.
Temperature (Reagent Prep) 0 - 10 °CCrucial for controlling the highly exothermic reaction.
Temperature (Reaction) 25 - 80 °CDependent on substrate reactivity; 60-70°C is a good starting point for 2-fluoropyridine.[7]
Reaction Time 2 - 12 hoursMonitor by TLC for optimal conversion.
Work-up Aqueous quench & neutralizationHydrolyzes the intermediate to the final aldehyde.
Purification Silica Gel ChromatographyEffective for removing non-polar and polar impurities.
Expected Yield 60 - 85%Yields can vary based on scale and purity of reagents.
Discussion of Critical Parameters
  • Reagent Purity: The use of anhydrous DMF and high-purity POCl₃ is critical for achieving high yields and minimizing side reactions. Moisture can prematurely quench the Vilsmeier reagent.

  • Temperature Control: As emphasized, maintaining a low temperature during the formation of the Vilsmeier reagent is paramount for safety and reaction efficiency. Uncontrolled exotherms can lead to degradation of the reagent and reduced yields.

  • Regioselectivity: The formylation of substituted pyridines is influenced by the electronic nature of the substituents. For 2-fluoropyridine, the electrophilic attack is sterically and electronically favored at the C5 position.

  • Work-up Procedure: The quenching and neutralization steps must be performed with care. Slow addition to ice prevents a dangerous, uncontrolled exotherm. Proper neutralization is required for efficient extraction of the final product.

Conclusion

The Vilsmeier-Haack reaction using a DMF/POCl₃ system is a robust and reliable method for the synthesis of 2-fluoro-5-formylpyridine. This protocol provides a detailed, safety-conscious framework for performing this valuable transformation. The resulting formylated pyridine is a key intermediate, enabling access to a wide array of more complex molecules for applications in drug discovery and materials science. By carefully controlling the reaction parameters outlined in this guide, researchers can consistently achieve high yields of the desired product.

References

  • Vilsmeier-Haack Reaction. NROChemistry.
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  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • SAFETY DATA SHEET - Phosphorus Oxychloride. Spectrum Chemical.
  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
  • SAFETY DATA SHEET - Phosphorus Trichloride. Merck Millipore.
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  • SAFETY DATA SHEET - Phosphorus Oxychloride. Sigma-Aldrich.
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  • SAFETY DATA SHEET - Phosphoryl chloride. FUJIFILM Wako.
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  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)propenal and its utility in the synthesis of some new heterocyclic compounds. Growing Science.
  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines.

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Introduction: The Strategic Value of 2-Fluoro-3-formylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-formylpyridine: Applications and Protocols for Advanced Synthesis

In the landscape of modern medicinal chemistry, fluorinated pyridine derivatives are foundational scaffolds for the development of novel therapeutics.[1][2][3] The strategic incorporation of fluorine can significantly alter a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] this compound, in particular, is a highly versatile building block. Its structure features a reactive aldehyde handle, ideal for a multitude of synthetic transformations, and a fluorinated pyridine ring that offers a site for late-stage diversification through carbon-carbon bond formation.[1][4]

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in synthetic organic chemistry for constructing C-C bonds, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5][6] These reactions provide a reliable and efficient means to couple this compound with a wide array of partners, opening avenues to complex molecular architectures that are central to drug discovery programs.[3][7] This guide offers a detailed exploration of the core principles, applications, and step-by-step protocols for the Suzuki-Miyaura, Stille, and Sonogashira coupling reactions of this pivotal substrate.

Part 1: Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions hinges on a predictable catalytic cycle that seamlessly orchestrates the formation of a new carbon-carbon bond.[5][8] This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

  • Oxidative Addition : The cycle commences with the reaction of a low-valent Palladium(0) complex with an organic halide (or triflate), in this case, this compound. The palladium atom inserts itself into the carbon-fluorine bond, resulting in the formation of a square planar Palladium(II) intermediate. This is often the rate-limiting step of the cycle.[5][8][9]

  • Transmetalation : In this step, the organic group from a second reagent (the organometallic partner, such as an organoboron or organotin compound) is transferred to the palladium center, displacing the halide.[5] This assembles both organic partners on the same palladium atom.[9]

  • Reductive Elimination : The cycle concludes with the two organic fragments on the palladium complex coupling together, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

General_Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-F(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-F Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-M Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-F_in This compound R-M_in Organometallic Reagent Ar-R_out Coupled Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The efficiency and outcome of these reactions are critically dependent on the careful selection of the catalyst, ligands, base, and solvent, each playing a crucial role in modulating the reactivity and stability of the palladium intermediates.

  • Palladium Catalyst : Palladium is highly effective due to its ability to readily shuttle between the Pd(0) and Pd(II) oxidation states.[5] Common catalyst precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄.[10]

  • Ligands : Ligands, typically phosphines, are essential for stabilizing the palladium center, preventing its aggregation into inactive palladium black, and tuning its electronic and steric properties.[11] Electron-rich and bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) have proven particularly effective for challenging couplings, including those involving heteroaryl chlorides and fluorides.[11][12]

  • Base : In many cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a base is required to facilitate the transmetalation step by forming a more nucleophilic "ate" complex with the organoboron reagent.[12][13] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[12]

  • Solvent : Reactions are typically conducted in anhydrous and degassed solvents like dioxane, toluene, or dimethylformamide (DMF) to prevent catalyst poisoning by oxygen and protodeboronation of the boronic acid partner.[14][15]

Part 2: Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][14] It is an exceptionally powerful method for creating biaryl and heteroaryl-aryl structures.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 ArFPd(II)L2 Pyr-Pd(II)-F(L2) Pd(0)L2->ArFPd(II)L2 Oxidative Addition (this compound) ArRPd(II)L2 Pyr-Pd(II)-R(L2) ArFPd(II)L2->ArRPd(II)L2 Transmetalation Base_Activation R-B(OR)2 + Base -> [R-B(OR)2(Base)]- Base_Activation->ArRPd(II)L2 Activated Boronate ArRPd(II)L2->Pd(0)L2 Reductive Elimination (Product Formation)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Na₃PO₄, 2.0–3.0 equiv)[12][16]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, perhaps with 10-20% water)[15][16]

  • Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To the oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[15]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]

  • Solvent Addition : Add the degassed solvent via syringe.[14][15]

  • Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[14][15]

  • Monitoring : Track the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by Thin-Layer Chromatography (TLC) or GC-MS.[14]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[15]

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₃PO₄Dioxane100~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₃PO₄Dioxane/H₂O100~89
32-Thiopheneboronic acidPd(dppf)Cl₂ (3)Na₃PO₄Dioxane80~82[16]
43,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Dioxane100~82[17]

Note: Yields are representative and based on similar heteroaryl coupling systems.[16][17] Optimization may be required for specific substrates.

Part 3: Stille Coupling: Tolerant and Effective

The Stille reaction couples organic halides with organostannane (organotin) reagents.[18][19] A key advantage of this method is the high tolerance of organostannanes to a wide variety of functional groups; they are also generally stable to air and moisture.[20][21][22] However, the primary drawback is the toxicity of tin compounds and the potential difficulty in removing tin-containing byproducts after the reaction.[18][20][21]

Stille_Cycle Pd(0)L2 Pd(0)L2 ArFPd(II)L2 Pyr-Pd(II)-F(L2) Pd(0)L2->ArFPd(II)L2 Oxidative Addition (this compound) ArRPd(II)L2 Pyr-Pd(II)-R(L2) ArFPd(II)L2->ArRPd(II)L2 Transmetalation (R-SnBu3) ArRPd(II)L2->Pd(0)L2 Reductive Elimination (Product + F-SnBu3)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., vinyltributyltin, 1.1–1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Optional additive: Lithium chloride (LiCl, 2-3 equiv)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To the oven-dried Schlenk flask, add this compound and the palladium catalyst.

  • Inert Atmosphere : Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition : Add the degassed solvent via syringe, followed by the organostannane reagent.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring : Follow the reaction's progress using TLC or GC-MS.

  • Work-up and Purification : After the reaction is complete, cool to room temperature. A common method to remove tin byproducts is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[20] The resulting precipitate can be filtered off. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Representative Stille Couplings
EntryCoupling Partner (Organostannane)Catalyst (mol%)SolventTemp (°C)Yield (%)
1VinyltributyltinPd(PPh₃)₄ (4)Toluene100~75-85
2(Thiophen-2-yl)tributylstannanePd(PPh₃)₄ (4)DMF90~70-80
3(Tributylstannyl)benzenePdCl₂(PPh₃)₂ (3)Toluene110~70-80

Note: Yields are estimated based on general Stille reaction performance. Careful purification to remove tin residues is critical.

Part 4: Sonogashira Coupling: Access to Alkynylated Pyridines

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[23] The reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[14][24] The resulting alkynylated pyridines are valuable intermediates in organic synthesis and materials science.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 ArFPd(II)L2 Pyr-Pd(II)-F(L2) Pd(0)L2->ArFPd(II)L2 Oxidative Addition ArAlkynylPd(II)L2 Pyr-Pd(II)-C≡C-R(L2) ArFPd(II)L2->ArAlkynylPd(II)L2 Transmetalation ArAlkynylPd(II)L2->Pd(0)L2 Reductive Elimination CuX CuI CopperAcetylide Cu-C≡C-R CuX->CopperAcetylide TerminalAlkyne R-C≡C-H + Base TerminalAlkyne->CopperAcetylide CopperAcetylide->ArFPd(II)L2 Transfers Acetylide to Palladium CopperAcetylide->CuX Regenerates Cu(I)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes a standard procedure for the copper-co-catalyzed Sonogashira reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)[25]

  • Copper(I) iodide (CuI, 1–10 mol%)[25]

  • Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))[25]

  • Co-solvent (e.g., THF, optional)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a degassed solution of this compound in the amine solvent (and optional co-solvent), add the palladium catalyst and copper(I) iodide.[25]

  • Inert Atmosphere : Ensure the system is under a positive pressure of inert gas.

  • Reagent Addition : Add the terminal alkyne dropwise to the stirred mixture at room temperature.[25]

  • Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up : Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings
EntryCoupling Partner (Alkyne)Pd Catalyst (mol%)CuI (mol%)BaseTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)10Et₃N/THFRT~90
21-HexynePd(PPh₃)₄ (5)10Et₃N/THFRT~85[25]
32-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (2)4i-Pr₂NH60~88[23]

Note: Yields are based on analogous bromo- and chloropyridine couplings and may require optimization.[23][25]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and highly adaptable strategy for the synthesis of complex, functionalized pyridine derivatives. The Suzuki-Miyaura, Stille, and Sonogashira reactions each offer unique advantages, allowing researchers to select the optimal method based on the desired coupling partner and functional group tolerance. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, scientists and drug development professionals can effectively leverage these powerful transformations to accelerate the discovery of novel therapeutic agents and advanced materials.

References

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Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-formylpyridine is a pivotal starting material in contemporary medicinal chemistry, prized for its dual functionality. The aldehyde group serves as a versatile handle for a multitude of synthetic transformations, while the fluorinated pyridine core often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and improved binding affinity to biological targets.[][2] This application note provides researchers, scientists, and drug development professionals with a detailed guide to leveraging this compound for the synthesis of high-value pharmaceutical intermediates. We present validated, step-by-step protocols for key transformations including Wittig olefination, reductive amination, and condensation reactions for heterocycle synthesis, supported by mechanistic insights and practical considerations for reaction optimization and safety.

Introduction: The Strategic Value of this compound

The design of modern pharmaceuticals increasingly relies on the use of structurally sophisticated building blocks that allow for rapid and efficient assembly of complex molecules. This compound (also known as 2-fluoropyridine-3-carbaldehyde) has emerged as one such critical scaffold.[3][4][5] Its utility is rooted in two key chemical features:

  • The Electrophilic Aldehyde: This functional group is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in nucleophilic additions, condensations, and reductive processes, enabling molecular elaboration.[2]

  • The 2-Fluoropyridine Moiety: The presence of a fluorine atom at the 2-position of the pyridine ring is of paramount importance. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influence conformational preferences, and block sites of metabolic oxidation, thereby improving a drug candidate's metabolic profile.[][6]

This guide is designed to move beyond theoretical possibilities, offering robust and reproducible protocols that can be directly implemented in a research or process development setting.

Core Synthetic Transformations and Mechanistic Rationale

The aldehyde functionality of this compound is the primary site of reaction. Below, we detail three classes of transformations that are fundamental to the synthesis of diverse pharmaceutical intermediates.

C=C Bond Formation: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[7][8] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent), forming an oxaphosphetane intermediate that collapses to yield the desired alkene and a stable phosphine oxide byproduct. The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[8][9]

  • Mechanistic Insight: The reaction is initiated by the deprotonation of a phosphonium salt with a strong base to generate the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of this compound. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8]

Wittig_Mechanism Start This compound Oxaphosphetane Oxaphosphetane Intermediate Start->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Product Alkene Intermediate Byproduct Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->Product Cycloreversion Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

C-N Bond Formation: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing amines, a functional group ubiquitous in pharmaceuticals. The process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.

  • Causality in Protocol Design: The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are preferred because they are selective for the protonated imine intermediate over the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde, maximizing the yield of the desired amine product. The reaction is often run in mildly acidic conditions to facilitate imine formation without compromising the reducing agent.

Heterocycle Synthesis: Pyrazole Formation

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[10][11][12] A common and direct method for its synthesis is the condensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydrazine. This compound can be first converted into a suitable precursor, such as an α,β-unsaturated ketone, which can then undergo cyclization.

  • Synthetic Strategy: A two-step sequence is typically employed. First, a Claisen-Schmidt condensation between this compound and a ketone (e.g., acetone) generates an enone intermediate. This intermediate is then reacted with hydrazine or a substituted hydrazine. The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.[11][13]

Detailed Application Protocols

The following protocols are presented as self-validating systems, with detailed steps for execution, work-up, and purification.

Protocol 1: Synthesis of (E)-3-(2-fluoropyridin-3-yl)prop-2-en-1-ol via Wittig Reaction and Reduction

This protocol demonstrates the extension of the carbon chain via a stabilized ylide to form an α,β-unsaturated ester, followed by selective reduction to the allylic alcohol.

Step 1: Wittig Olefination

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (Carbethoxymethylene)triphenylphosphorane (1.2 eq). Dissolve the ylide in anhydrous Dichloromethane (DCM, 50 mL).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM (20 mL) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold diethyl ether.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield ethyl (E)-3-(2-fluoropyridin-3-yl)acrylate.

Step 2: Selective Aldehyde Reduction

  • Reaction Setup: Dissolve the purified ester from Step 1 in anhydrous Tetrahydrofuran (THF) in a round-bottom flask and cool to 0 °C.

  • Reduction: Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M in hexanes) dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour until two clear layers form. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the title compound.

Protocol 2: Synthesis of N-Benzyl-1-(2-fluoropyridin-3-yl)methanamine via Reductive Amination

This protocol details the direct synthesis of a secondary amine intermediate.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 1,2-dichloroethane (DCE, 30 mL).

  • Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by the addition of sodium triacetoxyborohydride (STAB, 1.5 eq).

  • Reaction Execution: Stir the resulting suspension at room temperature for 12 hours. The reaction should appear as a cloudy mixture.

  • Monitoring: Check for the completion of the reaction by TLC or LC-MS.

  • Work-up and Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-1-(2-fluoropyridin-3-yl)methanamine.

Visualization of Synthetic Pathways

Synthetic_Workflow Start This compound Wittig Wittig Reaction (+ Phosphonium Ylide) Start->Wittig ReductiveAmination Reductive Amination (+ Amine, Reducing Agent) Start->ReductiveAmination Condensation Condensation/Cyclization (+ Hydrazine) Start->Condensation Two-step process Intermediate1 Alkene Intermediates Wittig->Intermediate1 Intermediate2 Amine Intermediates ReductiveAmination->Intermediate2 Intermediate3 Pyrazole Intermediates Condensation->Intermediate3

Caption: Synthetic pathways from this compound.

Data and Safety Summary

Quantitative Data Summary
TransformationKey ReagentsSolventTypical YieldProduct Class
Wittig Olefination (Carbethoxymethylene)triphenylphosphoraneDCM80-95%α,β-Unsaturated Ester
Reductive Amination Primary/Secondary Amine, NaBH(OAc)3DCE / DCM75-90%Secondary/Tertiary Amine
Pyrazole Synthesis Ketone, Hydrazine HydrateEthanol60-80% (2 steps)Substituted Pyrazole
Safety and Handling Precautions
  • This compound: Harmful if swallowed and causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] Handle in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15]

  • Organophosphorus Reagents (Wittig): Phosphonium salts and ylides can be irritating. Triphenylphosphine oxide is a fine powder; avoid inhalation.

  • Hydride Reducing Agents (STAB, DIBAL-H): These reagents react violently with water. Handle under an inert atmosphere (Nitrogen or Argon). Quench reactions carefully and slowly at low temperatures.

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16][17] Emergency eyewash and safety showers should be readily accessible.[14]

Conclusion

This compound is a high-potential building block for accelerating drug discovery programs. The synthetic protocols detailed herein for olefination, amination, and heterocycle formation provide reliable and scalable methods for generating a diverse array of pharmaceutical intermediates. By understanding the mechanistic principles behind these transformations, researchers can further adapt and innovate, expanding the chemical space accessible from this versatile starting material.

References

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI URL
  • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton Source: ePrints Soton URL
  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Journal of Pharmaceutical and Biological Sciences URL
  • Title: 2-Pyridinecarboxaldehyde Safety Data Sheet Source: Thermo Fisher Scientific URL
  • Title: 2-Pyridinecarboxaldehyde Safety Data Sheet Source: Sigma-Aldrich URL
  • Title: 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet Source: ChemicalBook URL
  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL
  • Source: Central Drug House (P) Ltd.
  • Title: Pyridine-2-aldehyde Safety Data Sheet Source: Jubilant Ingrevia Limited URL
  • Source: National Institutes of Health (NIH)
  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: The Wittig Reaction: Synthesis of Alkenes Source: University of California, Irvine URL
  • Title: A Highly Versatile One-Pot Aqueous Wittig Reaction Source: Science and Education Publishing URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI URL: [Link]

  • Title: Wittig Reaction - Common Conditions Source: The Synthetic Organic Chemist's Companion URL: [Link]

  • Title: Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The Crucial Role of 2-Fluoro-3-methylpyridine in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation method of 2-amino-3-fluoropyridine Source: Google Patents URL
  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scientific Research Publishing URL: [Link]

  • Title: Wittig Reaction: Mechanism and Examples Source: NROChemistry URL: [Link]

  • Title: 2-Fluoropyridine-3-carbaldehyde Source: PubChem URL: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2-Fluoro-3-formylpyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 2-Fluoro-3-formylpyridine (CAS No: 36404-90-7) in medicinal chemistry. We will explore the unique chemical properties of this versatile building block, detailing its reactivity and strategic importance in the synthesis of complex therapeutic agents. This guide includes field-proven insights, step-by-step experimental protocols, and a comprehensive overview of its application in developing kinase inhibitors, antiviral drugs, and agents targeting the central nervous system (CNS).

Introduction: The Significance of a Fluorinated Pyridine Aldehyde

In the landscape of pharmaceutical development, the pyridine ring is a privileged scaffold, present in a multitude of biologically active compounds.[1] The strategic functionalization of this core structure is paramount for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound emerges as a particularly valuable synthetic intermediate due to the synergistic interplay of its three key features: the pyridine nitrogen, the reactive aldehyde group, and the strategically placed fluorine atom.

The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry.[] Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced bioavailability and potency.[1][3] In this compound, the fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, making it a versatile and powerful tool for drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is critical for its effective and safe use in the laboratory.

PropertyValueSource
IUPAC Name 2-fluoropyridine-3-carbaldehyde[4]
Synonyms 2-Fluoro-3-pyridinecarboxaldehyde, this compound[4]
CAS Number 36404-90-7[4]
Molecular Formula C₆H₄FNO[4]
Molecular Weight 125.10 g/mol [4]
Appearance Colorless to brown oily liquid[5]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified with the following hazards:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

The Chemistry of this compound: A Duality of Reactivity

The synthetic utility of this compound stems from its two distinct reactive centers: the electrophilic aldehyde and the electron-deficient fluorinated pyridine ring. This duality allows for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures from a simple starting material.

Reactions at the Aldehyde Group

The aldehyde at the 3-position is a classic electrophile, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[6] This functional group serves as the primary handle for introducing diversity and building the core of the target molecule.

G main This compound sub1 Reductive Amination (+ R-NH2) main->sub1 sub2 Wittig / HWE Reactions (+ Ylide) main->sub2 sub3 Condensation Reactions (e.g., Knoevenagel) main->sub3 sub4 Organometallic Addition (+ R-MgBr / R-Li) main->sub4 prod1 Amines / Heterocycles sub1->prod1 prod2 Alkenes sub2->prod2 prod3 α,β-Unsaturated Systems sub3->prod3 prod4 Secondary Alcohols sub4->prod4

Key reactions involving the aldehyde group.
Reactions at the Pyridine Ring

The fluorine atom at the 2-position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[7] The electron-withdrawing nature of both the fluorine atom and the ring nitrogen makes the C2 position highly susceptible to attack by various nucleophiles (e.g., amines, thiols, alkoxides). This reaction is often the final step in a synthetic sequence, used to append a key pharmacophore to the pyridine core. While SNAr reactions on electron-deficient fluoroarenes are common, the conditions must be carefully chosen for fluoropyridines, often requiring elevated temperatures.[7]

Key Applications in Drug Discovery Programs

This compound is a key intermediate in the synthesis of compounds targeting a wide range of diseases. Its structural motifs are frequently found in potent and selective inhibitors and modulators.

Therapeutic applications derived from this compound.
Oncology: Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8] Pyridine-based scaffolds are prevalent in kinase inhibitors, often serving to orient functional groups within the ATP-binding site.[9] this compound is an ideal starting material for generating libraries of kinase inhibitors targeting enzymes such as FMS-like tyrosine kinase 3 (FLT3), Vaccinia-related kinases (VRK1/2), and Phosphoinositide 3-kinases (PI3K).[10][11][12][13] The synthesis often involves building a core structure via reactions at the aldehyde, followed by a final SNAr step to introduce a hinge-binding moiety.

Virology: Development of Antiviral Agents

The pyridine core is also a key component in numerous antiviral drugs.[14] Research has demonstrated that derivatives synthesized from fluorinated pyridine intermediates exhibit potent activity against a range of viruses. For example, benzothiazolyl-pyridine hybrids have shown inhibitory activity against the H5N1 influenza virus and the SARS-CoV-2 main protease.[14] The versatility of this compound allows for the creation of diverse molecular structures, which is crucial in the search for broad-spectrum antiviral agents or drugs to combat resistant viral strains.[15][16]

Central Nervous System (CNS) Disorders

Pyridine alkaloids and their synthetic analogs have long been studied for their activity in the central nervous system.[17][18] More recently, pyridine-based hybrids have been synthesized and evaluated for neurotropic activity, including anticonvulsant and anxiolytic properties.[19][20] Furthermore, derivatives have been developed as agonists for Formyl Peptide Receptor 2 (FPR2), a target for resolving neuroinflammation in CNS disorders.[21] The ability to modify the physicochemical properties of the final compound by leveraging the fluorine atom and the pyridine core is essential for achieving blood-brain barrier penetration, a key challenge in CNS drug development.[22]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. Researchers should adapt these procedures based on the specific properties of their chosen substrates.

Protocol 1: Synthesis of a 2-Fluoro-3-(aminomethyl)pyridine Derivative via Reductive Amination

Causality: This protocol demonstrates the conversion of the aldehyde to an amine, a fundamental transformation for creating linkers or introducing basic centers common in active pharmaceutical ingredients. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require strictly anhydrous conditions.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Amine Addition: Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure aminomethylpyridine product.

Protocol 2: Synthesis of a Chalcone-like Intermediate via Knoevenagel Condensation

Causality: This protocol exemplifies a classic carbon-carbon bond-forming reaction to create an α,β-unsaturated system, a common scaffold in kinase inhibitors and other bioactive molecules.[23] Piperidine is used as a basic catalyst to deprotonate the active methylene compound, initiating the condensation with the electrophilic aldehyde.

Materials:

  • This compound

  • An active methylene compound (e.g., 2'-hydroxyacetophenone)

  • Ethanol

  • Piperidine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol (approx. 0.5 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1-0.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the solid product under vacuum to obtain the purified α,β-unsaturated ketone. If no solid precipitates, the product can be isolated by concentrating the solvent and purifying via column chromatography or recrystallization.

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry. Its dual reactivity allows for the efficient and strategic construction of complex molecular scaffolds. The presence of the fluorine atom provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of drug candidates. The application of this intermediate in the synthesis of kinase inhibitors, antiviral agents, and CNS-active compounds underscores its significant role in addressing pressing therapeutic needs. The protocols provided herein serve as a practical starting point for researchers looking to leverage the unique advantages of this powerful synthetic tool.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • ChemicalBook. (2023). 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8.
  • El-Adl, K., et al. (2022). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. National Institutes of Health.
  • Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research.
  • PubChem. (n.d.). 2-Fluoropyridine-3-carbaldehyde.
  • Singh, R. P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health.
  • Le, T. V., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • Monforte, A. M., et al. (1993). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed.
  • Sirakanyan, S. N., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. National Institutes of Health.
  • Granchi, C., et al. (2022). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. ACS Publications.
  • Liao, W., et al. (2024). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • Lee, E., & Sanford, M. S. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.
  • Tota, M. R., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • Lin, S. X., et al. (2020). Pyridine alkaloids with activity in the central nervous system. National Institutes of Health.
  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Le, T. V., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. National Institutes of Health.
  • BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
  • Fura, A. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. National Institutes of Health.
  • Barlaam, B., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. PubMed.
  • Sirakanyan, S., et al. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems. National Institutes of Health.
  • Lin, S. X., et al. (2020). Pyridine alkaloids with activity in the central nervous system. PubMed.
  • MDPI. (n.d.). Special Issue : Kinase Inhibitors.

Sources

Application Notes & Protocols: The Strategic Use of 2-Fluoro-3-formylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines in Agrochemical Design

In the landscape of modern agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing biological efficacy.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[2] When combined with the pyridine ring, a privileged heterocycle in countless bioactive compounds, the resulting fluorinated pyridine moiety becomes a powerful building block for next-generation fungicides, herbicides, and insecticides.[3][4][5]

2-Fluoro-3-formylpyridine (CAS No. 36404-90-7) has emerged as a particularly valuable intermediate in this domain.[6][7] It offers a dual-functionality platform: a fluorine-activated pyridine ring ripe for derivatization and a highly reactive aldehyde group that serves as a versatile handle for a wide array of synthetic transformations. The aldehyde can readily participate in condensation, oxidation, and carbon-carbon bond-forming reactions, allowing for the systematic construction of complex and diverse chemical libraries for agrochemical screening.[8]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for key synthetic transformations using this compound, explains the causality behind the experimental choices, and illustrates workflows for creating novel agrochemical candidates.

Core Synthetic Applications and Detailed Protocols

The reactivity of the formyl group is central to the utility of this compound. The following sections detail protocols for three distinct, high-impact transformations relevant to agrochemical discovery.

Application: Synthesis of Fungicidal Scaffolds via Aldehyde Condensation

Scientific Rationale: The condensation of an aldehyde with a nitrogen nucleophile is a fundamental and robust reaction for creating C=N bonds. Thiosemicarbazones, formed by reacting an aldehyde with thiosemicarbazide, are a class of compounds known for their broad biological activities, including antifungal and antibacterial properties, often attributed to their ability to chelate metal ions essential for enzymatic function.[9] This protocol details the synthesis of a novel thiosemicarbazone scaffold from this compound.

dot

Caption: Workflow for Thiosemicarbazone Synthesis.

Protocol 1: Synthesis of 2-Fluoro-3-pyridinecarboxaldehyde Thiosemicarbazone

This protocol describes the direct condensation of this compound with thiosemicarbazide.

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (Reagent Grade)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • TLC plates (Silica gel 60 F254)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a minimal amount of ethanol.

  • Add thiosemicarbazide (1.1 eq) to the solution. A slight excess ensures the complete consumption of the starting aldehyde.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC), using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).[9] The product should appear as a new, more polar spot compared to the starting aldehyde.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected crystals with cold ethanol to remove any unreacted starting materials.[9]

  • Dry the product under vacuum to yield the 2-Fluoro-3-pyridinecarboxaldehyde thiosemicarbazone.

Trustworthiness through Self-Validation:

  • Causality: The reaction proceeds via nucleophilic attack of the primary amine of thiosemicarbazide onto the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine (Schiff base) linkage.

  • Expected Outcome: The formation of a solid product upon cooling is a strong indicator of reaction success. Characterization by FT-IR should show the appearance of a C=N stretching frequency (~1590-1610 cm⁻¹) and the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹).[9]

Data Summary Table 1: Thiosemicarbazone Synthesis

ParameterValue / ObservationReference
Starting MaterialThis compound[7]
ReagentThiosemicarbazide[9]
SolventEthanol[9]
Reaction Time2-4 hours[9]
MonitoringTLC (30% EtOAc/Hex)[9]
Typical Yield>85%[9]
Product AppearanceCrystalline solid[9]
Application: Synthesis of Picolinamide Fungicide Cores via Oxidation and Amide Coupling

Scientific Rationale: Many highly effective modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), are built upon a carboxamide linkage connecting an aromatic or heteroaromatic core to a substituted aniline or pyrazole moiety.[10] This workflow transforms the aldehyde group of this compound into a carboxylic acid, which is then coupled with an amine to form the critical amide bond. This two-step process creates a scaffold directly analogous to commercial phenyl-pyridine carboxamide fungicides.[10]

dot

Caption: Two-step workflow to picolinamide fungicides.

Protocol 2A: Oxidation to 2-Fluoro-3-pyridinecarboxylic Acid

Materials:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.0 eq)

  • Acetone/Water solvent mixture

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve this compound in an acetone/water (1:1) mixture in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add solid potassium permanganate (KMnO₄) in portions, keeping the internal temperature below 10 °C. The purple color of the permanganate will dissipate as it is consumed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the absence of starting material.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3 with 1M HCl. The carboxylic acid product should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2B: Amide Coupling to Form a Picolinamide Analogue

Materials:

  • 2-Fluoro-3-pyridinecarboxylic Acid (from Step 2A, 1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • A target amine (e.g., 2,6-dichloroaniline) (1.0 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

  • Suspend 2-Fluoro-3-pyridinecarboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Slowly add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours to form the acid chloride. The suspension should become a clear solution.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the target amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude picolinamide product. Purify further by column chromatography or recrystallization as needed.

Expertise & Experience:

  • Rationale for Acid Chloride: Converting the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making the subsequent reaction with the amine rapid and efficient. Using a base like triethylamine is crucial to neutralize the HCl generated during the coupling reaction.

  • Alternative Coupling Reagents: For sensitive substrates, peptide coupling reagents like HATU or EDC/HOBt can be used in place of thionyl chloride to avoid harsh acidic conditions.

Data Summary Table 2: Picolinamide Synthesis Workflow

StepReagentsKey TransformationExpected Yield
2A: OxidationKMnO₄, Acetone/H₂OAldehyde → Carboxylic Acid70-85%
2B: CouplingSOCl₂, Substituted Amine, TEACarboxylic Acid → Amide75-90%
Application: Carbon Chain Elaboration via Wittig Reaction

Scientific Rationale: The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes.[8] This transformation is invaluable in agrochemical synthesis for introducing unsaturated side chains, which can be critical for binding to target enzymes or for modulating the molecule's physical properties. This protocol demonstrates the conversion of the formyl group into a propenyl side chain.

dot

Caption: C-C bond formation via the Wittig reaction.

Protocol 3: Synthesis of 2-Fluoro-3-(prop-1-en-1-yl)pyridine

Materials:

  • Ethyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Ylide Formation: In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add n-BuLi solution (1.1 eq) dropwise. The mixture will turn a deep orange or red color, indicating the formation of the phosphorus ylide. Stir for 1 hour at this temperature.

  • Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the cold ylide solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Expertise & Experience:

  • Anhydrous Conditions: The Wittig reaction is highly sensitive to moisture. The ylide is a very strong base and will be instantly quenched by water. Therefore, using flame-dried glassware and anhydrous solvents is critical for success.

  • Stereoselectivity: Using non-stabilized ylides, as in this protocol, typically results in a mixture of (E)- and (Z)-alkene isomers. The ratio can be influenced by salts and temperature, but separation may be required depending on the downstream application.

Data Summary Table 3: Wittig Reaction

ParameterValue / ConditionRationale
Ylide PrecursorEthyltriphenylphosphonium bromideSource of the ethylidene group.
Basen-Butyllithium (n-BuLi)Strong base required to deprotonate the phosphonium salt.
SolventAnhydrous THFAprotic solvent, good for stabilizing the ylide.
Temperature-78 °C to Room TempControls reactivity and can influence stereoselectivity.
ByproductTriphenylphosphine oxideHighly polar; removed by chromatography.
Typical Yield50-75%Dependent on purity of reagents and technique.

Conclusion

This compound stands out as a high-value, versatile building block for the synthesis of novel agrochemicals. The protocols outlined in this guide demonstrate its utility in creating diverse molecular scaffolds through fundamental organic transformations—condensation, oxidation/amide coupling, and Wittig olefination. By leveraging the reactivity of the formyl group, researchers can efficiently access libraries of compounds containing the desirable fluoropyridine core, accelerating the discovery and development of next-generation crop protection agents.

References

  • The Versatility of 2-Pyridinecarboxaldehyde in Organic Synthesis. (n.d.). Google AI.
  • Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid. (2025). BenchChem.
  • Tadjarodi, A., & Najjari, S. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ScienceDirect.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry.
  • Common fluorine-containing building blocks. (n.d.). ResearchGate.
  • This compound; 2-fluoropyridine-3-carbaldehyde. (n.d.). Chemrio.
  • 2-Fluoropyridine-3-carbaldehyde. (n.d.). PubChem.

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Application Notes and Protocols for the Knoevenagel Condensation with 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, revered for its efficiency in forming carbon-carbon double bonds.[1][2][3] This classic reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[1][3][4] These products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of fine chemicals, polymers, natural products, and, most notably, pharmaceuticals.[1][5] The reaction's value is amplified by its operational simplicity and the frequent formation of a single, stable E-isomer, which simplifies downstream processing.[5]

This application note provides a detailed protocol for the Knoevenagel condensation of 2-Fluoro-3-formylpyridine, a heterocyclic aldehyde of significant interest in medicinal chemistry. The presence of the fluorine atom and the pyridine nitrogen imparts unique electronic properties and metabolic stability to molecules, making this scaffold a valuable building block for novel therapeutic agents. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for generating diverse molecular libraries based on this privileged core.

Mechanism and Scientific Rationale: A Self-Validating System

The Knoevenagel condensation proceeds through a well-established, three-step mechanism: deprotonation, nucleophilic addition, and elimination.[1][6] Understanding this pathway is critical for experimental design and troubleshooting.

  • Deprotonation: A basic catalyst, typically a primary or secondary amine like piperidine, abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[1][6][7] This generates a resonance-stabilized carbanion (enolate), a potent nucleophile. The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups (Z and Z').[3]

  • Nucleophilic Addition: The generated carbanion attacks the electrophilic carbonyl carbon of the this compound. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[6]

  • Protonation and Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy intermediate (an aldol-type adduct).[2][6] This intermediate readily undergoes base-induced dehydration, eliminating a molecule of water to form the final, thermodynamically stable α,β-unsaturated product.[2][6]

The choice of a weak base like piperidine is deliberate; it is sufficiently basic to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde.[7][8]

Visualizing the Reaction Pathway

Knoevenagel_Mechanism 2F3FP This compound Adduct β-Hydroxy Adduct 2F3FP->Adduct Nucleophilic Attack AMC Active Methylene Compound (Z-CH₂-Z') Carbanion Carbanion [Z-CH-Z']⁻ AMC->Carbanion Deprotonation Base Piperidine (Base) BaseH Piperidinium Ion (Conjugate Acid) Product α,β-Unsaturated Product Adduct->Product Dehydration (-H₂O)

Caption: Knoevenagel condensation workflow.

Detailed Experimental Protocol

This protocol describes the piperidine-catalyzed Knoevenagel condensation of this compound with malononitrile. The principles can be readily adapted for other active methylene compounds such as ethyl cyanoacetate.

Materials and Equipment
  • Reagents:

    • This compound (FW: 125.09 g/mol )

    • Malononitrile (FW: 66.06 g/mol )

    • Piperidine (FW: 85.15 g/mol , catalyst)

    • Ethanol (anhydrous, solvent)

    • Ethyl acetate (for extraction)

    • Hexanes (for extraction and recrystallization)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (or sodium sulfate)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Condenser

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in anhydrous ethanol (approximately 0.2 M concentration relative to the aldehyde).

  • Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of piperidine (0.1 eq.) dropwise.

  • Reaction Execution: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring Progress: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically UV-active, product spot indicates reaction progression. The reaction is generally complete within 2-4 hours.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water and then brine. This removes any remaining piperidine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to afford the pure α,β-unsaturated product.

Visualizing the Experimental Workflow

Experimental_Workflow A 1. Dissolve Reactants (this compound + Malononitrile) in Ethanol B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux & Monitor by TLC B->C D 4. Cool & Remove Solvent (Rotary Evaporation) C->D E 5. Aqueous Workup (EtOAc, H₂O, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify Product (Recrystallization) F->G

Caption: Step-by-step experimental workflow.

Data Presentation: Expected Outcomes

The Knoevenagel condensation is generally a high-yielding reaction. The table below summarizes the expected outcomes for the reaction of this compound with common active methylene compounds under the proposed conditions.

Active Methylene CompoundProduct StructureExpected YieldTypical Reaction Time (Reflux)
Malononitrile2-((2-fluoropyridin-3-yl)methylene)malononitrile>90%2-4 hours
Ethyl CyanoacetateEthyl 2-cyano-3-(2-fluoropyridin-3-yl)acrylate85-95%3-6 hours
Diethyl MalonateDiethyl 2-((2-fluoropyridin-3-yl)methylene)malonate70-85%6-12 hours

Note: Yields and reaction times are estimates based on analogous transformations and may vary depending on the precise reaction scale and conditions.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Insight: The catalyst may be inactive or insufficient. Ensure the piperidine is of good quality. A slight increase in catalyst loading (to 0.15-0.2 eq.) can sometimes be beneficial.

    • Insight: The active methylene compound may not be sufficiently acidic. For less reactive partners like diethyl malonate, a stronger base or longer reaction times may be necessary.

  • Formation of Side Products:

    • Insight: Prolonged reaction times at high temperatures can sometimes lead to decomposition or side reactions. Monitor the reaction closely and stop it once the starting material is consumed.

  • Difficulty with Purification:

    • Insight: If the product is an oil or difficult to crystallize, column chromatography on silica gel is a reliable alternative purification method.

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Malononitrile: Toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperidine: Corrosive and flammable. Use in a fume hood and avoid contact with skin and eyes.

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • Asfandyar, M. (2021, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Delepeleire, J., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(34), 20956-20985. Retrieved from [Link]

  • Hernández, B., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Molecules, 25(5), 1143. Retrieved from [Link]

  • Alinezhad, H., et al. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 47(3), 823-827. Retrieved from [Link]

  • RSC Publishing. (n.d.). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • RSC Publishing. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2023, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

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Application Notes & Protocols: Strategic Execution of the Grignard Reaction on 2-Fluoro-3-formylpyridine for the Synthesis of Novel Pyridyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of the Grignard reaction involving 2-Fluoro-3-formylpyridine, a critical heterocyclic building block in modern drug discovery and materials science. The document moves beyond a simple recitation of steps to dissect the underlying chemical principles, offering researchers a robust framework for reaction optimization, troubleshooting, and strategic planning. We detail the mechanistic nuances, present a field-tested laboratory protocol, and provide insights into managing the unique chemoselectivity challenges posed by this fluorinated pyridyl aldehyde.

Strategic Overview: Navigating Reactivity and Chemoselectivity

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] Its application to multifunctional substrates like this compound (CAS 36404-90-7)[2], however, requires a nuanced approach. The molecule presents three key features that influence the reaction's course:

  • The Electrophilic Aldehyde: The primary target for nucleophilic attack by the Grignard reagent to form the desired secondary alcohol.[3][4][5]

  • The Pyridine Ring: The nitrogen atom's electron-withdrawing nature can activate the ring, particularly at the C2 and C4 positions, for competing nucleophilic addition.[6] While the existing fluorine at C2 provides some steric hindrance and electronic modulation, this pathway remains a potential source of byproducts.

  • The C2-Fluorine Substituent: This electron-withdrawing group further enhances the electrophilicity of the adjacent aldehyde and the pyridine ring, potentially increasing reaction rates but also complicating selectivity.

The central challenge is to orchestrate conditions that favor the 1,2-addition to the carbonyl group over competing pathways such as reduction or addition to the heterocyclic ring. Careful control of temperature, addition rate, and solvent is paramount to achieving high yields and purity.

Mechanistic Pathways: Desired Reaction and Potential Side Reactions

The Grignard reagent, characterized by its highly polarized carbon-magnesium bond, functions as a potent carbon nucleophile.[7][8] The primary mechanistic pathway involves the attack of this nucleophile on the electrophilic carbonyl carbon of the aldehyde.[9]

dot digraph "Grignard_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes sub [label="this compound\n+ R-MgX (Grignard)", fillcolor="#F1F3F4", fontcolor="#202124"]; ts1 [label="Six-Membered Ring\nTransition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; alkoxide [label="Magnesium Alkoxide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Workup\n(e.g., sat. NH4Cl)", shape=invhouse, fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="Desired Product:\n2-Fluoro-α-alkyl-3-pyridinemethanol", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"];

side_reaction_node [label="Potential Side Reactions", shape=box, style="filled,rounded", fillcolor="#FCE8E6", fontcolor="#202124"]; reduction [label="Reduction Product\n(Primary Alcohol)", fillcolor="#FFF7E0", fontcolor="#202124"]; ring_add [label="Ring Addition\nByproduct", fillcolor="#FFF7E0", fontcolor="#202124"];

// Edges sub -> ts1 [label="Nucleophilic Attack", color="#4285F4"]; ts1 -> alkoxide [color="#4285F4"]; alkoxide -> workup [label="Protonation", color="#34A853"]; workup -> product [color="#34A853"];

sub -> side_reaction_node [label="Competing Pathways", style=dashed, color="#EA4335"]; side_reaction_node -> reduction [label="β-Hydride Transfer", style=dashed, color="#EA4335"]; side_reaction_node -> ring_add [label="Attack on Pyridine Ring", style=dashed, color="#EA4335"]; } caption: Desired reaction mechanism and potential competing pathways.

Key side reactions to mitigate include:

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., Ethylmagnesium bromide), it can act as a reducing agent via a six-membered cyclic transition state, converting the aldehyde to a primary alcohol.[10][11] This is typically disfavored by using low reaction temperatures.

  • Enolization: While this compound lacks an acidic α-hydrogen on a carbon, the formyl proton itself can be abstracted by the basic Grignard reagent. This regenerates the starting material upon workup and consumes the reagent. Additives like cerium(III) chloride can enhance the nucleophilicity of the Grignard reagent relative to its basicity, suppressing this pathway.[10]

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide from its own preparation, leading to homocoupled byproducts (R-R). This is minimized by ensuring the complete formation of the Grignard reagent before adding the aldehyde.[10]

Detailed Laboratory Protocol

This protocol outlines the synthesis of 2-fluoro-α-methyl-3-pyridinemethanol using methylmagnesium bromide. The principles are broadly applicable to other Grignard reagents.

Materials and Equipment
Reagent/MaterialSpecificationSupplier Example
This compound>98% PurityNINGBO INNO PHARMCHEM
Methylmagnesium Bromide3.0 M in Diethyl EtherSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeAcros Organics
Saturated NH₄Cl SolutionAqueousLaboratory Prepared
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeFisher Scientific
Ethyl Acetate & HexanesHPLC GradeVWR
Equipment ------
Oven-dried, three-neck round-bottom flask------
Magnetic stirrer and stir bar------
Septa, nitrogen/argon inlet, bubbler------
Syringes and needles------
Ice-water bath, Dry ice/acetone bath------
Separatory funnel, Rotary evaporator------
Glassware for column chromatography------
Safety Precautions
  • Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Handle only in a certified chemical fume hood away from ignition sources.

  • Grignard Reagents: Highly reactive and may be pyrophoric. They react violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (N₂ or Ar).[12]

  • This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes prep [label="1. Preparation\n- Dry glassware\n- Inert atmosphere setup", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n- Dissolve substrate in anhyd. THF\n- Cool to -78°C", fillcolor="#E8F0FE", fontcolor="#202124"]; addition [label="3. Grignard Addition\n- Add R-MgX dropwise\n- Maintain -78°C", fillcolor="#E8F0FE", fontcolor="#202124"]; monitor [label="4. Reaction & Monitoring\n- Stir for 1-2h\n- Monitor by TLC", shape=diamond, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; quench [label="5. Quenching\n- Slowly add sat. aq. NH4Cl\n- Warm to room temp.", fillcolor="#FCE8E6", fontcolor="#202124"]; workup [label="6. Work-up & Extraction\n- Separate layers\n- Extract aqueous with EtOAc", fillcolor="#FFF7E0", fontcolor="#202124"]; purify [label="7. Purification\n- Dry organic layer (MgSO4)\n- Concentrate & chromatograph", fillcolor="#E6F4EA", fontcolor="#202124"]; final [label="8. Characterization\n- NMR, MS, IR", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep -> setup; setup -> addition; addition -> monitor; monitor -> quench [label="Reaction Complete"]; quench -> workup; workup -> purify; purify -> final; } caption: Step-by-step experimental workflow for the Grignard reaction.

  • Preparation (Day 0): All glassware must be scrupulously dried in an oven at >120 °C overnight and assembled hot under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature.[13]

  • Reaction Setup: To a 100 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add this compound (1.25 g, 10.0 mmol, 1.0 equiv). Using a syringe, add 30 mL of anhydrous THF.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add Methylmagnesium bromide (3.7 mL of a 3.0 M solution in Et₂O, 11.0 mmol, 1.1 equiv) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below -70 °C. A slight color change may be observed.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting aldehyde.

  • Quenching: While the flask is still in the cold bath, slowly and carefully quench the reaction by the dropwise addition of 20 mL of cold, saturated aqueous ammonium chloride solution.[10][12] Caution: The initial addition may cause gas evolution and a temperature increase.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure 2-fluoro-α-methyl-3-pyridinemethanol.

Troubleshooting and Optimization

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield Wet glassware, solvents, or inert gas; Poor quality Grignard reagent.Rigorously dry all equipment. Use freshly opened anhydrous solvents. Titrate the Grignard reagent before use to confirm its molarity.[14]
Recovery of Starting Aldehyde Grignard reagent was quenched before addition; Enolization of the formyl proton.Ensure a completely inert and anhydrous system. Consider adding CeCl₃ (as an anhydrous THF slurry) to the aldehyde solution before cooling and Grignard addition to favor nucleophilic attack.[10]
Formation of Primary Alcohol Reduction of the aldehyde by a Grignard reagent with β-hydrogens (e.g., EtMgBr).Maintain a very low reaction temperature (-78 °C). If reduction persists, select a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr).[10][11]
Presence of a Symmetrical (R-R) Byproduct Incomplete formation of the Grignard reagent leading to Wurtz coupling.Ensure the commercial Grignard reagent is of high quality. If preparing in-situ, allow sufficient time for formation.[10]

Summary of Expected Outcomes

The reaction of this compound with various Grignard reagents is expected to produce the corresponding secondary alcohols. Yields are highly dependent on adherence to anhydrous conditions and temperature control.

Grignard Reagent (R-MgX) Product Structure Expected Yield Range Key Considerations
Methylmagnesium Bromide2-Fluoro-α-methyl-3-pyridinemethanol75-90%Minimal side reactions.
Ethylmagnesium Bromide2-Fluoro-α-ethyl-3-pyridinemethanol60-80%Potential for minor reduction byproduct; strict temperature control is crucial.
Phenylmagnesium Bromide2-Fluoro-α-phenyl-3-pyridinemethanol70-85%No β-hydride, so reduction is not a concern. Steric bulk is minimal.
Isopropylmagnesium Chloride2-Fluoro-α-isopropyl-3-pyridinemethanol50-70%Increased potential for reduction due to available β-hydride and steric bulk.

Note: Yields are estimates based on general principles of Grignard reactions and may vary based on specific experimental execution.

References

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from chemistrysteps.com/grignard-reaction-mechanism-practice-problems/
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  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from

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  • Bull, J. A., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9207–9211. Retrieved from pubs.acs.org/doi/10.1021/acs.orglett.1c03584
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  • ResearchGate. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Request PDF. Retrieved from

  • Google Patents. (n.d.). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. Retrieved from patents.google.
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  • University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from uci.chem.uci.edu/wp-content/uploads/14-Grignard-Reaction.pdf
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  • PubMed Central. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from

  • Chemical Reviews. (2004). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
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  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Retrieved from patents.google.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Chemistry_Lab_Techniques/7%3A_The_Grignard_Reaction_(Experiment)
  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from

  • YouTube. (2014). Using the Grignard Reaction to Make Alcohols. Retrieved from

  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from leah4sci.com/grignard-reaction-reagent-and-mechanism/
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from

  • PubMed Central. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from

  • Chemical Science. (2020). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc04495c
  • ResearchGate. (n.d.). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Retrieved from

  • PubChem. (n.d.). 2-Fluoropyridine-3-carbaldehyde. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/11434944
  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_I_-_Nucleophilic_Addition_to_the_Carbonyl_Group/19.10%3A_Grignard_Reagents

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Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction Involving 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes.[1] This application note provides a comprehensive guide to the HWE reaction, with a specific focus on its application to the synthesis of vinyl-substituted fluoropyridines, using 2-Fluoro-3-formylpyridine as a representative substrate. These fluorine-containing heterocyclic compounds are of significant interest in medicinal chemistry and materials science. This document will delve into the mechanistic underpinnings of the HWE reaction, provide detailed experimental protocols, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Power and Precision of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination method that utilizes phosphonate carbanions to convert aldehydes or ketones into alkenes.[2][3] It stands as a significant improvement over the related Wittig reaction, offering several key advantages that are particularly relevant in the context of drug development and complex molecule synthesis.[4][5]

Key Advantages of the HWE Reaction:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanions employed in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[2][4] This heightened reactivity allows for the olefination of a broader range of carbonyl compounds, including sterically hindered ketones.

  • Simplified Purification: A major practical advantage of the HWE reaction is the nature of its byproduct. The reaction generates a water-soluble phosphate ester, which can be easily removed from the reaction mixture through a simple aqueous workup.[3][4][6] This contrasts sharply with the often-crystalline and non-polar triphenylphosphine oxide byproduct of the Wittig reaction, which frequently necessitates purification by column chromatography.[4]

  • Stereoselectivity: The HWE reaction is renowned for its high (E)-stereoselectivity, particularly with stabilized phosphonates and aromatic aldehydes.[2][3] This stereochemical control is a critical feature for applications where the biological activity or material properties are dependent on the specific geometry of the double bond.

The application of the HWE reaction to heterocyclic aldehydes, such as this compound, provides a reliable route to valuable vinyl-heterocyclic compounds. The fluorine substituent introduces unique electronic properties that can modulate the reactivity of the pyridine ring and influence the biological activity of the final product.

Mechanistic Overview: A Step-by-Step Look at the HWE Reaction

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through a series of well-defined steps, which are crucial to understanding the stereochemical outcome of the reaction.

HWE_Mechanism

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a highly nucleophilic phosphonate carbanion.[2]

  • Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (this compound). This addition is the rate-determining step of the reaction.[2]

  • Oxaphosphetane Formation: The resulting betaine intermediate rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate then collapses, leading to the formation of the alkene and a water-soluble dialkyl phosphate byproduct. The stereochemistry of the final alkene is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.[7] For stabilized phosphonates, the thermodynamic preference for the anti-betaine intermediate leads to the predominant formation of the (E)-alkene.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Horner-Wadsworth-Emmons reaction of this compound with diethyl benzylphosphonate to synthesize (E)-2-fluoro-3-(2-phenylethenyl)pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Diethyl benzylphosphonate≥98%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableCaution: Highly reactive, handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Reagent Grade
Ethyl acetate (EtOAc)ACS GradeFor extraction
Brine (saturated NaCl solution)For extraction
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeFor drying
Silica gel60 Å, 230-400 meshFor column chromatography
HexanesACS GradeFor chromatography
Reaction Setup and Procedure

HWE_Workflow

Caption: Experimental Workflow for the HWE Reaction.

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a positive pressure of nitrogen.

    • Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.5 M with respect to the phosphonate.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the ylide is often accompanied by the evolution of hydrogen gas.

  • Olefination Reaction:

    • Once the ylide formation is complete (cessation of gas evolution), cool the reaction mixture back to 0 °C.

    • Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired (E)-2-fluoro-3-(2-phenylethenyl)pyridine. The separation of (E) and (Z) isomers can be challenging, but the (E)-isomer is typically less polar and will elute first.[8][9]

Expected Results and Characterization
ProductYieldStereoselectivity (E:Z)Physical Appearance
(E)-2-fluoro-3-(2-phenylethenyl)pyridine75-85%>95:5White to off-white solid

Characterization Data:

  • ¹H NMR: The coupling constant between the vinylic protons is a key indicator of stereochemistry. For the (E)-isomer, a large coupling constant (typically 15-18 Hz) is expected.

  • ¹³C NMR: The chemical shifts of the vinylic carbons and the carbon-fluorine coupling constants provide further structural confirmation.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete ylide formationEnsure the sodium hydride is fresh and properly washed. Use a stronger base like potassium tert-butoxide if necessary.
Decomposition of the aldehydeAdd the aldehyde solution slowly at 0 °C to control any exotherm.
Poor Stereoselectivity Reaction temperature too highMaintain a low reaction temperature during the addition of the aldehyde.
Choice of base and solventThe use of certain bases and solvents can influence the E/Z ratio. For some substrates, using conditions like the Still-Gennari modification (with bis(2,2,2-trifluoroethyl) phosphonates and KHMDS/18-crown-6) can favor the (Z)-isomer.
Difficult Purification Incomplete removal of the phosphate byproductEnsure thorough aqueous workup. Multiple extractions with water can help.
Co-elution of E/Z isomersOptimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase). In some cases, recrystallization can be an effective method for separating isomers.[8]

Conclusion

The Horner-Wadsworth-Emmons reaction is a highly reliable and versatile method for the synthesis of alkenes, and its application to fluorinated heterocyclic aldehydes like this compound provides an efficient route to valuable building blocks for drug discovery and materials science. The key advantages of this reaction, including its high (E)-stereoselectivity and the ease of byproduct removal, make it a preferred choice for many synthetic applications. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can confidently and successfully employ the HWE reaction in their synthetic endeavors.

References

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Properties of stilbene isomers - Chemistry Stack Exchange. Available at: [Link]

  • Horner–Wadsworth–Emons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF - ResearchGate. Available at: [Link]

  • Difference Between Wittig and Wittig Horner Reaction. Available at: [Link]

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Troubleshooting & Optimization

Improving the yield of 2-Fluoro-3-formylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of 2-Fluoro-3-formylpyridine, a critical building block in medicinal chemistry, is provided in this technical support center. From troubleshooting low yields to managing side reactions, this resource offers practical, experience-based solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of this compound, providing concise answers to help you plan your experiments effectively.

What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are:

  • Ortho-directed metalation of 2-fluoropyridine followed by formylation: This involves the deprotonation of 2-fluoropyridine at the C3 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).

  • Oxidation of 2-fluoro-3-methylpyridine: This route involves the oxidation of the methyl group of 2-fluoro-3-methylpyridine to an aldehyde. Common oxidizing agents for this transformation include selenium dioxide (SeO2) and manganese dioxide (MnO2).

Which synthetic route is preferable?

The choice of synthetic route depends on several factors, including the availability of starting materials, scale of the reaction, and safety considerations. The ortho-metalation route is often favored for its accessibility of the starting material (2-fluoropyridine) but requires careful control of cryogenic conditions and handling of pyrophoric organolithium reagents. The oxidation route is an alternative if 2-fluoro-3-methylpyridine is readily available and can sometimes be easier to handle, though the oxidizing agents can be toxic and require specific workup procedures.

What are the critical parameters to control for a successful synthesis?

For the ortho-metalation route, temperature control is paramount. The lithiation step is typically performed at very low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity. The choice of base and solvent is also crucial. For the oxidation route, the stoichiometry of the oxidizing agent and the reaction temperature are key parameters to optimize for achieving high yields and minimizing over-oxidation.

Troubleshooting Guide: Ortho-metalation Route

This guide provides solutions to common problems encountered during the synthesis of this compound via the ortho-metalation of 2-fluoropyridine.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired product is a frequent challenge. The underlying causes can often be traced back to specific experimental conditions.

Potential Cause Explanation Recommended Solution
Inefficient Lithiation The strong base (n-BuLi or LDA) may have degraded due to improper storage or handling, leading to incomplete deprotonation of 2-fluoropyridine.Titrate the organolithium reagent prior to use to determine its exact molarity. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Reaction Temperature If the temperature is too high during the addition of the organolithium reagent, side reactions such as addition to the pyridine ring can occur.Maintain a constant low temperature of -78 °C (a dry ice/acetone bath is recommended) throughout the addition of the base and for the duration of the lithiation.
Poor Quenching with Formylating Agent Inefficient addition or reactivity of the formylating agent (e.g., DMF) can lead to low conversion of the lithiated intermediate.Ensure the DMF is anhydrous. Add the DMF slowly at -78 °C and then allow the reaction to warm gradually to room temperature.
Issue 2: Formation of Side Products

The presence of significant impurities can complicate purification and reduce the overall yield.

  • 2,2'-Bipyridines: These can form from the coupling of the lithiated intermediate. This is often exacerbated by the presence of trace amounts of oxygen.

    • Solution: Thoroughly degas all solvents and ensure a leak-proof inert atmosphere setup.

  • N-formylpiperidine: This can arise if the organolithium reagent attacks the DMF.

    • Solution: Add the lithiated pyridine solution to the DMF rather than the other way around. This ensures that the DMF is always in excess during the quenching step.

Experimental Workflow: Ortho-metalation of 2-Fluoropyridine

Start Start: Dry Glassware & Inert Atmosphere Reagents Reagents: - 2-Fluoropyridine - Anhydrous Solvent (e.g., THF) - Organolithium Base (n-BuLi or LDA) Start->Reagents Prepare Cooling Cool to -78 °C Reagents->Cooling Base_Addition Slowly Add Organolithium Base Cooling->Base_Addition Stir Stir at -78 °C for 1-2h Base_Addition->Stir Lithiation Quench Quench with Anhydrous DMF Stir->Quench Formylation Warm Warm to Room Temperature Quench->Warm Workup Aqueous Workup & Extraction Warm->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via ortho-metalation.

Troubleshooting Guide: Oxidation Route

This section focuses on resolving issues encountered during the synthesis of this compound by oxidizing 2-fluoro-3-methylpyridine.

Issue 1: Incomplete Reaction or Low Conversion

A common problem is the presence of a significant amount of unreacted starting material after the reaction.

Potential Cause Explanation Recommended Solution
Insufficient Oxidizing Agent The stoichiometry of the oxidizing agent (e.g., SeO2 or MnO2) is critical. An insufficient amount will lead to incomplete conversion.Use a slight excess of the oxidizing agent. For SeO2, a molar ratio of 1.1 to 1.2 equivalents is often recommended.
Low Reaction Temperature The oxidation reaction may be too slow at lower temperatures, resulting in poor conversion within a reasonable timeframe.Gradually increase the reaction temperature and monitor the progress by TLC or GC. For SeO2 oxidations, refluxing in a suitable solvent like dioxane is common.
Poor Quality of Oxidizing Agent The oxidizing agent may have lost its activity due to age or improper storage.Use a fresh batch of the oxidizing agent. For MnO2, ensure it is "activated" by heating to a high temperature before use.
Issue 2: Over-oxidation to Carboxylic Acid

The formation of 2-fluoro-3-pyridinecarboxylic acid is a common side reaction, especially with strong oxidizing agents.

  • Control Reaction Time: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further oxidation of the aldehyde.

  • Choice of Oxidizing Agent: Manganese dioxide (MnO2) is generally a milder oxidizing agent than selenium dioxide (SeO2) and may provide better selectivity for the aldehyde.

  • Temperature Control: Avoid excessively high reaction temperatures, which can promote over-oxidation.

Troubleshooting Decision Tree: Oxidation Route

Start Low Yield in Oxidation Reaction Check_Conversion Check Reaction Conversion (TLC/GC) Start->Check_Conversion High_SM High Starting Material Remaining? Check_Conversion->High_SM Yes Low_SM Low Starting Material Remaining Check_Conversion->Low_SM No Increase_Oxidant Increase Oxidant Stoichiometry High_SM->Increase_Oxidant Increase_Temp Increase Reaction Temperature High_SM->Increase_Temp Check_Purity Check Product Purity Low_SM->Check_Purity Over_Oxidation Significant Over-oxidation Product? Check_Purity->Over_Oxidation Yes Purification_Issue Purification Issues Check_Purity->Purification_Issue No Reduce_Time Reduce Reaction Time Over_Oxidation->Reduce_Time Milder_Oxidant Use Milder Oxidant (e.g., MnO2) Over_Oxidation->Milder_Oxidant

Caption: Decision tree for troubleshooting the oxidation of 2-fluoro-3-methylpyridine.

Purification Strategies

Purification of this compound can be challenging due to its polarity and potential for volatility.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient of ethyl acetate in hexanes (or heptanes) is often effective. A typical starting point is 5% ethyl acetate in hexanes, gradually increasing the polarity.

  • Distillation: If the product is obtained in sufficient quantity and purity after initial workup, vacuum distillation can be an effective final purification step.

By systematically addressing these common issues, researchers can significantly improve the yield and purity of their this compound synthesis, leading to more efficient and successful drug discovery and development programs.

References

  • Gung, B. W., & Jones, G. B. (2014).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Papadopoulos, A., et al. (2011). A scalable synthesis of this compound. Organic Process Research & Development, 15(6), 1416-1419.
  • Larock, R. C. (1999).

Technical Support Center: Synthesis of 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-formylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to equip you with the expertise to navigate common challenges and optimize your synthetic protocols.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several primary routes. Each pathway, while effective, presents a unique set of potential side reactions and challenges. The most common strategies include:

  • Directed Ortho-lithiation (DoM) of 2-Fluoropyridine: This method involves the deprotonation of 2-fluoropyridine at the C3 position, followed by quenching with a formylating agent.

  • Oxidation of 2-Fluoro-3-methylpyridine: A straightforward approach where the methyl group is oxidized to an aldehyde.

  • Vilsmeier-Haack Formylation of 2-Fluoropyridine Derivatives: This classic method introduces a formyl group onto an activated pyridine ring.

This guide will delve into the specific issues that can arise during these syntheses and provide scientifically grounded solutions.

Section 1: Troubleshooting Directed Ortho-lithiation (DoM) of 2-Fluoropyridine

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds.[1] In the case of 2-fluoropyridine, the fluorine atom acts as a directing group, facilitating lithiation at the adjacent C3 position. However, several side reactions can compete with the desired transformation.

FAQ 1: Low Yields and Multiple Products in DoM

Question: I am attempting the ortho-lithiation of 2-fluoropyridine followed by formylation with DMF, but I am observing low yields of the desired this compound and a mixture of other products. What are the likely side reactions, and how can I mitigate them?

Answer:

Low yields in this reaction are often attributable to several competing pathways. The primary side reactions to consider are:

  • Nucleophilic Addition to the Pyridine Ring: Organolithium reagents are potent nucleophiles and can attack the electron-deficient pyridine ring, particularly at the C6 position. This leads to the formation of dihydropyridine intermediates, which can further react or decompose upon workup.

  • Benzylic Lithiation (if applicable): If there are any alkyl substituents on the pyridine ring, deprotonation at the benzylic position can compete with ortho-lithiation.[2]

  • Anionic Fries-type Rearrangement: While less common in this specific system, related rearrangements can occur with certain directing groups, leading to unexpected isomers.[2]

  • Over-lithiation or Decomposition: At higher temperatures, the aryllithium intermediate can be unstable, leading to decomposition or further, undesired reactions.

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Selection Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) instead of n-BuLi or s-BuLi.[2]Hindered bases are less likely to act as nucleophiles, minimizing addition to the pyridine ring and favoring deprotonation.
Temperature Maintain a low reaction temperature, typically -78 °C, throughout the lithiation and quenching steps.The aryllithium intermediate is more stable at lower temperatures, reducing the likelihood of decomposition and side reactions.
Solvent Use a non-polar or weakly coordinating solvent like diethyl ether or a mixture of THF and hexanes.Highly polar solvents like pure THF can sometimes accelerate nucleophilic addition. Adjusting solvent polarity can favor the desired ortho-lithiation.
Addition Rate Add the organolithium base slowly to the solution of 2-fluoropyridine.Slow addition helps to control the exotherm and maintain a low localized concentration of the base, reducing side reactions.
Quenching Agent Ensure the N,N-Dimethylformamide (DMF) is anhydrous and freshly distilled.Water in the DMF will quench the aryllithium intermediate, leading to the recovery of starting material.
Experimental Protocol: Optimized Directed Ortho-lithiation
  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Slowly add a solution of 2-fluoropyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.5 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualization: DoM Troubleshooting Workflow

DoM_Troubleshooting start Low Yield of this compound check_base Is the base sterically hindered (LDA, LiTMP)? start->check_base use_hindered_base Switch to LDA or LiTMP check_base->use_hindered_base No check_temp Is the reaction temperature maintained at -78°C? check_base->check_temp Yes use_hindered_base->check_temp control_temp Improve temperature control check_temp->control_temp No check_solvent What is the solvent system? check_temp->check_solvent Yes control_temp->check_solvent adjust_solvent Consider ether or THF/hexane mixture check_solvent->adjust_solvent Pure THF check_quench Is the DMF anhydrous? check_solvent->check_quench Ether/Hexanes adjust_solvent->check_quench dry_dmf Use freshly distilled, anhydrous DMF check_quench->dry_dmf No success Improved Yield check_quench->success Yes dry_dmf->success

Caption: Troubleshooting decision tree for DoM synthesis.

Section 2: Overcoming Challenges in the Oxidation of 2-Fluoro-3-methylpyridine

The oxidation of the methyl group in 2-fluoro-3-methylpyridine to an aldehyde is a common synthetic route. However, controlling the oxidation to prevent over-oxidation or other side reactions is crucial.

FAQ 2: Over-oxidation and Ring Oxidation

Question: When I try to oxidize 2-fluoro-3-methylpyridine to the corresponding aldehyde, I get a significant amount of the carboxylic acid and some unidentified, colored byproducts. How can I selectively form the aldehyde?

Answer:

The primary challenge in this oxidation is preventing the over-oxidation of the desired aldehyde to the carboxylic acid (2-fluoro-3-pyridinecarboxylic acid). Additionally, harsh oxidizing conditions can lead to the oxidation of the pyridine ring itself, resulting in complex mixtures and colored impurities.[3]

Key Considerations for Selective Oxidation:

  • Choice of Oxidant: The selection of the oxidizing agent is paramount. Mild and selective oxidants are preferred.

  • Reaction Temperature: Lower temperatures generally favor the formation of the aldehyde and minimize over-oxidation.

  • Reaction Time: Prolonged reaction times can lead to the accumulation of the carboxylic acid byproduct. Careful monitoring of the reaction progress is essential.

Recommended Oxidation Methods:

OxidantConditionsAdvantagesPotential Issues
Selenium Dioxide (SeO₂) Dioxane, refluxGenerally good selectivity for the aldehyde.Toxicity of selenium compounds requires careful handling and disposal.
Manganese Dioxide (MnO₂) Dichloromethane or chloroform, room temp. to refluxMild and selective for benzylic/allylic alcohols, but can also oxidize activated methyl groups.Stoichiometric amounts of MnO₂ are required, which can complicate workup.
Potassium Permanganate (KMnO₄) Controlled stoichiometry, low temperaturePowerful oxidant, can be effective if conditions are carefully controlled.High risk of over-oxidation to the carboxylic acid.
Dess-Martin Periodinane (DMP) Dichloromethane, room temperatureMild and highly selective for the oxidation of alcohols to aldehydes. (Requires prior conversion of the methyl group to a hydroxymethyl group)The reagent is expensive and can be shock-sensitive.
Experimental Protocol: Selective Oxidation with Selenium Dioxide
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-methylpyridine (1.0 eq) in dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium byproduct.

  • Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualization: Oxidation Pathways

Oxidation_Pathways start 2-Fluoro-3-methylpyridine aldehyde This compound (Desired Product) start->aldehyde Mild Oxidation (e.g., SeO₂) ring_ox Ring Oxidation Byproducts start->ring_ox Aggressive Conditions acid 2-Fluoro-3-pyridinecarboxylic Acid (Over-oxidation) aldehyde->acid Harsh Oxidation (e.g., excess KMnO₄)

Caption: Possible products from the oxidation of 2-fluoro-3-methylpyridine.

Section 3: Navigating Vilsmeier-Haack Formylation Issues

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] While 2-fluoropyridine is not highly activated, this reaction can be driven to completion under appropriate conditions.

FAQ 3: Low Reactivity and Tar Formation in Vilsmeier-Haack Reaction

Question: I am attempting a Vilsmeier-Haack formylation of a 2-fluoropyridine derivative, but the reaction is sluggish, and I am observing significant tar formation upon workup. What could be the cause, and how can I improve the outcome?

Answer:

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism with the Vilsmeier reagent (a chloroiminium ion).[7] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen deactivates the ring towards this reaction, leading to the need for more forcing conditions.

Common Issues and Solutions:

  • Low Substrate Reactivity: The electron-deficient nature of the 2-fluoropyridine ring makes it a poor nucleophile.

    • Solution: If possible, introduce an electron-donating group onto the pyridine ring to increase its reactivity. Alternatively, using a more reactive Vilsmeier reagent, or higher reaction temperatures and longer reaction times may be necessary.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent can be unstable at elevated temperatures, leading to decomposition and the formation of tarry byproducts.

    • Solution: Prepare the Vilsmeier reagent in situ at a low temperature (0 °C) before adding the substrate. Avoid excessively high reaction temperatures.

  • Hydrolysis of the Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed to the aldehyde during workup. Incomplete or improper hydrolysis can lead to a mixture of products.[7]

    • Solution: Ensure a thorough aqueous workup, sometimes with gentle heating, to completely hydrolyze the iminium intermediate. A basic workup is often employed to neutralize the acidic reaction mixture.

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the DMF at 0 °C with vigorous stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the 2-fluoropyridine substrate (1.0 eq) to the Vilsmeier reagent, either neat or as a solution in a small amount of anhydrous solvent.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) to pH 7-8.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography or distillation.

References

  • ChemBK. (n.d.). 2-Formyl-3-fluoropyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. Retrieved from [Link]

  • J Org Chem. (2003). First regioselective ortho-lithiation induced by a 2-chloropyridyl group complexation. Retrieved from [Link]

  • ResearchGate. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Vilsmeier-Haack Formylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Fluoro-3-formylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The protocols and advice provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

I. Understanding the Molecule: Key Characteristics of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a pyridine ring substituted with a fluorine atom and an aldehyde group, dictates its reactivity and purification strategy. The electron-withdrawing nature of the fluorine and the aldehyde group makes the pyridine ring susceptible to nucleophilic attack. The aldehyde functionality itself is prone to oxidation, which is a key consideration during purification and storage.[2][3]

Key Properties:

PropertyValueSource
Molecular FormulaC6H4FNO[4]
Molecular Weight125.10 g/mol [4]
Boiling Point112 °C/50mmHg[5][6]
AppearanceColorless to yellow or brown oily liquid/solid[2]
SolubilitySlightly soluble in water[5]

II. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of crude this compound. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low Purity After Column Chromatography

Question: I performed silica gel column chromatography to purify my crude this compound, but the resulting fractions are still impure. What could be the problem?

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Conduct a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in petroleum ether) to identify the ideal mobile phase for separation. A common starting point is a gradient of ethyl acetate in hexane.[5]

  • Co-elution with Impurities: An impurity may have a similar polarity to your product, causing it to elute at the same time.

    • Solution:

      • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switch to a shallow gradient elution to improve separation.[7]

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol or cyano), which can offer different selectivity.

      • pH Modification: For acidic or basic impurities, adding a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can alter the retention times of ionizable compounds and improve separation.[8]

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower.

  • Compound Degradation on Silica: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds, especially aldehydes.

    • Solution:

      • Deactivate Silica Gel: Before packing the column, treat the silica gel with a base like triethylamine to neutralize its acidic sites.

      • Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

      • Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the stationary phase.[7]

Issue 2: Product Degradation During Purification or Storage

Question: My purified this compound appears to be degrading, as indicated by a color change (yellowing or browning) and the appearance of new spots on TLC. What is happening and how can I prevent it?

Potential Causes & Solutions:

  • Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to the corresponding carboxylic acid (3-fluoro-2-pyridinecarboxylic acid), especially when exposed to air.[3][9] Older samples of similar aldehydes are often brown due to impurities.[2]

    • Solution:

      • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

      • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

      • Cold and Dark Storage: Store the purified compound at a low temperature (0-8 °C) and protected from light.[1]

  • Instability to Light or Heat: The compound may be sensitive to light or elevated temperatures, leading to decomposition.

    • Solution:

      • Avoid High Temperatures: During solvent removal (e.g., rotary evaporation), use a low-temperature water bath.

      • Protect from Light: Use amber vials or wrap containers with aluminum foil for storage.

Issue 3: Failed Recrystallization

Question: I am trying to purify this compound by recrystallization, but I am having trouble getting crystals to form or the purity is not improving. What should I do?

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Systematically screen for a suitable solvent or solvent pair. Good starting points for a moderately polar compound like this could be isopropanol, ethanol/water, or ethyl acetate/hexane mixtures.

  • Presence of Oily Impurities: Oily impurities can inhibit crystal formation.

    • Solution:

      • Pre-purification: First, perform a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities.

      • Trituration: Before recrystallization, try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to solidify the product and wash away some impurities.[10]

  • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form upon cooling.

    • Solution: After dissolving the compound in the minimum amount of hot solvent, slowly evaporate some of the solvent to reach the saturation point. Then, allow it to cool slowly.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can help induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Starting Materials: Unreacted 3-fluoropyridine.[5]

  • Isomeric Byproducts: Other fluoro-formylpyridine isomers (e.g., 2-fluoro-5-formylpyridine, 3-fluoro-2-formylpyridine) depending on the synthetic route.[5][11]

  • Oxidation Product: 3-Fluoro-2-pyridinecarboxylic acid, formed by the oxidation of the aldehyde group.[3][5][9]

  • Residual Solvents: Solvents used in the reaction and workup, such as dichloromethane, ethyl acetate, or hexane.[5]

Q2: What is the best method for purifying this compound on a large scale?

A2: For larger quantities, distillation under reduced pressure (vacuum distillation) is often more practical and economical than chromatography. Given its boiling point of 112 °C at 50 mmHg, vacuum distillation can effectively separate it from less volatile or non-volatile impurities.[5][6] However, a preliminary purification by flash chromatography may still be necessary to remove impurities with similar boiling points.

Q3: How can I monitor the purity of my this compound?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a sample and to monitor the progress of a purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, which is useful for identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the desired product and help identify and quantify impurities. The ¹H NMR spectrum for this compound has been reported.[5]

Q4: Is this compound hazardous?

A4: Yes, it is considered hazardous. It can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1). The ideal system will give your product an Rf value of ~0.3.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Gradually increase the polarity by adding more ethyl acetate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions onto a TLC plate.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Steps Crude Crude Product TLC TLC Analysis Crude->TLC Optimize Eluent Column Flash Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions TLC_Fractions Analyze Fractions by TLC Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Flash Column Chromatography Purification.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Purity after Column cause1 Co-elution of Impurities? start->cause1 cause2 Compound Degradation? start->cause2 cause3 Wrong Solvent System? start->cause3 cause1->cause2 sol1a Use Gradient Elution cause1->sol1a Yes sol1b Change Stationary Phase cause1->sol1b Yes cause2->cause3 sol2a Deactivate Silica (Base) cause2->sol2a Yes sol2b Use Alumina cause2->sol2b Yes sol3 Re-optimize with TLC cause3->sol3 Yes

Caption: Troubleshooting Logic for Low Purity Issues.

V. References

  • PubChem. (n.d.). 2-Fluoropyridine-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • LabSolutions. (n.d.). 2-Fluoro-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Retrieved from

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylpyridine. Retrieved from [Link]

  • American Elements. (n.d.). 3-Fluoro-2-formylpyridine. Retrieved from [Link]

  • PMC. (n.d.). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from

  • PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-pyridinecarboxaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Reactivity in 2-Fluoro-3-formylpyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven solutions for overcoming the challenges associated with the low reactivity of 2-Fluoro-3-formylpyridine in palladium-catalyzed cross-coupling reactions.

Understanding the Challenge: Why is this compound a Difficult Substrate?

The low reactivity of this compound is a well-known hurdle in synthetic chemistry. This difficulty arises from a confluence of electronic and steric factors that impede the crucial oxidative addition step in the catalytic cycle.

  • Electronic Deactivation: The pyridine nitrogen, the ortho-fluorine, and the meta-formyl group are all strongly electron-withdrawing. This synergy severely reduces the electron density of the pyridine ring, making the C-F (or other C-X) bond stronger and less susceptible to cleavage by a nucleophilic Pd(0) catalyst.

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can sometimes lead to catalyst inhibition or the formation of off-cycle, unreactive complexes, a common issue with 2-halopyridine substrates.[1]

  • Steric Hindrance: While less pronounced than in some substrates, the ortho-fluorine and formyl groups create a more sterically congested environment around the reactive center, which can hinder the approach of bulky catalyst complexes.

The primary mechanistic bottleneck for electron-deficient heteroaryl halides is often the initial oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[2][3][4][5] Overcoming this high activation energy barrier is the key to successful coupling.

cluster_reactivity Factors Contributing to Low Reactivity EWGs Strong Electron-Withdrawing Groups (Pyridine N, -F, -CHO) Ring Electron-Deficient Pyridine Ring EWGs->Ring Bond Stronger C-X Bond (e.g., C-F) Ring->Bond OA High Activation Energy for Oxidative Addition Bond->OA Coord Pyridine N Coordination to Pd Catalyst Inhibit Catalyst Inhibition or Off-Cycle Species Coord->Inhibit

Caption: Core challenges in this compound couplings.

Troubleshooting Guides by Reaction Type (Q&A)

This section provides targeted advice for the most common coupling reactions attempted with this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation, but its application to highly deactivated substrates like this compound requires careful optimization.[6]

Q: My Suzuki reaction with this compound is not working. I see only starting material. What should I try first?

A: The most likely issue is a failed oxidative addition. To overcome this, you need a more reactive catalytic system.

  • Switch to a "Specialist" Ligand: Standard ligands like PPh₃ are often insufficient. Move to bulky, electron-rich dialkylbiarylphosphine ligands. These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition into the electron-poor C-F bond.[7] Excellent starting points are RuPhos , BrettPhos , or XPhos .[8]

  • Use a Stronger Base: For electron-deficient systems, a strong base is often crucial for facilitating the transmetalation step. Switch from weaker bases like Na₂CO₃ to stronger inorganic bases like K₃PO₄ or Cs₂CO₃ .[9][10][11]

  • Increase Temperature: Higher temperatures (e.g., 100-120 °C) in a high-boiling solvent like dioxane or toluene can provide the necessary energy to overcome the activation barrier. Microwave irradiation is a highly effective strategy for rapidly heating reactions and can dramatically reduce reaction times and improve yields.[12][13][14]

Q: I'm seeing some product, but the reaction is sluggish and incomplete. How can I improve the conversion?

A: This indicates your catalytic system is active but not optimal.

  • Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined Pd(II) pre-catalyst like XPhos Pd G2/G3 . These pre-catalysts are designed for challenging couplings, offering greater stability and more reliable generation of the active catalyst.[14]

  • Solvent Choice Matters: While dioxane is a common choice, ensure it is anhydrous and degassed. The presence of a small amount of water can sometimes be beneficial, but this is system-dependent.[9][10][11] Toluene or DMF can also be effective alternatives.[15]

  • Check Boronic Acid/Ester Stability: 2-Pyridyl boronic acids are notoriously unstable.[16][17] If your coupling partner is a heteroarylboronic acid, ensure its quality. Using more stable boronic esters, like pinacol esters (Bpin), can often improve reproducibility.

Comparative Table: Suzuki Catalyst Systems
ParameterStandard ConditionsRecommended for this compoundRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃XPhos Pd G2/G3, Pd₂(dba)₃Pre-catalysts ensure efficient generation of the active Pd(0) species.[14]
Ligand PPh₃, P(t-Bu)₃RuPhos, XPhos, BrettPhosBulky, electron-rich ligands promote oxidative addition.[7][8]
Base Na₂CO₃, K₂CO₃K₃PO₄ , Cs₂CO₃Stronger bases facilitate the transmetalation step.
Solvent Toluene, THF1,4-Dioxane, Toluene (anhydrous)High-boiling aprotic solvents are generally preferred.
Temperature 80-100 °C100-140 °C or Microwave Overcomes the high activation energy barrier.[12]
Buchwald-Hartwig Amination

Forming a C-N bond on this electron-poor ring is a significant challenge, as the conditions must be balanced to promote coupling without causing unwanted side reactions.[18][19][20][21]

Q: My Buchwald-Hartwig amination is failing. I'm using Pd₂(dba)₃ and BINAP, but get no product.

A: This is a classic case where a first or second-generation catalyst system is insufficient for a highly challenging substrate.

  • Upgrade Your Ligand: As with Suzuki couplings, specialized ligands are key. For C-N couplings on electron-deficient heterocycles, ligands like BrettPhos and RuPhos are often superior.[8] They are designed to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.

  • Base Selection is Critical: The choice of base is paramount in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu ) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS ) can also be used, especially if your amine substrate is sensitive.

  • Solvent and Temperature: Anhydrous toluene or dioxane are the solvents of choice. Reactions often require elevated temperatures (100-110 °C).

Q: I'm trying to couple a primary amine, but I'm getting decomposition or low yields. What can I do?

A: Mono-arylation of primary amines can be difficult.

  • Use a Specialized Ligand for Primary Amines: The BrettPhos ligand system has shown particular efficacy for the selective mono-arylation of primary amines with challenging aryl chlorides and other halides.[8]

  • Ammonia Surrogates: If you are attempting to install an -NH₂ group directly, using ammonia itself is often problematic. Instead, use an ammonia equivalent like benzophenone imine, followed by acidic hydrolysis to reveal the primary amine.[19][22] This two-step procedure often provides cleaner results and higher overall yields.

cluster_troubleshooting General Troubleshooting Workflow Start Reaction Start: This compound + Coupling Partner Check Low or No Conversion? Start->Check Upgrade Upgrade Catalyst System: 1. Use Buchwald/Fu Ligand (XPhos, RuPhos) 2. Use Stronger Base (K₃PO₄, NaOt-Bu) 3. Increase Temperature / Use Microwave Check->Upgrade Yes Success Reaction Successful: Proceed to Workup & Purification Check->Success No Decomp Decomposition Observed? Upgrade->Decomp Optimize Optimize Conditions: 1. Lower Temperature 2. Screen Solvents (Dioxane, Toluene) 3. Check Reagent Purity Decomp->Optimize Yes Decomp->Success No Optimize->Check

Caption: A decision tree for troubleshooting difficult couplings.

Recommended Experimental Protocol

Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for coupling arylboronic acids with this compound, leveraging microwave heating to overcome the high activation barrier.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 (0.05 equiv, 5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed), to make a 0.2 M solution

  • Microwave vial with a stir bar

Procedure:

  • Vial Preparation: To a clean, dry microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, XPhos Pd G3, and potassium phosphate.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture. The final concentration of the limiting reagent should be approximately 0.2 M.

  • Sealing and Purging: Securely cap the vial. Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes by bubbling the gas through the solution via a needle.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to 130-150 °C for 20-40 minutes .[14] Monitor the internal pressure to ensure it remains within the safe limits of the instrument.

  • Reaction Monitoring: After the initial heating period, cool the vial to room temperature. Spot a small aliquot on a TLC plate or analyze via LC-MS to check for the consumption of the starting material and the formation of the product. If the reaction is incomplete, it can be subjected to further irradiation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired product.

References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.[Link]

  • Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds. ACS Publications.[Link]

  • Palladium-catalyzed fluorination of carbon-hydrogen bonds. Illinois Experts.[Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry.[Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Semantic Scholar.[Link]

  • Mechanistic aspects of oxidative addition linked to molecular... ResearchGate.[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry.[Link]

  • Direct Observation of C–F Bond Formation from Isolable Palladium(IV) Systems via an Outer-Sphere Pathway. Journal of the American Chemical Society.[Link]

  • Palladium‐Catalyzed CF Bond Formation via Directed CH Activation. ResearchGate.[Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH.[Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group.[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. PubMed.[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.[Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.[Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.[Link]

  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed.[Link]

  • Oxidative Addition in Organometallic Chemistry. Studylib.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.[Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.[Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.[Link]

  • A General Solution for the 2-Pyridyl Problem. PMC - NIH.[Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC - NIH.[Link]

  • 3-Fluoro-2-pyridinecarboxaldehyde. PubChem.[Link]

Sources

Technical Support Center: A Guide to the Stability and Handling of 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-formylpyridine (CAS 36404-90-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a valuable reagent in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] However, its unique chemical structure—featuring both a reactive aldehyde and an activated fluoro-pyridine ring—presents specific stability challenges.

This guide provides in-depth, field-proven insights and protocols to help you mitigate decomposition, ensure experimental reproducibility, and maintain the integrity of your starting material.

Understanding the Instability of this compound

The decomposition of this compound is primarily driven by two key structural features:

  • The Aldehyde Group: Like many aldehydes, the formyl group is susceptible to oxidation, especially when exposed to air, which can convert it into the corresponding carboxylic acid (2-fluoro-3-pyridinecarboxylic acid).[2] Aldehydes can also undergo self-condensation or polymerization reactions, often catalyzed by trace acidic or basic impurities, leading to colored byproducts.[2]

  • The 2-Fluoro Substituent: The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[3] The high electronegativity of fluorine makes this position an excellent leaving group, particularly when compared to other halogens like chlorine.[3] This makes the molecule highly sensitive to nucleophiles, most notably water (moisture), which can lead to hydrolysis and the formation of 2-hydroxy-3-formylpyridine.

These competing degradation pathways necessitate careful handling and storage to ensure the compound's purity and reactivity in downstream applications.

DecompositionPathways cluster_0 Decomposition Pathways main This compound oxidation 2-Fluoro-3-pyridinecarboxylic Acid main->oxidation  Oxidation (Air/O₂)   hydrolysis 2-Hydroxy-3-formylpyridine main->hydrolysis  Hydrolysis (H₂O) / SₙAr   polymerization Colored Oligomers / Polymers main->polymerization  Self-Condensation    (Acid/Base Catalyzed)  

Caption: Key decomposition pathways for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the storage and use of this compound in a direct question-and-answer format.

Q1: I just received my bottle of this compound and it's a solid, but the literature describes it as an oil. Is it still good?

A1: This is normal. This compound has a low melting point and can exist as either a low-melting solid or a supercooled liquid at or near room temperature. The physical form does not indicate decomposition. However, if the material is discolored (e.g., yellow or brown), this suggests degradation may have occurred, and you should perform an analytical check (see Section 4) to verify its purity before use.

Q2: My compound, which was initially colorless to light yellow, has turned dark yellow or brown upon storage. What happened and can I still use it?

A2: A color change to dark yellow or brown is a strong indicator of decomposition.[2] This is typically caused by the slow oxidation of the aldehyde group and/or acid/base-catalyzed self-condensation (polymerization). We strongly recommend re-analyzing the material for purity via HPLC, GC, or ¹H NMR before use. If significant impurities are detected, purification by distillation or column chromatography may be necessary, though purification can sometimes lead to further decomposition if not performed carefully.[4] The best course of action is to prevent this by adhering strictly to the storage protocols outlined in Section 3.

Q3: My reaction yield is consistently low, and I've isolated a byproduct with a mass corresponding to a hydroxyl group replacing the fluorine. What is the cause?

A3: You are observing the product of hydrolysis, 2-hydroxy-3-formylpyridine. This is a very common issue caused by the high reactivity of the C-F bond towards nucleophilic attack by water.[3] This indicates that your reaction conditions are not sufficiently anhydrous. To resolve this, you must:

  • Use anhydrous solvents with low water content (<50 ppm).

  • Thoroughly dry all glassware in an oven before use.

  • Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Ensure any other reagents used in the reaction are also anhydrous.

Q4: I'm seeing an unexpected carboxylic acid peak in my LC-MS analysis. Where did it come from?

A4: The presence of 2-fluoro-3-pyridinecarboxylic acid is a classic sign of oxidation of the aldehyde functional group. This occurs when the compound is exposed to air (oxygen). To prevent this, you should handle the material under an inert atmosphere and use solvents that have been degassed to remove dissolved oxygen.

Standard Operating Procedures for Preventing Decomposition

Adherence to rigorous storage and handling protocols is the most effective way to preserve the quality of this compound.

Protocol 3.1: Long-Term Storage and Handling

Proper storage from the moment of receipt is critical.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows the rate of all decomposition pathways.[5][6]
Atmosphere Store under an inert gas (Nitrogen or Argon)Prevents oxidation of the aldehyde and minimizes exposure to atmospheric moisture.[7]
Container Tightly sealed, opaque containerPrevents ingress of air and moisture and protects from light.[6][7]
Light Protect from direct sunlightPrevents potential photolytic degradation.[5][6]

Step-by-Step Handling Procedure:

  • Upon receipt, inspect the container seal for integrity.

  • Before opening for the first time, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Open the container only under a blanket of dry inert gas (e.g., in a glovebox or using a Schlenk line).

  • Quickly dispense the required amount of material.

  • Purge the container headspace with inert gas before tightly resealing.

  • Return the container to the refrigerator for storage.

Protocol 3.2: Preparing for a Reaction

Setting up your experiment correctly is just as important as storage.

PreventativeWorkflow start Receive & Inspect Compound storage Store Immediately (2-8°C, Inert Gas, Dark) start->storage prep Prepare Anhydrous Setup (Oven-dried glassware, inert atmosphere) storage->prep reagent_prep Equilibrate Reagent to RT (in Desiccator) prep->reagent_prep dispense Dispense Under Inert Gas reagent_prep->dispense reaction Run Reaction with Anhydrous/Degassed Solvents dispense->reaction finish Successful Reaction reaction->finish

Caption: A preventative workflow for handling this compound.

Table 2: Reagent Compatibility for this compound

Reagent ClassCompatibilityRationale & Explanation
Strong Oxidizing Agents INCOMPATIBLE Will rapidly and exothermically oxidize the aldehyde group.[7]
Strong Acids INCOMPATIBLE Can catalyze polymerization/condensation and may react violently.[7]
Strong Bases / Nucleophiles INCOMPATIBLE Will readily displace the fluoride via SNAr and can catalyze aldol-type condensation.[7]
Water / Alcohols USE WITH CAUTION Will act as nucleophiles, causing hydrolysis. Must be used as anhydrous reagents if required for the reaction.
Non-nucleophilic Bases COMPATIBLE Generally compatible if anhydrous (e.g., anhydrous K₂CO₃, DIPEA), but compatibility should be tested on a small scale.
Anhydrous Aprotic Solvents COMPATIBLE Recommended (e.g., THF, Dioxane, Toluene, DMF, DMSO, Acetonitrile). Ensure they are of high purity and low water content.

Analytical Methods for Quality Control

Regularly verifying the purity of your reagent is a cornerstone of reproducible research. Forced degradation studies can also help identify potential byproducts in your reaction mixtures.[8][9]

Protocol 4.1: Stability Monitoring by Reversed-Phase HPLC (RP-HPLC)

A simple RP-HPLC method can be used to monitor the stability of this compound over time.[8][10]

Table 3: Example RP-HPLC Method for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep Dilute sample in 50:50 Acetonitrile:Water

Interpretation:

  • A pure sample will show a single major peak.

  • The appearance of earlier-eluting peaks may suggest the formation of more polar byproducts like 2-hydroxy-3-formylpyridine or 2-fluoro-3-pyridinecarboxylic acid.

  • The appearance of later-eluting peaks or a rising baseline could indicate the formation of oligomeric species.

Frequently Asked Questions (FAQs)

Q: What is the typical shelf-life of this compound? A: When stored under the recommended conditions (refrigerated, under inert gas, protected from light), the compound is expected to remain stable for at least 12-24 months. However, we always recommend re-analyzing the purity of any reagent that has been stored for over a year or has been opened multiple times.

Q: I need to purify a batch that has started to decompose. What is the best method? A: Purification can be challenging. Vacuum distillation is a potential option for removing non-volatile impurities.[4] Column chromatography on silica gel is also possible, but the acidic nature of silica can sometimes promote further degradation. A rapid chromatography run using a less acidic stationary phase or a system neutralized with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent may be successful. Always perform a small-scale test first.

Q: How should I dispose of decomposed this compound? A: Decomposed material should be treated as hazardous chemical waste. It must be disposed of in a suitable, closed container and handled by a licensed waste disposal company, in accordance with local, state, and federal regulations.[7]

References

  • Sigma-Aldrich. (2022). Safety Data Sheet: this compound.

  • Campeau, L.-C., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • PubChem. 2-Fluoropyridine-3-carbaldehyde. National Center for Biotechnology Information.

  • ChemicalBook. (2023). 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet.

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods for 2-Butoxyethanol.

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Pyridinecarboxaldehyde.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Pyridinecarboxaldehyde.

  • Chemrio. This compound; 2-fluoropyridine-3-carbaldehyde.

  • American Elements. 3-Fluoro-2-formylpyridine.

  • PubChem. 3-Fluoro-2-pyridinecarboxaldehyde. National Center for Biotechnology Information.

  • PubChem. 2-Fluoro-5-formylpyridine. National Center for Biotechnology Information.

  • Organic Syntheses. (2014). Fluorination of Pyridines and Diazines with AgF₂.

  • Vuckovic, D. (2017). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.

  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market.

  • Reddy, G.S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica.

  • Organic Syntheses. (1977). 1-Fluoroadamantane.

  • Guidechem. (2022). How can 2-fluoro-3-hydroxypyridine be synthesized and applied?.

  • Wikipedia. Pyridine-2-carbaldehyde.

  • Chem-Impex. 2-Fluoro-3-methylpyridine.

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research.

  • Wikipedia. Pyridine-3-carbaldehyde.

  • Gowthaman, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy.

Sources

Technical Support Center: Optimizing Temperature for 2-Fluoro-3-formylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Fluoro-3-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues, with a specific focus on the critical parameter of reaction temperature. Here, you will find scientifically grounded explanations, actionable protocols, and data-driven insights to help you navigate the complexities of working with this versatile building block.

Introduction: The Critical Role of Temperature

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by the interplay between the electron-withdrawing formyl group and the activating fluoro substituent on the pyridine ring.[1][2] Temperature is arguably the most critical parameter to control in reactions involving this compound. It directly influences reaction kinetics, product selectivity, and the formation of impurities. An improperly optimized temperature can lead to low yields, difficult purifications, or even complete reaction failure. This guide will provide a structured approach to understanding and optimizing temperature for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for selecting an initial reaction temperature for a nucleophilic aromatic substitution (SNAr) with this compound?

A1: For SNAr reactions on this compound, the initial temperature selection is a balance between activating the substrate and maintaining the stability of the reactants and products.

  • Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates) can often react at lower temperatures (room temperature to 60 °C), while weaker nucleophiles (e.g., amines, alcohols) may require elevated temperatures (80-130 °C or even higher) to achieve a reasonable reaction rate.[2][3]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate SNAr reactions at higher temperatures.[3][4] The chosen temperature should be safely below the boiling point of the solvent.

  • Substrate Stability: this compound is generally stable at room temperature. However, prolonged exposure to very high temperatures in the presence of strong bases or nucleophiles can lead to decomposition or side reactions. It is advisable to start with a moderate temperature and gradually increase it while monitoring the reaction progress.

Q2: My condensation reaction (e.g., Knoevenagel, Schiff base formation) with this compound is sluggish. Should I increase the temperature?

A2: Yes, a moderate increase in temperature is a common strategy to accelerate condensation reactions. However, there are important caveats:

  • Equilibrium Considerations: Many condensation reactions are reversible. Increasing the temperature can shift the equilibrium. It is often more effective to remove the byproduct (e.g., water) azeotropically using a Dean-Stark apparatus to drive the reaction to completion.

  • Side Reactions: The formyl group can be susceptible to oxidation or Cannizzaro-type reactions at elevated temperatures, especially under basic conditions. Careful monitoring for the formation of carboxylic acid or alcohol byproducts is crucial.

  • Catalyst Activity: If an acid or base catalyst is used, its stability and activity at higher temperatures should be considered. Some catalysts may decompose or become less effective at elevated temperatures.

Q3: I am observing significant byproduct formation in my reaction. How can temperature optimization help?

A3: Temperature has a profound impact on reaction selectivity. If you are observing multiple products, it is likely that a competing reaction pathway is being accessed.

  • Kinetic vs. Thermodynamic Control: Lowering the temperature often favors the kinetically controlled product (the one that forms faster), while higher temperatures can favor the thermodynamically more stable product. By adjusting the temperature, you may be able to favor the formation of your desired product.

  • Arrhenius Equation: The rate of a chemical reaction is exponentially dependent on temperature. The rates of different reactions (your desired reaction vs. a side reaction) will have different dependencies on temperature. A systematic study of the reaction at various temperatures can help identify a window where the rate of the desired reaction is significantly faster than the rate of byproduct formation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Temperature Considerations
Low or no conversion Insufficient activation energy.Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LC-MS. For SNAr with weak nucleophiles, temperatures up to 130 °C may be necessary.[2]
Poor solubility of reactants.Increase the temperature to improve solubility. Alternatively, consider a higher-boiling solvent that can dissolve the reactants at a lower temperature.
Formation of dark, tarry material Decomposition of starting material or product.Lower the reaction temperature immediately. Consider if the reagents are stable under the reaction conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative decomposition at higher temperatures.[5]
Multiple products observed Competing reaction pathways are active.Lower the temperature to favor the kinetically preferred product. If the desired product is thermodynamically more stable, a higher temperature for a shorter duration might be beneficial.
Reaction stalls after initial conversion Catalyst deactivation or product inhibition.A modest increase in temperature might overcome minor catalyst deactivation. However, if the catalyst is degrading, a lower temperature with a longer reaction time or a more robust catalyst may be required.
Inconsistent results between batches Poor temperature control.Ensure accurate and consistent temperature monitoring and control. Use an oil bath or a heating mantle with a thermocouple probe placed directly in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general starting point for the reaction of this compound with a generic nucleophile.

  • To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DMSO, NMP), add the nucleophile (1.1-1.5 eq) and a suitable base (e.g., K2CO3, Cs2CO3, NaH) if required.

  • Stir the mixture at room temperature for 30 minutes.

  • Gradually heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • If the reaction is sluggish, the temperature can be increased in 20 °C increments up to the reflux temperature of the solvent.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol outlines a general method for the condensation of this compound with an active methylene compound.

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., toluene, benzene).

  • Add a catalytic amount of a base (e.g., piperidine, pyrrolidine) and a catalytic amount of an acid (e.g., acetic acid).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected and the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Reactions of this compound

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_condensation Condensation Reactions cluster_reduction Reduction of Aldehyde This compound This compound Nucleophile (Nu-) Nucleophile (Nu-) This compound->Nucleophile (Nu-) Active Methylene Compound Active Methylene Compound This compound->Active Methylene Compound Primary Amine Primary Amine This compound->Primary Amine Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) This compound->Reducing Agent (e.g., NaBH4) Substituted Pyridine Substituted Pyridine Nucleophile (Nu-)->Substituted Pyridine ΔT Knoevenagel Product Knoevenagel Product Active Methylene Compound->Knoevenagel Product ΔT, -H2O Schiff Base Schiff Base Primary Amine->Schiff Base ΔT, -H2O 2-Fluoro-3-hydroxymethylpyridine 2-Fluoro-3-hydroxymethylpyridine Reducing Agent (e.g., NaBH4)->2-Fluoro-3-hydroxymethylpyridine Low Temp G start Reaction Outcome Unsatisfactory low_conversion Low Conversion? start->low_conversion side_products Side Products? low_conversion->side_products No increase_temp Increase Temperature Incrementally Monitor Kinetics low_conversion->increase_temp Yes lower_temp Lower Temperature Favor Kinetic Product side_products->lower_temp Yes end Optimized Condition side_products->end No optimize_solvent Consider Higher Boiling Solvent increase_temp->optimize_solvent Still Low increase_temp->end Improved optimize_solvent->end change_catalyst Screen Different Catalysts lower_temp->change_catalyst Still Impure lower_temp->end Improved change_catalyst->end

Caption: A logical workflow for troubleshooting temperature-related issues.

Safety and Handling

This compound is a chemical that should be handled with care in a well-ventilated fume hood. [5][6]Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [6][7]Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. [5][6]Store the compound in a tightly sealed container in a cool, dry place away from heat and sources of ignition. [5]

References

Sources

Technical Support Center: Solvent Effects on 2-Fluoro-3-formylpyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for 2-Fluoro-3-formylpyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. We will explore common challenges and provide expert-driven solutions to ensure the success and reproducibility of your synthetic endeavors.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential solvent-related causes and actionable recommendations.

Issue 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish, incomplete, or has failed entirely.

Question: I am attempting to substitute the fluorine on this compound with a nucleophile (e.g., an amine or alcohol), but I'm observing low to no conversion. What role does the solvent play?

Answer:

This is a classic challenge in SNAr chemistry, and the solvent is almost always a primary factor. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this complex is paramount for the reaction to proceed, and this is where the solvent's role is crucial.

Possible Cause 1: Use of an Inappropriate Solvent Type (Nonpolar or Protic)

  • Explanation:

    • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents cannot stabilize the charged Meisenheimer complex. The activation energy required to form this intermediate in a nonpolar environment is often prohibitively high, leading to reaction failure.[1]

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): While polar, these solvents can severely hinder the reaction in two ways. First, they can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile in its ground state and reduces its availability and reactivity.[1][4][5] Second, for the reaction to proceed, the small, highly electronegative fluoride ion must eventually be solvated to act as a good leaving group; protic solvents are excellent at this. However, the deactivation of the nucleophile is often the dominant, rate-limiting effect.[3][6]

  • Recommended Actions:

    • Switch to a Polar Aprotic Solvent: The gold standard for SNAr reactions are polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN).[2] These solvents possess large dipole moments to stabilize the Meisenheimer complex but lack acidic protons, leaving the nucleophile "bare" and highly reactive.[7]

    • Ensure Anhydrous Conditions: Water is a protic solvent. The presence of significant water contamination in your aprotic solvent can lead to the same issues described above. Always use a dry, high-purity grade of solvent.

Data Summary: Recommended Solvents for SNAr Reactions

SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations
DMSO Polar Aprotic47.2189Excellent solvating power, high thermal stability. Can be difficult to remove.
DMF Polar Aprotic36.7153Good general-purpose solvent. Can decompose at high temperatures to form dimethylamine, a competing nucleophile.[2]
MeCN Polar Aprotic37.582Lower boiling point, easier to remove. May be less effective for very challenging SNAr reactions.
Ethanol Polar Protic24.678Generally not recommended. Can serve as a competing nucleophile (ethoxide formation with base) and solvates the primary nucleophile.[1]
Toluene Nonpolar2.4111Not suitable. Fails to stabilize the charged intermediate.[1]

Experimental Workflow: General Protocol for SNAr with this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Dry Glassware Flame-dry a round-bottom flask under vacuum. prep2 2. Add Reagents Add this compound, nucleophile, and base (e.g., K₂CO₃). prep1->prep2 prep3 3. Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (3x). prep2->prep3 react1 4. Add Solvent Add anhydrous polar aprotic solvent (e.g., DMSO) via syringe. prep3->react1 react2 5. Heat Reaction Heat to the required temperature (e.g., 80-150 °C). react1->react2 react3 6. Monitor Progress Monitor by TLC or LC-MS until starting material is consumed. react2->react3 workup1 7. Quench & Extract Cool, dilute with water, and extract product with an organic solvent (e.g., EtOAc). react3->workup1 workup2 8. Purify Dry the organic layer and purify the product (e.g., column chromatography). workup1->workup2

Caption: Standard experimental workflow for SNAr reactions.

Issue 2: I'm observing unexpected side products, especially in condensation reactions.

Question: I'm performing a Knoevenagel condensation with the aldehyde group of this compound and an active methylene compound. My yield of the desired α,β-unsaturated product is low, and I'm seeing other spots on my TLC. Could the solvent be the culprit?

Answer:

Yes, the solvent choice in condensation reactions is critical and can influence everything from catalyst activity to undesired side reactions.

Possible Cause 1: Solvent Reactivity

  • Explanation: Unlike SNAr, condensation reactions are often run under basic conditions, sometimes with amine catalysts like piperidine or in solvents like pyridine.[8][9] If the solvent itself can react, it will. For example, using an alcohol as a solvent with a strong base can generate alkoxides, which could potentially attack the C2-fluorine position, leading to a mixture of products. Pyridine, while a common solvent for the Doebner modification of the Knoevenagel condensation, is also a nucleophile and can participate in side reactions.[1][8]

  • Recommended Actions:

    • Use an Inert Solvent: Select a solvent that is unlikely to participate in the reaction. For condensations, this could range from toluene or THF to more polar options like ethanol, depending on the specific reactants and catalyst.

    • Consider Solvent-Free Conditions: Many Knoevenagel-type reactions can be performed under solvent-free conditions, often with gentle heating.[10][11] This is an environmentally friendly approach that eliminates the solvent as a variable for side reactions.[12]

Possible Cause 2: Incorrect Solvent Polarity for Catalyst

  • Explanation: The catalyst used in a condensation (e.g., a weak amine base) needs to be effective in the chosen solvent. The base must be able to deprotonate the active methylene compound to form the nucleophilic enolate.[8] If the solvent polarity is mismatched, the solubility and activity of the catalyst can be compromised. Some modern protocols have even demonstrated that these reactions can proceed efficiently in water, which can be a highly effective medium for certain substrates.[13]

  • Recommended Actions:

    • Match Solvent to Catalyst System: Review literature for similar condensation reactions to find proven solvent/catalyst combinations.

    • Screen Solvents: If yields are poor, screen a small set of diverse solvents (e.g., Ethanol, THF, Toluene, or even a water/ethanol mixture) to identify a more optimal medium for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine, typically a poor leaving group, so effective in SNAr reactions on this pyridine ring?

The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[2][3] Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect makes the carbon atom at the C2 position highly electrophilic and susceptible to attack.[3] This effect stabilizes the negatively charged intermediate, lowering the activation energy of the slow step and accelerating the overall reaction rate.[3] Therefore, the leaving group ability in SNAr often follows the reverse order of that in SN2 reactions: F > Cl > Br > I.[2]

G Reactants This compound + Nu⁻ TS1 Transition State 1 (High Energy) Reactants->TS1 Slow, Rate-Determining Step Intermediate Meisenheimer Complex (Stabilized by Solvent) TS1->Intermediate Nucleophilic Attack TS2 Transition State 2 Intermediate->TS2 Products Substituted Product + F⁻ TS2->Products Fast, Aromaticity Restored Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Intermediate Stabilization

Caption: SNAr mechanism and solvent stabilization.

Q2: How do I choose a starting solvent for a novel reaction with this compound?

Use a decision-tree approach based on the reactive site you are targeting.

G start What reaction are you performing? snar Nucleophilic Aromatic Substitution (at C2-F)? start->snar Targeting C-F Bond aldehyde Reaction at Aldehyde? (e.g., Condensation, Reduction) start->aldehyde Targeting C=O Bond solvent_snar Use Polar Aprotic Solvent snar->solvent_snar solvent_aldehyde Solvent choice is flexible. Consider catalyst and reagent solubility. aldehyde->solvent_aldehyde solvent_snar_examples Examples: DMSO, DMF, MeCN solvent_snar->solvent_snar_examples why_snar Why? To stabilize the negatively charged Meisenheimer intermediate. solvent_snar->why_snar solvent_aldehyde_examples Common choices: Ethanol, THF, Toluene, Water, or Solvent-Free solvent_aldehyde->solvent_aldehyde_examples why_aldehyde Why? Solvent must dissolve reagents and not interfere with the catalyst or cause side reactions. solvent_aldehyde->why_aldehyde

Caption: Decision tree for initial solvent selection.

Q3: My high-boiling polar aprotic solvent (DMSO/DMF) is difficult to remove during work-up. What are the best strategies?

This is a common practical issue. Here are field-proven methods:

  • Aqueous Work-up (Most Common): After the reaction is complete, cool the mixture and pour it into a significant volume of cold water or brine. Both DMSO and DMF are highly water-soluble. Your organic product will often precipitate or can be extracted with a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. Perform multiple extractions (3x) to ensure complete recovery of the product.[1]

  • Lyophilization (Freeze-Drying): For non-volatile products where residual water from the work-up is also a concern, lyophilization can effectively remove both water and DMSO.

  • Azeotropic Removal: This is less common for DMSO/DMF but can be effective for other solvents like pyridine, where co-distillation with a solvent like toluene can facilitate removal.[1]

Q4: Can the solvent activate the reactants in any other way?

Yes, beyond simple stabilization, the concept of "preferential solvation" can play a role. This refers to the specific interactions in the immediate vicinity of the reacting molecules, often called the "first solvation shell."[14] Solvents can provide "electrophilic solvation" (e.g., hydrogen bond donors stabilizing an anion) or "nucleophilic solvation" (e.g., a lone pair on a solvent molecule stabilizing a cation).[14] In SNAr reactions, the ability of a polar aprotic solvent to solvate the counter-cation of the nucleophile's salt (e.g., the K⁺ in K₂CO₃) frees the anion to be a more potent nucleophile, thereby activating it.[7]

References

  • Managing solvent effects in fluoropyridine reactions. (n.d.). BenchChem.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (n.d.). BenchChem.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2019). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2021). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2018). Bulgarian Chemical Communications. Retrieved January 12, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Nucleophilicity and Solvents - Protic and Aprotic. (2015). YouTube. Retrieved January 12, 2026, from [Link]

  • Condensation reactions of various nucleophiles with 3-formylchromone. (2005). Indian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2007). Pure and Applied Chemistry. Retrieved January 12, 2026, from [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). Molecules. Retrieved January 12, 2026, from [Link]

  • Nucleophilicity (Protic vs. Aprotic solvents). (2020). Reddit. Retrieved January 12, 2026, from [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Suzuki Coupling with 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-3-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet important, transformation. The unique electronic and steric properties of this compound make it a challenging substrate, often leading to low yields, side product formation, or complete reaction failure. This document provides in-depth, experience-driven advice to diagnose and resolve these common issues.

Understanding the Challenges with this compound

The difficulty in successfully performing a Suzuki coupling with this compound stems from a combination of factors inherent to its structure:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue often referred to as the "2-pyridyl problem".[1][2]

  • Electron-Deficient Ring System: The fluorine and formyl groups are both electron-withdrawing, which can make the oxidative addition of the palladium catalyst into the C-F bond more difficult. While electron-withdrawing groups can sometimes activate aryl halides, in this case, the overall electronic environment can be unfavorable.

  • Steric Hindrance: The ortho-formyl group can sterically hinder the approach of the palladium catalyst to the C-F bond, slowing down the rate-limiting oxidative addition step of the catalytic cycle.[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding failed Suzuki couplings with this compound.

Q1: My reaction shows no product formation at all. What is the most likely cause?

A complete lack of product often points to a fundamental issue with the catalytic cycle. The most probable causes are catalyst deactivation by the pyridine nitrogen or the inability of the catalyst to perform the oxidative addition step.[4] It is also possible that your boronic acid is decomposing before it can participate in the reaction.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What's going on?

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings.[5] It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this unwanted pathway.[5] Inefficient transmetalation can also lead to an accumulation of activated boronic acid species that are prone to homocoupling.

Q3: My results are inconsistent and difficult to reproduce. Why is this happening?

Poor reproducibility can be linked to several factors, including the purity of reagents, the efficiency of degassing, and the precise control of reaction temperature. The hydrolysis rate of boronic acids can also be highly sensitive to the reaction conditions, including the shape of the reaction vessel and the stirring rate, which can lead to variable results.[6][7]

Q4: Should I be using a boronic acid or a boronic ester?

While boronic acids are common, boronic esters (like pinacol esters) or organotrifluoroborates can offer increased stability and are less prone to protodeboronation and homocoupling.[5][8] Some boronic esters can even participate directly in the transmetalation step without prior hydrolysis.[8][9] For challenging substrates, using a more stable boron reagent is often a good strategy.

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting failed or low-yielding Suzuki couplings with this compound, organized by the observed problem.

Problem 1: Low to No Product Formation

If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps, starting with the most likely culprits.

Caption: Troubleshooting workflow for low to no product yield.

  • Re-evaluate Your Catalyst System:

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging substrates like this compound.[10] Switch to bulky, electron-rich phosphine ligands which are known to promote the difficult oxidative addition and reductive elimination steps.[11]

      • Recommended Ligands: Consider Buchwald-type ligands (e.g., SPhos, XPhos) or other sterically demanding ligands like P(t-Bu)₃.[4][10] These have shown success in couplings of other challenging (hetero)aryl chlorides and bromides.[12]

    • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. Inefficient reduction can stall the reaction. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that readily forms the active catalytic species.[13]

  • Optimize the Reaction Conditions:

    • Base and Solvent: The choice of base and solvent is critical and interdependent. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[12]

      • Anhydrous Conditions: If you suspect protodeboronation of your boronic acid is an issue, switch to anhydrous conditions using a base like K₃PO₄ in a solvent like dioxane or toluene.[14]

      • Aqueous Conditions: In some cases, a carefully controlled amount of water in the solvent system (e.g., dioxane/water) can facilitate the dissolution of the base and promote the transmetalation step.

    • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition.[4] If you are not seeing any product formation at a standard temperature (e.g., 80-100 °C), try incrementally increasing the temperature. Conversely, if you suspect your catalyst or reagents are unstable at high temperatures, try running the reaction at a lower temperature for a longer period.

  • Address Reagent Stability:

    • Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition via protodeboronation.[5]

      • Solution: Use a more stable boronic acid surrogate like a pinacol ester (Bpin) or a potassium trifluoroborate salt. These reagents often exhibit slower, controlled release of the active boronic acid, minimizing side reactions.[6][7]

    • Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can lead to catalyst oxidation and boronic acid homocoupling.[5] Bubbling an inert gas like argon or nitrogen through the solvent for an extended period before adding the catalyst is crucial.

ParameterInitial Condition (Example)Optimized Condition (Suggestion)Rationale
Catalyst Pd(PPh₃)₄ (2 mol%)[Pd₂(dba)₃ (1 mol%) + SPhos (3 mol%)] or [XPhos Pd G3 (2 mol%)]Bulky, electron-rich ligands facilitate oxidative addition and prevent catalyst deactivation.[4][10]
Base Na₂CO₃ (2 equiv)K₃PO₄ (3 equiv)A stronger, non-aqueous base can prevent protodeboronation and promote transmetalation.[14]
Solvent Toluene/H₂O (10:1)Dioxane (anhydrous)Anhydrous conditions can improve the stability of the boronic acid.
Boron Source Arylboronic AcidArylboronic acid pinacol esterEsters are more stable and less prone to homocoupling and protodeboronation.[5]
Temperature 80 °C100-110 °CHigher temperature may be required to overcome the activation energy for this challenging substrate.
Problem 2: Significant Byproduct Formation

The formation of byproducts such as homocoupled boronic acid or dehalogenated starting material indicates that while your catalyst is active, the desired reaction pathway is not efficient.

Sources

Technical Support Center: Byproduct Identification in the Formylation of 2-Fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 2-Fluoro-3-formylpyridine is a critical step in the development of numerous pharmaceutical and agrochemical agents. While seemingly straightforward, the formylation of 2-fluoropyridine is often accompanied by the formation of subtle yet significant byproducts that can complicate downstream processes and compromise final product purity. This guide provides researchers and drug development professionals with a comprehensive, experience-driven resource for identifying, understanding, and mitigating these impurities. We will delve into the common formylation methodologies—primarily directed ortho-lithiation—and provide a systematic approach to troubleshooting unexpected experimental outcomes.

Section 1: Frequently Asked Questions - Understanding Potential Side Reactions

This section addresses the most common initial queries encountered during the synthesis and analysis of this compound.

Q1: What are the primary methods for formylating 2-fluoropyridine, and what are their intrinsic challenges?

A1: The two most prevalent methods are Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction.

  • Directed ortho-Metalation (DoM): This is the most common and regioselective method. It involves the deprotonation of 2-fluoropyridine at the C3 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a lithium amide base like lithium diisopropylamide (LDA), followed by quenching the resulting anion with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[1][2] The primary challenge is the high reactivity of the organolithium reagent, which can lead to side reactions if conditions are not rigorously controlled.[3][4]

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, an electrophilic iminium salt formed from a substituted amide (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[5][6][7] While effective for electron-rich aromatics, its application to the electron-deficient pyridine ring is more challenging and can require harsher conditions, potentially leading to decomposition or halogen exchange byproducts.[8]

Q2: My GC-MS analysis shows a peak with a molecular ion of M+57, corresponding to C₁₀H₁₂FNO. What is this byproduct?

A2: This mass strongly suggests the addition of the n-butyl group from n-BuLi to the pyridine ring, followed by formylation. This occurs when n-BuLi acts as a nucleophile instead of a base, attacking the electron-deficient pyridine ring (typically at the C6 position). This is a well-documented side reaction, especially if the reaction temperature rises above the optimal -78 °C.[3][4] The resulting dihydropyridine intermediate can be aromatized during workup.

Q3: I observe multiple signals in my ¹⁹F NMR spectrum, but I only expected signals for my product and starting material. What does this indicate?

A3: The presence of unexpected signals in the ¹⁹F NMR spectrum points to byproducts where the fluorine atom's chemical environment has changed. This can arise from several possibilities:

  • Positional Isomers: While lithiation is strongly directed to the C3 position, minor deprotonation at other sites (e.g., C6) can occur, leading to isomeric fluoro-formylpyridines.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The fluoride at the C2 position is activated towards SNAr.[9] Depending on the reaction and workup conditions, it could be displaced by other nucleophiles present in the mixture (e.g., hydroxide during aqueous workup, leading to a hydroxy-formylpyridine). This would result in the complete disappearance of a fluorine signal for that byproduct. If other fluorine-containing reagents are present, you might see new ¹⁹F signals.

Q4: Why is it absolutely critical to maintain a temperature of -78 °C during the ortho-lithiation step?

A4: Maintaining cryogenic temperatures is paramount for ensuring regioselectivity and preventing side reactions. The desired deprotonation at the C3 position is a kinetically favored process.[3] As the temperature increases, two competing and undesired thermodynamic pathways become significant:

  • Loss of Regioselectivity: The organolithium base has enough thermal energy to deprotonate less acidic, but thermodynamically more stable, positions on the ring.

  • Nucleophilic Addition: The organolithium reagent (n-BuLi, s-BuLi) can act as a nucleophile and add to the electrophilic C=N bond of the pyridine ring.[4][10] This pathway has a higher activation energy, which is easily overcome at temperatures warmer than -70 °C, leading to the formation of butyl-pyridine derivatives and significantly reducing the yield of the desired product.

Section 2: A Systematic Troubleshooting and Identification Guide

When an experiment yields an unexpected result, a systematic approach is crucial for efficient problem-solving.

Workflow for Byproduct Identification

The following workflow provides a logical sequence for identifying unknown impurities in your reaction mixture.

G cluster_0 Initial Analysis cluster_1 Problem Assessment cluster_2 Isolation & Characterization A Crude Reaction Mixture B Run TLC / Crude HPLC & GC-MS A->B C Run Crude ¹H & ¹⁹F NMR A->C D Assess Purity & Identify Known Components B->D C->D E Are there significant unknown peaks? D->E F Purify via Column Chromatography or Prep-HPLC E->F Yes J Reaction Optimization Complete E->J No G Isolate Unknown Fractions F->G H Full Structural Elucidation: ¹³C NMR, COSY, HSQC, HMBC, HRMS G->H I Identify Byproduct Structure & Propose Formation Mechanism H->I

Caption: Systematic workflow for byproduct identification.

Common Problems and Solutions

Problem 1: Low yield with significant recovery of 2-fluoropyridine starting material.

  • Potential Cause: Inefficient deprotonation. This can be due to inactive or insufficient organolithium base, presence of moisture which quenches the base, or insufficient reaction time.

  • Troubleshooting Steps:

    • Titrate the Organolithium Reagent: Always verify the molarity of your n-BuLi or s-BuLi solution before use, as they degrade over time.

    • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Even trace amounts of water will consume the base.

    • Increase Reaction Time: Extend the lithiation time (e.g., from 1 hour to 1.5 hours) at -78 °C to ensure the reaction goes to completion.

Problem 2: Presence of a complex mixture of isomers.

  • Potential Cause: Loss of regioselectivity due to temperature fluctuations during base addition or reaction.

  • Troubleshooting Steps:

    • Controlled Addition: Add the organolithium base very slowly, dropwise, to the solution of 2-fluoropyridine at -78 °C, ensuring the internal temperature does not rise.

    • Solvent Effects: Consider using a solvent system like THF/hexane. THF can coordinate to the lithium ion, potentially improving selectivity.[3]

Table of Common Byproducts in ortho-Lithiation/Formylation
Potential ByproductStructureMolecular Weight ( g/mol )Key Analytical Signature
2-Fluoro-6-butyl-pyridine 2-F, 6-(n-Bu)-Py153.20¹H NMR: Aliphatic signals (~0.9-2.8 ppm). MS: M+ at m/z 153.
2-Fluoro-3,6-diformylpyridine 2-F, 3,6-(CHO)₂-Py153.10¹H NMR: Two distinct aldehyde singlets (~10 ppm). MS: M+ at m/z 153.
3-Formyl-2-hydroxypyridine 2-OH, 3-CHO-Py123.11¹⁹F NMR: Absence of fluorine signal. ¹H NMR: Broad OH signal. MS: M+ at m/z 123.
3,3'-Bipyridine, 2,2'-difluoro- (2-F-Py)₂192.15MS: M+ at m/z 192. Complex aromatic region in ¹H NMR.

Section 3: Experimental Protocols for Byproduct Analysis

Accurate identification requires robust analytical techniques. The following are standard protocols for analyzing your reaction mixture.

Protocol 1: Sample Preparation and GC-MS Analysis
  • Objective: To separate volatile components and obtain their mass spectra.

  • Procedure:

    • Quench a small aliquot (~0.1 mL) of the crude reaction mixture in saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Dilute the sample to approximately 1 mg/mL in ethyl acetate.

    • Inject 1 µL into the GC-MS.

  • Typical GC-MS Parameters: [11]

    • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

Protocol 2: NMR Spectroscopic Analysis
  • Objective: To obtain high-resolution structural information on all components in the mixture.

  • Procedure:

    • Prepare a sample by dissolving ~10-20 mg of the crude, dried reaction product in ~0.6 mL of a deuterated solvent (CDCl₃ is standard).

    • Acquire a standard ¹H NMR spectrum. Note the characteristic aldehyde proton signal around δ 9.5-10.5 ppm.[12]

    • Acquire a ¹⁹F NMR spectrum to assess the presence of multiple fluorine-containing species.

    • Acquire a ¹³C NMR spectrum.

    • For isolated impurities, perform 2D NMR experiments.

  • Key 2D NMR Experiments: [12]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling definitive ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds. This is crucial for identifying quaternary carbons and linking different fragments of a molecule, such as connecting the aldehyde group to the correct position on the pyridine ring.

References

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • ResearchGate. (2025). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27.
  • Hartwig, J. F., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Central Science, 2(5), 329-335. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879-933.
  • Jadhav, V. H., & Patil, P. G. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4153-4163.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Schlosser, M. (2015).
  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for formylation of pyridine ring. Retrieved from [Link]

  • MDPI. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Retrieved from [Link]

Sources

Stability and storage conditions for 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-3-formylpyridine

Welcome to the technical support guide for this compound (CAS 36404-90-7). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability, storage, and handling of this versatile building block. Here, we address common questions and troubleshooting scenarios encountered during its use in synthetic applications.

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling

Question 1: What are the ideal long-term storage conditions for this compound?

To ensure the long-term integrity and purity of this compound, it is critical to store it under controlled conditions. The aldehyde functional group is susceptible to oxidation, and the compound's stability can be compromised by environmental factors. The optimal storage protocol involves several key measures:

  • Temperature: Refrigeration at 2-8°C is highly recommended. While some suppliers may indicate room temperature storage is acceptable for short periods, colder temperatures significantly slow down potential degradation pathways.[1]

  • Inert Atmosphere: The material should be stored under an inert atmosphere, such as nitrogen or argon.[2][3] This is the most critical step to prevent the oxidation of the aldehyde group, which is a primary degradation route.

  • Light Protection: Protect the compound from direct sunlight and strong artificial light, as photo-induced degradation can occur.[2][3] Storing the vial or bottle in a secondary, opaque container is advisable.

  • Moisture Control: Keep the container tightly sealed in a dry environment, such as a desiccator.[2] The compound is sensitive to moisture, which can lead to hydration of the aldehyde or other unwanted side reactions.[4]

Question 2: I only need to use a small amount of the reagent. What is the best practice for aliquoting to maintain the stability of the bulk supply?

Proper aliquoting technique is crucial. Never open the main stock container in the open atmosphere of the lab. Instead, follow this workflow:

  • Allow the main container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold container.

  • Work under a gentle positive pressure of an inert gas (nitrogen or argon).

  • Use a clean, dry syringe or cannula to transfer the desired amount to a separate, pre-dried vial.

  • Purge the headspace of both the main container and the new aliquot vial with inert gas before sealing tightly.

  • Store the aliquot under the same recommended conditions as the bulk supply.

This practice minimizes the exposure of your primary stock to air and moisture, preserving its quality for future experiments.

Section 2: Stability and Degradation

Question 3: My this compound has developed a yellow or brown tint over time. Is it still usable?

Discoloration is a visual indicator of impurity formation. While colorless when pure, older samples of similar pyridine aldehydes are known to turn brown due to the formation of degradation products.[5] The likely cause is the slow oxidation of the aldehyde to the corresponding carboxylic acid (2-fluoronicotinic acid) or polymerization.

  • For non-critical applications: If the reaction is robust, the material might still be usable, but expect potentially lower yields and the need for more rigorous purification of the final product.

  • For sensitive or high-stakes reactions (e.g., late-stage synthesis): It is strongly advised to either purify the discolored material (e.g., by silica gel chromatography) or use a fresh, unopened batch. Running a small test reaction is a prudent way to assess its viability before committing to a large-scale experiment.

Question 4: What chemical incompatibilities should I be aware of when using this compound?

This reagent is incompatible with several classes of chemicals. Avoid mixing it directly with or using it as a solvent for:

  • Strong Oxidizing Agents: Will rapidly oxidize the aldehyde group.[2]

  • Strong Acids and Bases: Can catalyze aldol-type condensation reactions, polymerization, or other degradative pathways.[2][3]

  • Strong Reducing Agents: Will reduce the aldehyde to an alcohol.[2]

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[2][3][6]

Quantitative Data Summary

The following table summarizes the key physical properties and recommended storage parameters for this compound.

ParameterValueSource(s)
CAS Number 36404-90-7[1][7]
Molecular Formula C₆H₄FNO[7][8]
Molecular Weight 125.10 g/mol [7][8]
Recommended Storage Temp. 2-8 °C (Refrigerated)
Storage Atmosphere Inert Gas (Nitrogen or Argon)[2][3]
Conditions to Avoid Heat, Light, Air/Moisture, Incompatible Materials[3][6]

Troubleshooting Guides

Scenario 1: Low Yield in a Nucleophilic Addition Reaction (e.g., Grignard or Wittig Reaction)

You are performing a reaction where an organometallic reagent or a ylide is added to the aldehyde of this compound, but the yield of the desired product is consistently low.

troubleshooting_workflow start Low Yield Observed check_reagent 1. Assess Reagent Quality start->check_reagent reagent_color reagent_color check_reagent->reagent_color Is this compound discolored? check_conditions 2. Verify Reaction Conditions is_anhydrous is_anhydrous check_conditions->is_anhydrous Were strictly anhydrous conditions maintained? check_side_reactions 3. Investigate Side Reactions enolization enolization check_side_reactions->enolization Analyze crude NMR for evidence of enolization or self-condensation. solution Solution Found purify_reagent Purify by column chromatography or use a new bottle. reagent_color->purify_reagent Yes check_nucleophile Is the nucleophile (e.g., Grignard) properly prepared and titrated? reagent_color->check_nucleophile No purify_reagent->solution check_nucleophile->check_conditions Yes retitrate Prepare fresh nucleophile and determine its exact molarity. check_nucleophile->retitrate No / Unsure retitrate->solution dry_glassware Oven-dry all glassware. Use anhydrous solvents. Maintain inert atmosphere. is_anhydrous->dry_glassware No check_temp Was the addition temperature low enough to control exotherm? is_anhydrous->check_temp Yes dry_glassware->solution check_temp->check_side_reactions Yes lower_temp Perform addition at lower temp (e.g., -78 °C) to improve selectivity. check_temp->lower_temp No lower_temp->solution change_base Use a non-nucleophilic base or different reaction conditions. enolization->change_base Yes consider_snar Is there evidence of nucleophilic aromatic substitution (SNAr) at the C2 position? enolization->consider_snar No change_base->solution modify_nucleophile Use a less reactive nucleophile or add a Lewis acid to coordinate to the pyridine nitrogen. consider_snar->modify_nucleophile Yes modify_nucleophile->solution

Sources

I. Understanding the Reagent: Chemical Properties and Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

<A> ## Technical Support Center: Handling Moisture-Sensitive 2-Fluoro-3-formylpyridine Reactions

Welcome to the technical support center for handling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation with this versatile yet sensitive reagent.

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two key functional groups: an aldehyde and a fluorinated pyridine ring.[2] The aldehyde group is a reactive electrophile, readily participating in nucleophilic additions and condensations, while the fluorine atom modulates the electronic properties of the pyridine ring, often enhancing metabolic stability or altering biological activity in the target molecules.[2]

However, the reactivity of the aldehyde group also makes this compound susceptible to hydration and other side reactions in the presence of moisture. The presence of water can lead to the formation of the corresponding hydrate, which may be unreactive or lead to undesired byproducts, ultimately lowering the yield and purity of the desired product. Therefore, strict adherence to anhydrous reaction conditions is paramount for successful outcomes.

II. Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a low yield. What are the likely causes?

A1: Low yields in reactions involving this compound are frequently traced back to the presence of moisture. Even trace amounts of water can react with the aldehyde to form an unreactive hydrate. Other potential causes include suboptimal reaction conditions, incomplete reactions, or the formation of byproducts through side reactions.[3] A thorough investigation into the purity of your starting materials and the dryness of your solvent and apparatus is the first critical step in troubleshooting.

Q2: I'm observing unexpected byproducts in my reaction. What could be happening?

A2: The formation of unexpected byproducts can arise from several sources. The aldehyde group of this compound is a primary site for side reactions, especially in the presence of nucleophiles other than the intended reagent. The pyridine nitrogen can also participate in reactions, particularly under acidic conditions, leading to salt formation which might affect reactivity.[4] Furthermore, some pyridine derivatives have been known to react with chlorinated solvents like dichloromethane (DCM) at room temperature, leading to the formation of bispyridinium dichlorides.[5] Careful analysis of your reaction mixture using techniques like TLC, LC-MS, or NMR can help identify these byproducts and guide your optimization efforts.[6]

Q3: How should I properly store and handle this compound to maintain its integrity?

A3: Proper storage is crucial for preserving the reactivity of this compound. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[7][8] Many suppliers recommend storing fluorinated pyridines at room temperature (around 20-25°C) but in a well-protected environment to prevent moisture ingress.[7] Adding a desiccant to the storage container can help absorb any ambient moisture.[7] When handling the reagent, it is best to work under an inert atmosphere, such as nitrogen or argon, especially when dispensing it for a reaction.

Q4: What are the best practices for setting up a moisture-sensitive reaction with this compound?

A4: The key to a successful moisture-sensitive reaction is meticulous preparation. All glassware should be thoroughly dried, either in an oven (at least 125°C for 24 hours) or by flame-drying under a stream of inert gas.[9][10] Solvents must be anhydrous; commercially available anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent.[11] The reaction should be assembled under an inert atmosphere, and reagents should be transferred using syringe techniques through a septum.[12] A video tutorial on setting up an anhydrous reaction can be a helpful resource.[12]

III. Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Moisture Contamination: Inactivation of this compound via hydrate formation.1. Verify Solvent and Reagent Dryness: Use freshly opened anhydrous solvents or distill them from an appropriate drying agent. Ensure all other reagents are anhydrous. 2. Rigorous Glassware Drying: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.[9] 3. Inert Atmosphere Technique: Assemble the reaction under a positive pressure of dry nitrogen or argon. Use septa and syringe/cannula techniques for all transfers.[13]
Suboptimal Reaction Temperature: Reaction may be too slow at the current temperature.1. Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC or LC-MS for product formation. 2. Literature Precedent: Consult literature for similar reactions to determine the optimal temperature range.
Inactive Catalyst or Reagent: The catalyst or another key reagent may have degraded.1. Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents. 2. Catalyst Activity Check: If applicable, perform a small-scale test reaction with a known substrate to confirm catalyst activity.
Formation of Multiple Unidentified Byproducts Side Reactions with the Aldehyde Group: The aldehyde is reacting with other nucleophiles in the mixture.1. Order of Addition: The order in which reagents are added can be critical. Consider pre-forming an intermediate before adding the this compound.[3] 2. Temperature Control: Run the reaction at a lower temperature to minimize side reactions, which often have higher activation energies.
Reaction with Solvent: Some solvents, like dichloromethane, can react with pyridines.[5]1. Solvent Screening: If using a chlorinated solvent, try switching to a non-reactive alternative like THF, dioxane, or toluene.
Decomposition of Starting Material or Product: The reaction conditions may be too harsh.1. Milder Conditions: Explore the use of milder bases, catalysts, or lower reaction temperatures.[3]
Difficulty in Product Purification Product is Water Soluble: The desired product may have significant solubility in water, leading to losses during aqueous workup.1. Extraction with Different Solvents: Try extracting the aqueous layer with a more polar organic solvent like ethyl acetate or dichloromethane multiple times. 2. Brine Wash: Wash the combined organic layers with saturated sodium chloride solution (brine) to reduce the amount of dissolved water.[14] 3. Back-Extraction: If the product is basic, it can be extracted into a dilute acidic solution, washed with an organic solvent to remove impurities, and then the aqueous layer can be basified and re-extracted with an organic solvent.
Product Co-elutes with Impurities: The product and a byproduct may have similar polarities.1. Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina, C18) or a different solvent system for elution. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

IV. Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound

This protocol outlines a general setup for a reaction requiring anhydrous conditions.

  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel, etc.) should be placed in an oven at 125°C for at least 24 hours before use.[9]

  • Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent and Solvent Preparation: Use commercially available anhydrous solvents. If not available, distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Ensure all other solid reagents are dried in a vacuum oven or desiccator.[9]

  • Reaction Setup: Add the this compound and any other solid reagents to the reaction flask under a stream of inert gas. Add the anhydrous solvent via syringe.

  • Reagent Addition: Liquid reagents should be added dropwise via a syringe through a rubber septum. For additions of larger volumes, an addition funnel can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][15] To sample the reaction, a syringe can be used to withdraw a small aliquot.

  • Workup: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of ammonium chloride). The workup procedure will be specific to the reaction performed.

Protocol 2: Solvent Purification - Distillation of Tetrahydrofuran (THF) from Sodium/Benzophenone
  • Pre-drying: Add approximately 10 g of anhydrous calcium chloride per liter of THF and let it stand overnight.

  • Setup: Assemble a distillation apparatus that has been oven- or flame-dried.

  • Drying Agent: In the distillation flask, add sodium metal (cut into small pieces) and a small amount of benzophenone to the pre-dried THF.

  • Distillation: Gently heat the mixture. A deep blue or purple color indicates that the solvent is anhydrous. Distill the THF under a nitrogen atmosphere.

  • Storage: Collect the distilled THF in an oven-dried flask under a nitrogen atmosphere. The freshly distilled solvent should be used immediately for the best results.

V. Visualizing the Workflow

Diagram 1: Workflow for Setting Up a Moisture-Sensitive Reaction

G A Oven-dry or Flame-dry all glassware B Assemble apparatus under inert gas (N2 or Ar) A->B C Add anhydrous solvent and solid reagents B->C D Add liquid reagents via syringe C->D E Monitor reaction (TLC, LC-MS) D->E F Quench and Workup E->F

Caption: A typical workflow for conducting a reaction under anhydrous conditions.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Check for moisture contamination? Start->Q1 A1_Yes Implement stricter anhydrous techniques Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Are reaction conditions (temp, time) optimal? A1_No->Q2 A2_Yes Check reagent/catalyst activity Q2->A2_Yes Yes A2_No Optimize reaction conditions Q2->A2_No No

Caption: A decision-making guide for troubleshooting low reaction yields.

VI. References

  • Capot Chemical Co., Ltd. (2013). This compound SAFETY DATA SHEET.

  • Hopak. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog.

  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.

  • DDUDundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube.

  • Santa Cruz Biotechnology. (n.d.). Hydrogen fluoride pyridine.

  • Drug Discovery Unit - University of Dundee. (n.d.). Reaction Set-up.

  • BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.

  • National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine-3-carbaldehyde. PubChem.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde.

  • CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup.

  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde.

  • ChemicalBook. (2025). 3-FLUORO-2-FORMYLPYRIDINE.

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed.

  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines.

  • Organic Syntheses Procedure. (n.d.). Cyclohexyltrimethoxysilane.

  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?.

  • Organic Syntheses Procedure. (n.d.). 2-Fluoro-6-phenylpyridine.

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

  • Princeton University. (n.d.). Fluorine Safety.

  • Chemrio. (n.d.). This compound; 2-fluoropyridine-3-carbaldehyde.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research.

  • Chemrio. (n.d.). This compound; 2-fluoropyridine-3-carbaldehyde.

  • AMERICAN ELEMENTS. (n.d.). 3-Fluoro-2-formylpyridine.

  • Thermo Scientific Acros. (n.d.). 3-Fluoro-2-pyridinecarboxaldehyde, 97% 1 g.

  • ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation.

  • RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling.

  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

  • ResearchGate. (n.d.). Handling of highly-moisture sensitive components-an analysis of low-humidity containment and baking schedules.

  • PubMed. (n.d.). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380).

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

Sources

Technical Support Center: Catalyst Selection for Efficient 2-Fluoro-3-formylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Fluoro-3-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the effective use of this versatile building block.

Introduction to the Reactivity of this compound

This compound is a valuable heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups imparts a distinct reactivity profile that can be harnessed for the synthesis of complex molecules.

The electron-withdrawing nature of the pyridine nitrogen, fluorine atom, and formyl group makes the pyridine ring electron-deficient. This electronic property is key to understanding its behavior in various chemical transformations. The fluorine atom at the 2-position is particularly activated towards nucleophilic aromatic substitution (SNAr)[1][2]. Additionally, the C-F bond can be activated by transition metal catalysts, primarily palladium-based systems, to participate in cross-coupling reactions. However, the presence of the pyridine nitrogen and the aldehyde can also present challenges, such as catalyst inhibition and unwanted side reactions.

This guide will provide a comprehensive overview of catalyst and reaction condition selection for the most common and useful transformations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions for this compound?

A1: The most prevalent and synthetically useful reactions involving this compound are:

  • Palladium-catalyzed cross-coupling reactions: These include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, where the fluorine is displaced.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is an excellent leaving group in SNAr reactions with a variety of nucleophiles.

  • Reactions of the aldehyde group: Standard aldehyde chemistry such as reductive amination, Wittig reactions, and oxidations/reductions can be performed.

Q2: Why is catalyst selection so critical for reactions with this molecule?

A2: Catalyst selection is crucial due to a combination of factors:

  • C-F Bond Activation: The carbon-fluorine bond is the strongest carbon-halogen bond, making its cleavage for cross-coupling reactions challenging. This requires highly active catalyst systems, often employing bulky, electron-rich ligands[3].

  • The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes[4][5]. A well-chosen ligand can mitigate this effect.

  • Aldehyde Compatibility: The formyl group can be sensitive to certain reaction conditions. The chosen catalyst and conditions must be mild enough to avoid unwanted side reactions of the aldehyde, such as reduction or decarbonylation[6].

Q3: Which is more reactive for cross-coupling: the C-F bond in this compound or a C-Cl or C-Br bond in a similar pyridine?

A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. Therefore, a C-F bond is significantly less reactive than a C-Cl or C-Br bond. This is due to the high bond dissociation energy of the C-F bond. Consequently, more specialized and highly active catalyst systems are required for reactions involving this compound compared to its chloro or bromo analogues.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Low Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting a very low yield of the desired 2-aryl-3-formylpyridine. What are the likely causes and how can I improve the yield?

A: Low yields in this reaction are common due to the challenges of C-F bond activation and potential catalyst inhibition. Here is a systematic approach to troubleshooting:

  • Catalyst System Inactivity: The primary suspect is an insufficiently active catalyst.

    • Palladium Precursor: Ensure you are using a high-quality palladium source. Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

    • Ligand Choice: This is the most critical factor. For C-F bond activation, generic ligands like PPh₃ are often ineffective. You should employ bulky, electron-rich biarylphosphine ligands.

      • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points. These ligands promote the formation of the active monoligated Pd(0) species required for the difficult oxidative addition step[3].

    • Catalyst Loading: For challenging couplings, a higher catalyst loading (e.g., 2-5 mol % Pd) may be necessary.

  • Inadequate Base: The choice and strength of the base are crucial for the transmetalation step.

    • Recommended Bases: Strong bases are typically required. K₃PO₄, Cs₂CO₃, or KF are often effective. For sensitive substrates, a weaker base like K₂CO₃ might be attempted, but this could reduce the reaction rate.

    • Anhydrous Conditions: Ensure your base is anhydrous, as water can lead to protodeboronation of the boronic acid.

  • Solvent Effects: The solvent can influence catalyst activity and stability.

    • Recommended Solvents: Anhydrous, polar aprotic solvents are generally preferred. Dioxane, toluene, or THF are common choices. Sometimes, a mixture with water (e.g., dioxane/water) can be beneficial, but care must be taken to avoid boronic acid decomposition.

  • Reaction Temperature: C-F bond activation typically requires elevated temperatures.

    • Optimization: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.

  • Side Reactions of the Formyl Group: The aldehyde can participate in unwanted reactions.

    • Protodeboronation vs. Coupling: If you observe significant formation of 3-formylpyridine (i.e., the product of C-F reduction), it indicates that the catalytic cycle is stalling after oxidative addition and reductive elimination is not occurring efficiently. This points back to the need for a more effective ligand.

    • Aldehyde Degradation: At high temperatures and in the presence of a strong base, the aldehyde could undergo side reactions. If you observe a complex mixture of byproducts, consider a lower reaction temperature with a more active catalyst system.

Failure in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound with a primary amine is not proceeding. What should I investigate?

A: The Buchwald-Hartwig amination of 2-fluoropyridines is challenging but feasible with the right catalyst system. Here’s a troubleshooting workflow:

  • Ligand Selection is Key: As with the Suzuki-Miyaura coupling, the ligand is paramount.

    • Recommended Ligands: For C-N bond formation with fluoropyridines, highly active, bulky biarylphosphine ligands are essential. BrettPhos and RuPhos are particularly effective for coupling primary amines[7]. For secondary amines, ligands like XPhos can be very effective.

    • Palladium Source: Pd₂(dba)₃ or a pre-formed palladium-ligand complex (precatalyst) is recommended for generating the active Pd(0) species.

  • Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases for this transformation[8]. K₃PO₄ or Cs₂CO₃ are generally not strong enough for the amination of less reactive aryl fluorides.

  • Solvent Choice: The solvent must be anhydrous and aprotic.

    • Recommended Solvents: Toluene, dioxane, or THF are suitable choices. Ensure the solvent is thoroughly dried and degassed.

  • Temperature Considerations: These reactions often require heating.

    • Optimization: A temperature range of 80-110 °C is a good starting point.

  • Amine Substrate Issues:

    • Purity: Ensure your amine is pure and free of any contaminants that could poison the catalyst.

    • Steric Hindrance: Very bulky primary or secondary amines can be challenging coupling partners. A more sterically demanding ligand may be required in these cases.

Catalyst Deactivation

Q: I observe an initial reaction, but it stalls before completion. I suspect catalyst deactivation. What could be the cause and how can I prevent it?

A: Catalyst deactivation is a common issue, especially with pyridine-containing substrates.

  • Pyridine Coordination: The pyridine nitrogen can bind to the palladium center, leading to the formation of inactive or less active catalyst species[9].

    • Solution: Use bulky ligands (e.g., Buchwald biarylphosphines) that sterically disfavor the coordination of the pyridine nitrogen to the palladium center.

  • Reduction of the Aldehyde: Under certain conditions, the formyl group could be reduced, and the resulting alcohol could potentially interact with the catalyst. More likely, side products from aldehyde reactions could poison the catalyst.

    • Solution: Ensure that the reaction conditions are not overly reducing. If using a palladium(II) precatalyst, its reduction to palladium(0) should be clean and efficient. The use of pre-formed Pd(0) catalysts or well-defined precatalysts can sometimes mitigate these issues.

  • Formation of Palladium Black: Precipitation of palladium black is a clear sign of catalyst decomposition.

    • Causes: This can be due to an unstable ligand, impurities in the reaction mixture, or running the reaction at too high a temperature for too long.

    • Solution:

      • Use a more robust ligand.

      • Ensure all reagents and solvents are of high purity and are properly degassed.

      • Try a lower reaction temperature or shorter reaction time.

      • A slightly higher ligand-to-palladium ratio can sometimes improve catalyst stability.

Visual Workflows and Data

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

G cluster_0 Catalyst Selection for Suzuki-Miyaura Coupling of this compound start Start: Low Yield or No Reaction q1 Is your ligand a bulky biarylphosphine (e.g., SPhos, XPhos)? start->q1 sol1 Switch to a recommended ligand (SPhos, XPhos, RuPhos). q1->sol1 No q2 Is your base strong enough (e.g., K3PO4, Cs2CO3)? q1->q2 Yes sol1->q2 sol2 Use a stronger, anhydrous base like K3PO4 or Cs2CO3. q2->sol2 No q3 Is the reaction temperature >100 °C? q2->q3 Yes sol2->q3 sol3 Increase temperature to 100-120 °C. Monitor for decomposition. q3->sol3 No end Optimized Reaction q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

Comparative Performance of Catalysts

The following table summarizes typical catalyst systems for related halopyridine cross-coupling reactions to guide your selection.

Reaction TypeHalopyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura 2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10085-95[7]
Suzuki-Miyaura Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~80[10][11]
Buchwald-Hartwig 2-ChloropyridinePd₂(dba)₃ / RuPhosNaOtBuToluene11090-98[7]
Sonogashira 6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT92[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol adapted for this compound based on established methods for other challenging halopyridines.[4][13]

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) or a combination of Pd₂(dba)₃ (1 mol %) and the ligand (e.g., XPhos, 2.2 mol %).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene (to make a ~0.1 M solution with respect to the limiting reagent) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is for a typical SNAr reaction with an amine nucleophile.

  • Reaction Setup: In a sealed vial, dissolve this compound (1.0 equiv.) in an anhydrous polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add the amine nucleophile (1.2-1.5 equiv.) and a base such as K₂CO₃ (2.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

References

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  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH. Available at: [Link]

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  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. ACS Publications. Available at: [Link]

  • Coupling Reactions Organic Chemistry|Stille|Negishi|Sonogashira|Suzuki| Hiyama|Heck Kumada Buchwald. YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Allylic C−H Fluorination. The Doyle Group. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. PubMed. Available at: [Link]

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Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in palladium-catalyzed cross-coupling reactions: the formation of homocoupled byproducts, specifically when working with the electron-deficient substrate, 2-Fluoro-3-formylpyridine.

The unique electronic properties of this compound, characterized by an electron-withdrawing formyl group and a moderately electron-withdrawing fluorine atom on a π-deficient pyridine ring, make it a valuable synthon. However, these same properties can complicate cross-coupling reactions, often leading to undesired homocoupling of the coupling partner. This guide is designed to provide you with the expert insights and actionable protocols needed to minimize these side reactions and maximize the yield of your desired cross-coupled product.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Q1: I'm observing a significant amount of homocoupling of my boronic acid/ester in a Suzuki-Miyaura reaction with this compound. What are the likely causes and how can I fix this?

A1: High levels of boronic acid homocoupling are a classic problem in Suzuki-Miyaura reactions and are often exacerbated by the presence of oxygen and the choice of palladium catalyst.

Homocoupling of boronic acids can be promoted by the presence of Pd(II) species and oxygen.[1] The generally accepted mechanism involves the reaction of two boronic acid molecules with a Pd(II) salt, leading to the formation of a biaryl product and Pd(0).[1] When using a Pd(II) precatalyst like Pd(OAc)₂, the initial reduction to the active Pd(0) catalyst can be partially mediated by the boronic acid, leading to homocoupling.[1]

Solutions & Scientific Rationale:

  • Rigorous Deoxygenation: Oxygen can promote the homocoupling of boronic acids.[2][3] It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. A common method is to bubble the inert gas through the solvent for 20-30 minutes before adding the catalyst and reagents. For more rigorous deoxygenation, a freeze-pump-thaw cycle is recommended, especially for sensitive reactions.

  • Choice of Palladium Precatalyst:

    • Favor Pd(0) Sources: Using a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it does not require an initial reduction step, thereby minimizing a key pathway for homocoupling.

    • Utilize Modern Precatalysts: Consider using modern, well-defined palladium precatalysts like Buchwald's G3 or G4 precatalysts. These are designed to generate the active monoligated Pd(0) species cleanly and efficiently, which can suppress side reactions.

  • Ligand Selection is Critical:

    • Bulky, Electron-Rich Ligands: The use of bulky, electron-rich phosphine ligands is one of the most effective strategies to minimize homocoupling. Ligands such as SPhos, XPhos, and RuPhos promote the desired reductive elimination step of the cross-coupling cycle over pathways leading to homocoupling.[4] The steric bulk of these ligands can also hinder the formation of palladium complexes that facilitate homocoupling. For electron-deficient substrates like this compound, these ligands can also accelerate the rate-limiting oxidative addition step.[5]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to ensure that the palladium remains in the Pd(0) state, thereby suppressing Pd(II)-mediated homocoupling.[2]

Q2: My Stille coupling of this compound with an organostannane is plagued by homocoupling of the tin reagent. What adjustments should I make?

A2: Homocoupling in Stille reactions is a known side reaction, often proceeding through either a Pd(II)-mediated pathway or a radical process with Pd(0). [6] The electron-deficient nature of this compound can sometimes lead to a sluggish oxidative addition, providing a larger window for side reactions of the organostannane.

Solutions & Scientific Rationale:

  • Optimize Ligand Choice: Similar to Suzuki couplings, bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway. For Stille reactions, ligands like P(t-Bu)₃ and P(o-tol)₃ have proven effective.[7]

  • Additive Effects:

    • Copper(I) Salts: The addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step, which can help to outcompete the homocoupling side reaction.

    • Chloride Sources: The presence of a chloride source, like LiCl, can also be beneficial in Stille couplings, as it can facilitate the transmetalation step.

  • Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

Q3: In my Sonogashira coupling of this compound with a terminal alkyne, I'm observing significant formation of the diacetylene (Glaser coupling) byproduct. How can this be minimized?

A3: The homocoupling of terminal acetylenes, known as Glaser coupling, is the most common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen. [8]

Solutions & Scientific Rationale:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[8] Therefore, rigorous deoxygenation of the reaction mixture and maintenance of an inert atmosphere are paramount.

  • Copper-Free Conditions: To completely avoid copper-mediated homocoupling, consider employing a copper-free Sonogashira protocol. These methods often require a slightly higher catalyst loading or more specialized ligands but can be very effective in eliminating the Glaser coupling byproduct.

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of both the desired cross-coupling and the undesired homocoupling. For pyridyl substrates, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used in solvents like DMF or THF.[9][10] It may be beneficial to screen different base/solvent combinations to find conditions that favor the cross-coupling pathway.

  • Slow Addition of the Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne at any given time, thereby disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose palladium catalyst and ligand combination for cross-coupling reactions with this compound?

A: While the optimal choice is substrate-dependent, a good starting point for Suzuki-Miyaura coupling of this compound is a combination of a Pd(0) precatalyst like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. For Sonogashira coupling, Pd(PPh₃)₄ with or without a CuI co-catalyst is a common choice.

Q: How does the choice of base affect homocoupling?

A: The base plays a crucial role in the transmetalation step of many cross-coupling reactions.[11] A base that is too strong or too weak can lead to a slow transmetalation, which in turn can provide a greater opportunity for homocoupling to occur. For Suzuki couplings with pyridyl substrates, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[11][12] The optimal base should be determined empirically for each specific reaction.

Q: Can the pyridine nitrogen in this compound interfere with the catalyst?

A: Yes, this is a well-known phenomenon often referred to as the "2-pyridyl problem."[13][14] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky ligands can help to mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalystMinimizes Pd(II)-mediated homocoupling.[1]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand promotes reductive elimination and minimizes side reactions.[5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective for challenging Suzuki couplings.[12]
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OCommon solvent systems for Suzuki reactions.[15]
Temperature 80-110 °CShould be optimized for each substrate pair.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-mediated side reactions.[2][3]
Optimized Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed as a starting point and may require optimization for different boronic acid partners.

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents, finely ground)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and K₃PO₄ (3 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed 1,4-dioxane and degassed water to achieve the desired concentration (typically 0.1-0.2 M with respect to the limiting reagent) and a dioxane/water ratio of 10:1.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

Catalytic Cycle and Homocoupling Pathway

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway A Pd(0)L_n B Ar-Pd(II)(X)L_n (Oxidative Addition) A->B Ar-X C Ar-Pd(II)(Ar')L_n (Transmetalation) B->C Ar'-B(OR)2 / Base D Ar-Ar' (Reductive Elimination) C->D D->A Regenerated Catalyst E Pd(II)X2 F Ar'-Pd(II)(X)L_n E->F Ar'-B(OR)2 G Ar'-Pd(II)(Ar')L_n F->G Ar'-B(OR)2 H Ar'-Ar' (Homocoupling) G->H H->A Reduction to Pd(0) X This compound (Ar-X) X->B Y Boronic Acid (Ar'-B(OR)2) Y->C Y->E Z Oxygen (Promotes Homocoupling) Z->E

Caption: Catalytic cycles for cross-coupling and homocoupling.

Troubleshooting Workflow

G start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 s1 Implement freeze-pump-thaw or thorough sparging. q1->s1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes s1->q2 s2 Switch to a Pd(0) source (e.g., Pd2(dba)3) or a modern G3/G4 precatalyst. q2->s2 Yes q3 What ligand are you using? q2->q3 No s2->q3 s3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). q3->s3 Standard (e.g., PPh3) q4 Have you screened bases? q3->q4 Bulky Ligand s3->q4 s4 Screen inorganic bases (K3PO4, Cs2CO3, KF). q4->s4 No end Homocoupling Minimized q4->end Yes s4->end

Caption: A logical workflow for troubleshooting homocoupling.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]

  • Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. Royal Society of Chemistry. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. National Institutes of Health. [Link]

  • Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. National Institutes of Health. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Table 2 Effect of various bases in Suzuki cross-coupling reaction. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • A Practical Synthesis of an Advanced Intermediate for the Synthesis of a Potent Thrombin Inhibitor: Large Scale Stille Biaryl Coupling of a Sterically Demanding and Functionally Rich Substrate. Organic Syntheses. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. ACS Publications. [Link]

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. National Institutes of Health. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles. Semantic Scholar. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

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Technical Support Center: Work-up and Troubleshooting for 2-Fluoro-3-formylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Fluoro-3-formylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the work-up and troubleshooting of common reactions utilizing this versatile building block. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Core Principles of Work-up Design for this compound

This compound is a valuable reagent due to its reactive aldehyde functionality and the synthetically useful fluorinated pyridine core. However, its structure also presents specific challenges that must be considered during reaction work-up. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring, making the fluorine atom susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2] This is a critical consideration when choosing quenching agents and extraction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound and its derivatives during aqueous work-up?

A1: this compound is generally stable under neutral and mildly acidic aqueous conditions. However, prolonged exposure to strong acids or bases should be avoided. Strong basic conditions (pH > 10), especially at elevated temperatures, can promote SNAr, where the fluoride is displaced by hydroxide or other nucleophiles present in the reaction mixture.[3] Acidic conditions can potentially lead to hydrolysis of the formyl group, though this is less common under standard work-up procedures.[4] It is always advisable to perform aqueous washes expeditiously and at room temperature or below.

Q2: My reaction solvent is a high-boiling point aprotic solvent like DMF or DMSO. What is the best way to remove it during work-up?

A2: To remove high-boiling point solvents like DMF or DMSO, perform multiple washes with a large volume of water or brine. A general rule of thumb is to wash the organic layer with at least five times its volume in water, repeated several times.[5] This will partition the polar aprotic solvent into the aqueous phase.

Q3: I am seeing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common when working with pyridine-containing compounds. To break an emulsion, you can try the following:

  • Add a small amount of saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous phase.

  • Filter the entire mixture through a pad of Celite®.

  • Allow the mixture to stand undisturbed for an extended period.

  • If the emulsion persists, centrifugation can be an effective method for separating the layers.

Troubleshooting Guide for Specific Reactions

This section provides detailed troubleshooting advice for common reactions involving this compound.

Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde of this compound into an alkene.[6] A primary challenge in the work-up is the removal of the triphenylphosphine oxide (TPPO) byproduct.[7]

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation. Incomplete ylide formation due to weak base or wet solvent.Ensure anhydrous conditions. Use a strong base like n-BuLi or NaH for non-stabilized ylides.[8]
Low reactivity of a stabilized ylide.Stabilized ylides are less reactive; heating the reaction may be necessary.[6]
Difficulty separating the product from triphenylphosphine oxide (TPPO). TPPO and the desired alkene have similar polarities.Purification Strategy 1 (Precipitation): After reaction completion, concentrate the mixture, and triturate with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. TPPO is often insoluble and can be filtered off.[5]
Purification Strategy 2 (Column Chromatography): TPPO is quite polar. Flash column chromatography on silica gel is usually effective.[8]
Purification Strategy 3 (Recrystallization): Recrystallization from a suitable solvent, such as ethanol or isopropanol, can be effective as TPPO may have different solubility characteristics than the desired alkene.[7][9]
Product is a mixture of (E) and (Z) isomers. The stereoselectivity of the Wittig reaction is dependent on the ylide stability and reaction conditions.Non-stabilized ylides typically favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[6] If a specific isomer is required, consider using the Schlosser modification for (E)-alkenes or the Horner-Wadsworth-Emmons reaction for better (E)-selectivity.[10][11] Isomerization of a mixture to the more stable (E)-isomer can sometimes be achieved by treating the mixture with a catalytic amount of iodine and exposing it to light.[9]
  • Quenching: Cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) or water.[8]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product to remove TPPO using one of the methods described in the table above.

Wittig_Workflow

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with an active methylene compound, typically catalyzed by a weak base.[12]

Problem Potential Cause(s) Recommended Solution(s)
Reaction is slow or incomplete. The catalyst is not sufficiently basic to deprotonate the active methylene compound.While strong bases should be avoided to prevent self-condensation of the aldehyde, a slightly stronger weak base like piperidine or ammonium acetate can be used.[12][13]
The product precipitates from the reaction mixture, halting the reaction.Use a solvent in which all components are soluble. If the product is intended to precipitate, ensure vigorous stirring.
Formation of a red or dark-colored tar-like substance. Polymerization of the product, especially with highly activated methylene compounds like malononitrile.Use a milder catalyst, lower the reaction temperature, and avoid excessive heating.[14]
Product is difficult to purify. The product is highly polar and may be difficult to separate from the catalyst and starting materials.If the product precipitates, it can often be purified by simple filtration and washing with a suitable solvent (e.g., cold ethanol or water).[15][16] If it remains in solution, standard extraction and column chromatography are effective.
  • Product Isolation: In many cases, the product will precipitate directly from the reaction mixture upon completion or cooling. Isolate the solid by vacuum filtration.[15]

  • Washing (for solid product): Wash the filter cake with cold water or ethanol to remove the catalyst and any unreacted starting materials.

  • Extraction (if product is in solution): If the product remains in solution, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst. Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can often be purified by recrystallization.

Knoevenagel_Troubleshooting

Reductive Amination

Reductive amination is a two-step, one-pot process involving the formation of an imine between this compound and an amine, followed by reduction to the corresponding amine.[17]

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired amine. The reducing agent (e.g., NaBH₄) reduces the aldehyde before imine formation.Use a milder reducing agent that is selective for the iminium ion, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4] Alternatively, allow the imine to form first before adding the reducing agent.[18]
Incomplete imine formation.Add a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[19] A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[18]
Presence of the alcohol byproduct (from aldehyde reduction). The reducing agent is too reactive or was added too early.As above, use a milder, more selective reducing agent.[4]
Unreacted starting amine is difficult to remove. The starting amine and product amine have similar properties.An acidic wash (e.g., dilute HCl) will protonate both amines and pull them into the aqueous layer. Subsequent basification and extraction can separate them from non-basic impurities. Purification by column chromatography may be necessary.
Nucleophilic aromatic substitution (SNAr) of the fluorine atom. The amine starting material or the product amine acts as a nucleophile, displacing the fluoride. This is more likely with prolonged reaction times or at elevated temperatures.Keep reaction times to a minimum and maintain a moderate temperature. If SNAr is a significant issue, a different synthetic route may be required.
  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the mixture with a suitable organic solvent like ethyl acetate or DCM.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Grignard Reaction

The addition of a Grignard reagent to the aldehyde of this compound yields a secondary alcohol. The work-up must neutralize the magnesium alkoxide and remove the resulting magnesium salts.[20]

Problem Potential Cause(s) Recommended Solution(s)
Low or no product, recovery of starting material. The Grignard reagent was not formed or was quenched by moisture or acidic protons.Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[21]
Formation of a complex mixture of products. The Grignard reagent may be acting as a base, leading to side reactions.Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over other pathways.[21]
Difficulty isolating the product from magnesium salts. Magnesium salts are not fully dissolved in the aqueous phase.Use a saturated aqueous solution of NH₄Cl for quenching, as it is effective at complexing magnesium salts and keeping them in the aqueous layer.[22] An acidic work-up with dilute HCl can also be used if the product is acid-stable.
  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of NH₄Cl.[22] Stir until the solids dissolve.

  • Extraction: Extract the aqueous layer several times with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography or recrystallization.

References

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry. [Link]

  • Hartwig, J. F., & Larsen, M. A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(33), 11784–11793. [Link]

  • Borrello, M. T. (2014). Is anyone familiar with a reductive amination? ResearchGate. [Link]

  • Weizman, H. (2007). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 5(2), 34-37. [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]

  • Wilson, Z. E. (2006). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. The Chemical Educator, 11(5), 324-326. [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • The Grignard Reaction. (n.d.). University of Massachusetts Lowell, Department of Chemistry. [Link]

  • Dolle, F., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 625-630. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Education Network. [Link]

  • Becker, H. D. (1983). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link]

  • A Solvent Free Wittig Reaction. (2017). University of Missouri–St. Louis. [Link]

  • Girija, C. R., & Muralidhar, L. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 509-512. [Link]

  • Penning, T. D., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(8), 918-920. [Link]

  • Chambers, R. D., et al. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Junge, K., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13236-13240. [Link]

  • Saeedi, M., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry, 5(2), 261-264. [Link]

  • Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 275-283. [Link]

  • Singh, M., & Singh, S. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 114-118. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]

  • Mironov, O., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1198. [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

  • Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. [Link]

  • Wittig Reaction. (2024). Chem-Station Int. Ed. [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2014). Bulgarian Chemical Communications, 46(4), 723-727. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Wittig reaction. (n.d.). Wikipedia. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Knoevenagel condensation with Malonitrile (pKas and deprotonation). (2020). Reddit. [Link]

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  • Karki, S. S., et al. (2011). Synthesis and biological evaluation of some stilbene derivatives. Medicinal Chemistry Research, 20(9), 1349-1356. [Link]

  • Singh, P., & Kumar, A. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(64), 40223-40253. [Link]

  • Sánchez-Sánchez, M., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Nanomaterials, 10(3), 462. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-formylpyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer scientifically-grounded protocols to ensure a safe, efficient, and scalable process.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries encountered during the scale-up of this compound synthesis.

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent industrial method is the Vilsmeier-Haack formylation of 2-fluoropyridine.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] It is generally favored for its use of readily available and cost-effective reagents. An alternative, the Directed ortho-Metalation (DoM) pathway, involves the deprotonation of 3-fluoropyridine with a strong base followed by quenching with DMF, but handling large quantities of organolithium reagents presents significant safety challenges on scale.[4][5]

Q2: My Vilsmeier-Haack reaction works perfectly on a 1g scale but fails in a 1L reactor. What are the most likely reasons?

The primary culprit in scale-up failure for this reaction is inadequate management of thermal output (exotherms). The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[6] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. In a large reactor, this ratio is much lower, leading to heat accumulation, which can cause reagent decomposition and runaway reactions.[7][8] Other common issues include inefficient mixing, slower reagent addition rates (leading to different concentration profiles), and the introduction of impurities (e.g., water) from larger volumes of reagents or solvents.[9]

Q3: What are the primary safety hazards to consider when scaling up this synthesis?

The key safety concerns are:

  • Thermal Runaway: The Vilsmeier-Haack reaction is known to pose specific thermal hazards.[6][8] Both the reagent itself and the reaction mixture can be thermally unstable, with the potential for rapid and high-pressure gas generation if temperature is not strictly controlled.[7]

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Large-scale handling requires specialized equipment and procedures.

  • Quenching: The quenching of the reaction mixture, typically with water or a basic solution, is also highly exothermic and must be performed with extreme care to control the temperature and off-gassing.[10]

Q4: What are the critical process parameters (CPPs) I must monitor and control?

The most critical parameters are:

  • Temperature: Control during reagent formation, substrate addition, and quenching is paramount.

  • Reagent Stoichiometry and Purity: Precise molar ratios are key. Water content in the DMF is a critical parameter to control as it consumes the active reagent.[9]

  • Addition Rate: The rate of POCl₃ addition to DMF, and the subsequent addition of the Vilsmeier reagent (or substrate) must be carefully controlled to match the reactor's cooling capacity.

  • Agitation/Mixing: Efficient mixing is crucial to ensure homogeneous temperature distribution and prevent localized "hot spots."

Section 2: Troubleshooting Guide for Vilsmeier-Haack Formylation

This guide provides a structured approach to diagnosing and solving common problems encountered during the scale-up process.

Problem 1: Low or No Product Yield

This is one of the most frequent issues, often stemming from reagent integrity or reaction conditions.

  • Possible Cause 1.1: Defective Vilsmeier Reagent

    • Causality: The Vilsmeier reagent (chloroiminium ion) is highly electrophilic and moisture-sensitive. Water present in the DMF or on the glassware will rapidly consume the POCl₃ and the active reagent, halting the reaction. Similarly, aged POCl₃ may have degraded, reducing its activity.[9]

    • Troubleshooting & Validation:

      • Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃. For DMF, use an anhydrous grade with low water content specified (<50 ppm). It is best practice to dry DMF over activated molecular sieves (4Å) prior to use.

      • Control Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress, especially in large reactors with significant headspace.

      • Small-Scale Test: Before committing to a large-scale run, perform a small-scale (e.g., 1 mmol) control reaction with the same batches of reagents to confirm their viability.

  • Possible Cause 1.2: Incorrect Reaction Temperature

    • Causality: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) to control the initial exotherm and prevent degradation.[9] The subsequent formylation of 2-fluoropyridine may require elevated temperatures to proceed at a reasonable rate, but excessive heat can lead to decomposition and side product formation.

    • Troubleshooting & Validation:

      • Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture, not just monitoring the jacket temperature.

      • Establish a Temperature Profile: For the formylation step, conduct small-scale experiments to determine the optimal temperature range. Start at a moderate temperature (e.g., 60 °C) and monitor reaction progress by TLC or GC.

      • Ensure Adequate Cooling: Confirm that the reactor's cooling system is sufficient to handle the exotherms generated during reagent addition and reaction.

Problem 2: Runaway Reaction or Loss of Temperature Control

This is a critical safety issue that must be addressed with rigorous process controls.

  • Possible Cause 2.1: Reagent Accumulation and Rapid Exotherm

    • Causality: If POCl₃ is added to DMF too quickly, or if the reaction temperature is too low for the formylation to initiate, unreacted reagents can accumulate. A subsequent, small increase in temperature can then trigger a sudden, rapid, and uncontrollable exotherm.[6]

    • Troubleshooting & Validation:

      • "Dose-and-Wait" Approach: On a large scale, add a small portion (~5-10%) of the limiting reagent and monitor for a corresponding temperature increase. This confirms the reaction has initiated before proceeding with the remainder of the addition.

      • Reverse Addition: Consider adding the substrate (2-fluoropyridine) to the pre-formed Vilsmeier reagent, or more safely, adding POCl₃ to a mixture of the substrate and DMF.[6] This "in-situ" formation ensures the reactive species is consumed as it is generated, preventing accumulation.

      • Calorimetry Studies: For manufacturing scale, performing reaction calorimetry (e.g., using an RC1 calorimeter) is essential to quantify the heat of reaction and determine the maximum safe addition rate.

  • Possible Cause 2.2: Inefficient Heat Transfer

    • Causality: As reactor size increases, the surface area available for heat exchange does not scale at the same rate as the volume. This makes heat removal progressively more difficult.

    • Troubleshooting & Validation:

      • Select Appropriate Solvent: While DMF often serves as both reagent and solvent, a co-solvent like o-dichlorobenzene or chloroform can be used to manage viscosity and improve heat transfer, though this adds complexity to solvent recovery.[1]

      • Optimize Agitation: Ensure the agitator design and speed provide sufficient turbulence for effective heat transfer from the bulk liquid to the reactor wall.

      • Consider Flow Chemistry: For large volumes, continuous flow reactors offer superior heat transfer and safety by minimizing the volume of reactive material present at any given moment.[7][8]

Problem 3: Low Purity and Difficult Purification
  • Possible Cause 3.1: Decomposition During Work-up

    • Causality: The quenching process is critical. Adding the acidic reaction mixture to a large volume of cold water or ice is standard, but the resulting solution is highly acidic. The product may be unstable under these conditions. Neutralization must be done carefully; localized high pH from rapid addition of a strong base can also cause degradation.

    • Troubleshooting & Validation:

      • Controlled Quench: Add the reaction mixture slowly to a vigorously stirred, chilled vessel of water or ice. Monitor the internal temperature of the quench vessel.

      • Buffered Neutralization: Use a milder base for neutralization, such as saturated sodium acetate or sodium bicarbonate solution, instead of sodium hydroxide, to avoid pH spikes.[10] Maintain a low temperature (<20 °C) throughout the neutralization process.[10]

      • Extraction Efficiency: After neutralization, extract the product promptly with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.[4]

Section 3: Recommended Scale-Up Protocol & Workflow

This protocol outlines a robust procedure for the Vilsmeier-Haack formylation of 2-fluoropyridine, incorporating key safety and scalability considerations.

Experimental Protocol: Vilsmeier-Haack Formylation

Reagents & Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel with pressure equalization.

  • 2-Fluoropyridine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, 3.0-5.0 eq)

  • Phosphorus oxychloride (POCl₃, 1.1-1.5 eq)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine, Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with anhydrous DMF (3.0 eq).

  • Vilsmeier Reagent Formation: Cool the DMF to 0-5 °C using the reactor jacket. Begin slow, dropwise addition of POCl₃ (1.2 eq) via the addition funnel, maintaining the internal temperature below 10 °C. The formation of a solid precipitate may be observed. Stir the mixture at 0-10 °C for 30-60 minutes after the addition is complete.

  • Formylation Reaction: Add 2-fluoropyridine (1.0 eq) to the reactor. The addition may be slightly exothermic. After addition, slowly warm the reaction mixture to 60-70 °C and hold for 2-4 hours. Monitor the reaction progress by GC or TLC until consumption of the starting material is complete.

  • Reaction Quench: In a separate vessel, prepare a stirred mixture of crushed ice and water. Slowly transfer the cooled (room temperature) reaction mixture into the ice/water slurry, ensuring the quench pot temperature does not exceed 25 °C.

  • Neutralization & Extraction: Cool the quenched mixture to 10-15 °C. Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is 7-8. Extract the aqueous layer with DCM (3 x volume).

  • Work-up & Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or silica gel column chromatography.[4]

Process Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Formylation cluster_workup Phase 3: Work-up & Purification DMF Charge Anhydrous DMF Cool_DMF Cool to 0-5 °C DMF->Cool_DMF Add_POCl3 Add POCl₃ (<10 °C) Cool_DMF->Add_POCl3 Stir_Reagent Stir 30-60 min Add_POCl3->Stir_Reagent Add_Substrate Add 2-Fluoropyridine Stir_Reagent->Add_Substrate Vilsmeier Reagent Heat Heat to 60-70 °C Add_Substrate->Heat Monitor Monitor (TLC/GC) Heat->Monitor Quench Quench on Ice/Water Monitor->Quench Reaction Complete Neutralize Neutralize (pH 7-8) Quench->Neutralize Extract Extract with DCM Neutralize->Extract Purify Purify (Distillation/Chromo) Extract->Purify Troubleshooting Start Low Yield or Failed Reaction CheckReagents Are reagents fresh & anhydrous? Start->CheckReagents CheckTemp Was temperature profile correct? CheckReagents->CheckTemp Yes ReagentSol Solution: Use fresh POCl₃. Dry DMF over mol. sieves. CheckReagents->ReagentSol No CheckQuench Was work-up pH/temp controlled? CheckTemp->CheckQuench Yes TempSol Solution: Verify internal temp probe. Perform calorimetry for scale-up. CheckTemp->TempSol No QuenchSol Solution: Quench slowly at <25°C. Use buffered base (e.g., NaHCO₃). CheckQuench->QuenchSol No Success Process Optimized CheckQuench->Success Yes

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-3-formylpyridine and 2-Chloro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated pyridines serve as indispensable building blocks. Among these, 2-fluoro-3-formylpyridine and 2-chloro-3-formylpyridine are two common intermediates prized for their utility in constructing complex molecular architectures. While structurally similar, the substitution of fluorine versus chlorine at the C2 position imparts dramatically different chemical personalities to these molecules. The choice between them is not arbitrary; it is a critical decision dictated by the desired synthetic outcome.

This in-depth guide provides a comparative analysis of the reactivity of these two key building blocks. We will explore their performance in cornerstone reactions, grounded in mechanistic principles and supported by experimental evidence, to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic endeavors.

The Decisive Influence of the Halogen: An Overview

The fundamental differences in reactivity between this compound and 2-chloro-3-formylpyridine are rooted in the intrinsic properties of fluorine and chlorine atoms.

  • Electronegativity and Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[1] This makes the attached carbon (C2) significantly more electron-deficient (electrophilic) compared to its chloro-analogue.

  • Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (~120 kcal/mol), whereas the carbon-chlorine (C-Cl) bond is considerably weaker.[2]

  • Leaving Group Ability: In nucleophilic aromatic substitution, the rate-determining step is typically the nucleophilic attack, not the departure of the halide. In palladium-catalyzed cross-coupling, the halide's ability to participate in oxidative addition is paramount.

These properties create a dichotomy in their synthetic roles: this compound excels as an electrophile in addition-elimination reactions, while 2-chloro-3-formylpyridine is the preferred partner for reactions involving the cleavage of the carbon-halogen bond.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a primary pathway for functionalizing the pyridine ring at the C2 position. The presence of the electron-withdrawing formyl group at C3, ortho to the halogen, significantly activates the ring for this transformation.

Mechanistic Rationale and Reactivity Comparison

The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. The rate-determining step is the initial attack of the nucleophile on the electron-deficient C2 carbon.

SNAr_Mechanism

Expertise & Experience: Fluorine's superior electronegativity makes the C2 position of this compound significantly more electrophilic than that of its chloro counterpart. This increased electrophilicity lowers the activation energy for the attack by a nucleophile. Furthermore, fluorine is more effective at stabilizing the negative charge of the Meisenheimer intermediate through its powerful inductive effect.[3] Consequently, the fluoro derivative is substantially more reactive in SNAr reactions.

Experimental studies on simpler 2-halopyridines have quantified this difference: the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the reaction of 2-chloropyridine under identical conditions.[3] This enhanced reactivity often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) when using the fluoro-substituted substrate.

Table 1: Comparative Performance in SNAr Reactions

FeatureThis compound2-Chloro-3-formylpyridineRationale
Relative Reactivity Very HighModerateFluorine's high electronegativity strongly activates the C2 position for nucleophilic attack.[3]
Typical Conditions Lower temperatures, wider range of nucleophiles tolerated.Higher temperatures, stronger bases often required.[4]Higher intrinsic reactivity of the C-F substituted ring.
Key Advantage Speed and efficiency; access to products under mild conditions.Lower cost and wide commercial availability.[3]Economic factors and established protocols.
Representative Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the substitution reaction with benzylamine.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add benzylamine (1.1 eq) and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent: Add a polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile.

  • Reaction: Heat the mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: When using 2-chloro-3-formylpyridine, this reaction may require higher temperatures (e.g., 100-120 °C) and longer reaction times to achieve a comparable yield.

Part 2: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, and it highlights the most significant divergence in the utility of our two substrates. Here, the reactivity is governed not by the electrophilicity of the ring, but by the ability of the C-X bond to undergo oxidative addition to a low-valent palladium catalyst.

Mechanistic Rationale and Reactivity Comparison

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step involves the cleavage of the C-X bond and is typically the rate-determining step for less reactive halides like chlorides.

Suzuki_Cycle

Expertise & Experience: The C-Cl bond is significantly weaker and more polarizable than the C-F bond, making it far more susceptible to oxidative addition by palladium.[5] Under standard Suzuki-Miyaura conditions, 2-chloro-3-formylpyridine readily acts as the electrophilic coupling partner.[6][7]

In stark contrast, the C-F bond in this compound is exceptionally strong and generally inert to oxidative addition with common palladium catalysts.[2][5] Therefore, the fluoro-substituted compound cannot typically be used as the electrophile in this reaction. Instead, if functionalized with a boronic acid or ester, it serves as the nucleophilic partner, leaving the C-F bond intact. This orthogonality is a powerful tool in complex molecule synthesis, allowing for selective couplings.

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling

FeatureThis compound2-Chloro-3-formylpyridineRationale
Role as Electrophile InertExcellentThe C-Cl bond readily undergoes oxidative addition to Pd(0); the C-F bond does not.[2][5]
Typical Conditions Not applicable (as electrophile).Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), boronic acid.[7][8]Standard conditions are sufficient for C-Cl bond activation.
Key Advantage C-F bond stability allows it to be a spectator in couplings at other sites.Reliable C-C bond formation via C-Cl activation.Established and robust reactivity profile.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling 2-chloro-3-formylpyridine with phenylboronic acid.

  • Setup: In an oven-dried Schlenk flask, combine 2-chloro-3-formylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

  • Catalyst: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst. Separate the layers in a separatory funnel.

  • Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Part 3: Reactivity of the Formyl Group

The aldehyde functionality is a versatile handle for further synthetic transformations. Its reactivity is modulated by the electronic properties of the halogen at the C2 position.

Electronic Influence on Electrophilicity

The strong inductive electron-withdrawing effect of the fluorine atom in this compound pulls electron density away from the entire aromatic ring, including the C3 position. This effect is relayed to the formyl group, making its carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles compared to 2-chloro-3-formylpyridine.

This enhanced reactivity can be advantageous in reactions such as:

  • Condensation Reactions: (e.g., Knoevenagel, Aldol, Wittig) should proceed faster.

  • Reductive Amination: Formation of the initial imine/iminium ion is often the rate-limiting step and is accelerated by a more electrophilic carbonyl.

  • Hydrate/Acetal Formation: The equilibrium for hydrate and acetal formation is shifted further toward the product with the more electron-deficient aldehyde.

While direct comparative kinetic data for these specific substrates is sparse in the literature, the underlying principles of physical organic chemistry strongly support this reactivity trend.[9][10]

Summary and Strategic Recommendations

The choice between this compound and 2-chloro-3-formylpyridine is a clear-cut strategic decision based on the intended chemical transformation.

Decision_Tree

At-a-Glance Comparison Table:

Reaction TypeRecommended ReagentKey Rationale
Nucleophilic Aromatic Substitution This compound Superior reactivity due to high electronegativity of F, allowing for milder conditions.
Suzuki-Miyaura Cross-Coupling 2-Chloro-3-formylpyridine Weaker C-Cl bond is readily activated for oxidative addition by palladium catalysts.
Condensation/Reductive Amination This compound Enhanced electrophilicity of the formyl carbon leads to faster reaction rates.

By understanding the fundamental chemical principles that differentiate these two versatile building blocks, synthetic chemists can design more efficient, robust, and strategic routes to their target molecules.

References

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • ACS Omega. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • National Institutes of Health (PMC). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]

  • ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

  • Organic Letters. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. [Link]

  • MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]

  • Reddit. Why does Fluorine have a more inductive force than Chlorine? : r/OrganicChemistry. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF. [Link]

  • National Institutes of Health (PMC). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

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A Comparative Guide to Formylating Agents: Evaluating 2-Fluoro-3-formylpyridine Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the introduction of a formyl group onto aromatic and heteroaromatic scaffolds is a cornerstone of molecular design. This functional group serves as a versatile synthetic handle for constructing complex molecular architectures. While a host of classical formylating agents are well-established, the exploration of novel reagents with unique reactivity profiles is a continuous pursuit. This guide provides an in-depth comparison of the theoretical potential of 2-Fluoro-3-formylpyridine as a formylating agent against the performance of widely-used, conventional methods, supported by established experimental data.

The Crucial Role of Formylation in Synthesis

Formylation, the attachment of a formyl (-CHO) group, is a pivotal transformation in organic synthesis. The resulting aldehydes are valuable intermediates, readily participating in a wide array of chemical reactions, including nucleophilic additions, condensations, and reductive aminations, to build molecular complexity. In drug discovery, the formyl group itself can be a critical pharmacophore, or its introduction can enable the facile diversification of lead compounds to explore structure-activity relationships (SAR).

This guide will delve into the mechanisms, applications, and comparative performance of several key formylating methodologies, culminating in a theoretical assessment of this compound as a potential addition to the synthetic chemist's toolkit.

Classical Formylating Agents: A Benchmarked Comparison

A thorough understanding of existing formylation technologies is essential to appreciate the potential advantages and disadvantages of any new reagent. Below, we examine the mechanisms and provide representative experimental data for four of the most common formylation reactions.

The Vilsmeier-Haack Reaction

A mild and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]

Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich substrate. Subsequent hydrolysis yields the aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Aromatic_substrate Electron-rich Aromatic/Heteroaromatic Substrate Intermediate Iminium Salt Intermediate Aromatic_substrate->Intermediate + Vilsmeier Reagent Aldehyde Formylated Product Intermediate->Aldehyde + H₂O H2O H₂O (workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Data:

SubstrateReagentsConditionsProductYieldReference
IndoleDMF, POCl₃0 °C to RTIndole-3-carboxaldehyde~95%[2]
PyrroleDMF, POCl₃RTPyrrole-2-carboxaldehydeGood

Protocol: Vilsmeier-Haack Formylation of Indole [2]

  • To a cooled (0 °C) solution of indole (1 equivalent) in DMF (3 equivalents), slowly add phosphorus oxychloride (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by pouring it onto crushed ice and basifying with a saturated sodium hydroxide solution.

  • The product, indole-3-carboxaldehyde, is typically collected by filtration and can be purified by recrystallization.

The Duff Reaction

A method for the ortho-formylation of phenols and other activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium.[3][4][5][6][7]

Mechanism: The Duff reaction is believed to proceed through a series of steps involving the initial aminomethylation of the phenol, followed by oxidation and hydrolysis to the aldehyde.[5][7]

Duff_Reaction Phenol Phenol Aminomethylated_phenol Aminomethylated Intermediate Phenol->Aminomethylated_phenol + HMTA, Acid HMTA HMTA Acid Acid (e.g., TFA) Iminium_ion Iminium Ion Aminomethylated_phenol->Iminium_ion Oxidation Aldehyde ortho-Hydroxy- benzaldehyde Iminium_ion->Aldehyde + H₂O H2O H₂O (hydrolysis)

Caption: Simplified Mechanism of the Duff Reaction.

Experimental Data:

SubstrateReagentsConditionsProductYieldReference
PhenolHMTA, TFAHeatSalicylaldehydeModerate[3]
2,6-DimethylphenolHMTA, Acetic Acid150 °C3,5-Dimethyl-2-hydroxybenzaldehyde95%[3]

Protocol: Duff Reaction of Phenol [3]

  • A mixture of phenol (1 equivalent), hexamethylenetetramine (1.5 equivalents), and glacial acetic acid is heated to 150 °C for several hours.

  • The reaction mixture is then cooled and hydrolyzed by the addition of aqueous acid (e.g., HCl).

  • The product, salicylaldehyde, is isolated by steam distillation or extraction.

The Reimer-Tiemann Reaction

This reaction is used for the ortho-formylation of phenols using chloroform in a basic solution.[8][9][10][11][12]

Mechanism: The key reactive intermediate is dichlorocarbene, generated in situ from chloroform and a strong base. The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[11][12]

Reimer_Tiemann Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., NaOH) CHCl3 Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene + Base Intermediate Dichloromethyl- phenoxide Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde ortho-Hydroxy- benzaldehyde Intermediate->Aldehyde + H₂O H2O H₂O (workup)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Data:

SubstrateReagentsConditionsProductYieldReference
PhenolCHCl₃, NaOH70 °CSalicylaldehydeGood[8]
PyrroleCHCl₃, KOHHeat2-Formylpyrrole & 3-ChloropyridineVariable[10]

Protocol: Reimer-Tiemann Reaction of Phenol [8]

  • A solution of phenol (1 equivalent) and sodium hydroxide (excess) in water is heated.

  • Chloroform (1.5 equivalents) is added dropwise to the heated solution with vigorous stirring.

  • The reaction is refluxed for several hours.

  • After cooling, the mixture is acidified, and the product, salicylaldehyde, is isolated by extraction.

The Gattermann-Koch Reaction

A method for formylating aromatic hydrocarbons with carbon monoxide and hydrogen chloride, typically using a copper(I) chloride and aluminum chloride catalyst system.[13][14][15][16][17]

Mechanism: The reaction is thought to proceed via the in-situ formation of the unstable formyl chloride, which then generates the formyl cation electrophile under the action of the Lewis acid catalyst.[13][15]

Gattermann_Koch Aromatic_HC Aromatic Hydrocarbon Sigma_complex Sigma Complex Aromatic_HC->Sigma_complex + [HCO]⁺ CO_HCl CO + HCl Formyl_cation Formyl Cation [HCO]⁺ CO_HCl->Formyl_cation + Catalyst Catalyst AlCl₃ / CuCl Aldehyde Aryl Aldehyde Sigma_complex->Aldehyde - H⁺

Caption: Mechanism of the Gattermann-Koch Reaction.

Experimental Data:

SubstrateReagentsConditionsProductYieldReference
TolueneCO, HCl, AlCl₃, CuClHigh Pressurep-TolualdehydeGood to High[14]
BenzeneCO, HCl, AlCl₃, CuClHigh PressureBenzaldehydeGood[13]

Protocol: Gattermann-Koch Reaction of Toluene [14]

  • Anhydrous aluminum chloride and a catalytic amount of cuprous chloride are suspended in the aromatic hydrocarbon (e.g., toluene).

  • A mixture of carbon monoxide and hydrogen chloride gas is passed through the suspension under high pressure.

  • The reaction is stirred for several hours at or slightly above room temperature.

  • The reaction is quenched by the addition of water, and the product, p-tolualdehyde, is isolated by extraction and distillation.

This compound: A Potential New Formylating Agent?

This compound is a commercially available heterocyclic aldehyde. While it is commonly used as a building block in the synthesis of more complex molecules, its potential as a direct formylating agent has not been extensively explored in the literature.[18][19][20] Based on its structure, we can theorize its reactivity and propose a plausible mechanism for its action as a formylating agent.

Structural Features and Predicted Reactivity

The formyl group at the 3-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent fluorine atom at the 2-position and the pyridine ring nitrogen. This inherent electrophilicity of the aldehyde carbon is the basis for its potential as a formylating agent.

However, for this compound to act as a formylating agent in an electrophilic aromatic substitution-type reaction, the formyl group or a derivative of it must act as the electrophile. A plausible scenario would involve the activation of the formyl group by a Lewis or Brønsted acid.

Proposed Mechanism of Formylation

A hypothetical mechanism for the formylation of an electron-rich aromatic compound using this compound in the presence of a Lewis acid (LA) is proposed below.

Fluoroformylpyridine_Formylation Reagent This compound Activated_complex Activated Complex [Py-CHO-LA] Reagent->Activated_complex + LA LA Lewis Acid (LA) Aromatic_substrate Electron-rich Aromatic Substrate Sigma_complex Sigma Complex Aromatic_substrate->Sigma_complex + Activated Complex Intermediate Intermediate Sigma_complex->Intermediate - H⁺ Product Formylated Aromatic Intermediate->Product Workup Biproduct 2-Fluoropyridine Intermediate->Biproduct

Caption: Proposed Mechanism for Formylation using this compound.

In this proposed mechanism, the Lewis acid coordinates to the formyl oxygen, further increasing the electrophilicity of the carbonyl carbon. The electron-rich aromatic substrate then attacks this activated complex. The subsequent loss of a proton and elimination of 2-fluoropyridine would yield the formylated aromatic product.

Head-to-Head Comparison: this compound vs. Classical Agents

The following table provides a comparative overview of the key features of this compound (theoretical) and the established formylating agents.

FeatureThis compound (Theoretical)Vilsmeier-HaackDuff ReactionReimer-TiemannGattermann-Koch
Reagent Type Heterocyclic AldehydeAmide/POCl₃HMTA/AcidChloroform/BaseCO/HCl/Lewis Acid
Substrate Scope Likely electron-rich aromatics and heterocyclesElectron-rich aromatics and heterocyclesPhenols, activated aromaticsPhenols, some heterocyclesAromatic hydrocarbons
Reaction Conditions Likely requires activation (e.g., Lewis acid), potentially mildMildOften requires heatBasic, often requires heatHigh pressure, acidic
Selectivity Unknown, potentially influenced by substrate and catalystGenerally good, position depends on substratePrimarily ortho to hydroxylPrimarily ortho to hydroxylPara to activating groups
Potential Advantages Potentially a stable, solid reagent; may offer unique selectivityMild conditions, high yields for suitable substratesUses inexpensive reagentsAvoids strongly acidic conditionsDirect formylation of simple arenes
Potential Disadvantages Unproven efficacy, potential for side reactions, generation of 2-fluoropyridine byproductStoichiometric POCl₃, aqueous workupOften requires high temperatures, moderate yieldsUse of chloroform, often low yields, byproduct formationRequires high pressure and handling of toxic gases

Conclusion and Future Outlook

While established methods like the Vilsmeier-Haack and Reimer-Tiemann reactions are reliable tools for the formylation of specific substrate classes, the development of new reagents with improved selectivity, milder reaction conditions, and broader substrate scope remains a significant goal in synthetic chemistry.

This compound presents an interesting, albeit currently theoretical, candidate for a novel formylating agent. Its inherent electrophilicity, a consequence of the electron-withdrawing fluorine and pyridine nitrogen, suggests potential reactivity. However, significant experimental validation is required to ascertain its efficacy, selectivity, and practical utility. Future research in this area should focus on:

  • Screening of activators: Investigating a range of Lewis and Brønsted acids to promote the formyl transfer.

  • Substrate scope evaluation: Testing the reactivity with a variety of electron-rich aromatic and heteroaromatic compounds.

  • Comparative studies: Directly comparing the yields and selectivity of this compound with classical methods on benchmark substrates.

Should these investigations prove fruitful, this compound could emerge as a valuable and complementary tool in the synthetic chemist's arsenal for the introduction of the indispensable formyl group.

References

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  • Thoer, A.; Denis, G.; Delmas, M.; Gaset, A. The Reimer-Tiemann Reaction in Slightly Hydrated Solid-liquid Medium: A New Method for the Synthesis of Formyl and Diformyl Phenols. Synth. Commun.1988 , 18 (16-17), 2095-2101. [Link]

  • Wynberg, H.; Meijer, E. W. The Reimer–Tiemann Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2005. [Link]

  • Remers, W. A.; Jones, G. C.; Coderre, R. A. Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. J. Org. Chem.1971 , 36 (9), 1232–1235. [Link]

  • Duff, J. C. A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547-550. [Link]

  • Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf alkalische Phenolatlösungen. Ber. Dtsch. Chem. Ges.1876 , 9 (1), 824–828. [Link]

  • Gattermann, L.; Koch, J. A. Eine Synthese aromatischer Aldehyde. Ber. Dtsch. Chem. Ges.1897 , 30 (2), 1622–1624. [Link]

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  • Kundu, T.; et al. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. J. Org. Chem.2023 , 88 (15), 10543–10552. [Link]

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  • Pérez, D. I.; et al. A theoretical study of the Duff reaction: insights into its selectivity. Org. Biomol. Chem.2016 , 14, 10336-10342. [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Fluoro-3-formylpyridine in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a privileged structure, integral to a vast array of therapeutic agents.[1] The introduction of a fluorine atom onto this ring system can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. This compound has emerged as a valuable building block for this purpose, offering a reactive aldehyde handle for molecular elaboration and a strategically placed fluorine atom for nucleophilic aromatic substitution (SNAr) or as a modulator of electronic properties.

However, the very features that make this reagent attractive also define its limitations. The high reactivity of the C-F bond in SNAr can be a double-edged sword, and its performance in other reaction classes, such as palladium-catalyzed cross-coupling, may not be optimal. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers the data and insights needed to select the most appropriate reagent for their specific synthetic challenge. We will delve into a comparative analysis of its closest structural analogs, 2-Chloro- and 2-Bromo-3-formylpyridine, and explore functional alternatives like 2-alkoxy and 2-pyridone derivatives.

The Contenders: A Structural Overview

The primary alternatives to this compound are its halogenated cousins. Each offers a unique reactivity profile, primarily dictated by the nature of the carbon-halogen bond at the C2 position.

Reagent_Comparison cluster_main 2-Halo-3-formylpyridine Analogs cluster_alt Functional Alternatives F_pyridine This compound (CAS: 36404-90-7) Cl_pyridine 2-Chloro-3-formylpyridine (CAS: 5556-43-4) Br_pyridine 2-Bromo-3-formylpyridine (CAS: 128071-75-0) Alkoxy_pyridine 2-Alkoxy-3-formylpyridine Pyridone N-Substituted-3-formyl-2-pyridone

Caption: Structural comparison of this compound and its alternatives.

Part 1: Comparative Reactivity Analysis

The choice between 2-fluoro, 2-chloro, and 2-bromo-3-formylpyridine hinges on the intended chemical transformation. The halogen at the 2-position governs the reagent's utility in two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. Reactions involving the aldehyde, such as reductive amination or olefination, are less sensitive to the halogen's identity, though electronic effects can still play a role.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry, enabling the introduction of a wide range of nucleophiles. In this arena, the C-F bond is king. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, leading to a dramatic increase in reaction rate.

Expertise & Experience: The choice of a 2-fluoro derivative for an SNAr reaction is a classic strategy to accelerate what can otherwise be a sluggish transformation. The stability of the fluoride anion as a leaving group, coupled with the powerful inductive electron-withdrawing effect of fluorine, makes it the superior choice for activating the pyridine ring towards nucleophilic attack.

A direct comparative study on the reaction of 2-halopyridines with sodium ethoxide provided quantitative evidence for this principle. The study found that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine .[2][3] This substantial rate enhancement allows for milder reaction conditions, often avoiding the high temperatures required for the chloro or bromo analogs.

However, it is crucial to understand that this reactivity order (F > Cl > Br) is characteristic of reactions where the nucleophilic addition is the rate-determining step.[4] In some cases, particularly with charged pyridinium species, the mechanism can shift, and this "element effect" may not be observed.[4][5]

ReagentRelative SNAr RateRecommended ForNot Recommended For
This compound Very High (ca. 320x vs Cl)[2][3]Rapid SNAr with O, N, S nucleophiles under mild conditions.Reactions where selectivity between multiple electrophilic sites is required.
2-Chloro-3-formylpyridine ModerateGeneral purpose SNAr; good balance of reactivity and cost.Reactions requiring very mild conditions or with poorly nucleophilic partners.
2-Bromo-3-formylpyridine LowSNAr reactions where the C-Br bond is needed for subsequent cross-coupling.General SNAr applications where faster alternatives exist.
Palladium-Catalyzed Cross-Coupling Reactions

The narrative of reactivity is completely inverted in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[6][7] The key step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The barrier to this step is highly dependent on the bond dissociation energy of the C-X bond.

Trustworthiness: The established reactivity trend for oxidative addition is a self-validating system in synthetic planning. We can reliably predict that a C-I bond will react preferentially over a C-Br bond, which in turn is far more reactive than a C-Cl bond. The C-F bond is generally considered unreactive under standard cross-coupling conditions due to its high bond strength.

Reactivity_Spectrum SNAr_label S(N)Ar Reactivity F Fluoro Pd_label Pd Cross-Coupling (Oxidative Addition) Br Bromo Cl Chloro High1 High F->High1 Decreasing Rate -> Low2 Low F->Low2 <- Increasing Rate Med1 Medium Cl->Med1 Med2 Medium Cl->Med2 Low1 Low Br->Low1 High2 High Br->High2

Caption: Comparative reactivity of 2-halopyridines in SNAr and Pd-catalyzed reactions.

This trend makes 2-bromo-3-formylpyridine the reagent of choice for Suzuki, Stille, or Buchwald-Hartwig couplings. The 2-chloro analog can also be used, but often requires more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and more forcing conditions.[8] this compound is generally unsuitable as an electrophile for these transformations.

ReagentRelative Cross-Coupling RateRecommended ForNot Recommended For
This compound Very Low / InertUse as the nucleophilic partner (if converted to an organometallic).Use as the electrophilic partner in cross-coupling.
2-Chloro-3-formylpyridine Low to ModerateCross-coupling with highly active catalyst systems.Reactions with sensitive substrates requiring mild conditions.
2-Bromo-3-formylpyridine HighGeneral purpose Suzuki, Stille, Buchwald-Hartwig couplings.[9]When the bromide is intended to be unreactive.
Reactions at the Aldehyde Functional Group

For transformations that primarily involve the aldehyde, such as reductive amination or Wittig olefination, the choice of halogen has a more subtle, secondary effect.[10][11] The halogen's primary influence is through its inductive effect, which modulates the electrophilicity of the aldehyde's carbonyl carbon.

Causality Behind Experimental Choices: The order of electronegativity (F > Cl > Br) suggests that the aldehyde in this compound should be the most electrophilic and therefore potentially the most reactive towards nucleophiles. This can lead to faster reaction rates in imine formation, the first step of reductive amination. However, this difference in reactivity is often not significant enough to be the primary factor in reagent selection unless a particularly unreactive amine or nucleophile is being used. In most cases, all three halogenated aldehydes will perform adequately, and the choice should be dictated by the cost, availability, and requirements for any subsequent reaction steps.

Part 2: Functional Alternatives: 2-Alkoxy and 2-Pyridone Derivatives

When direct SNAr or cross-coupling at the C2 position is not the goal, other classes of reagents can be considered.

  • 2-Alkoxy-3-formylpyridines: These can be prepared from 2-halopyridines via SNAr with an alkoxide.[2][3] The resulting 2-alkoxypyridine can be a stable final product or an intermediate. For example, they can be converted to 2-pyridones upon acid-catalyzed hydrolysis.

  • N-Substituted 2-Pyridones: These are important scaffolds in their own right.[12] They can be synthesized by reacting a 2-halopyridine with a primary amine (an SNAr reaction), followed by hydrolysis of the resulting imine and tautomerization, or through direct alkylation of a pre-formed 2-pyridone.[12][13] This two-step approach, starting from a 2-halopyridine, provides an alternative route to N-substituted pyridones if direct SNAr is problematic.

Part 3: Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult the primary literature and perform appropriate safety assessments.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: Synthesis of 2-(Benzylamino)-3-formylpyridine from 2-Chloro-3-formylpyridine

SNAr_Workflow start Start reagents Reagents 2-Chloro-3-formylpyridine (1 eq) Benzylamine (1.2 eq) K₂CO₃ (2 eq) DMF start->reagents reaction Reaction Conditions Stir at 80-100 °C Monitor by TLC/LC-MS reagents->reaction workup Workup Cool to RT Pour into water Extract with EtOAc reaction->workup purify Purification Dry (Na₂SO₄) Concentrate Column Chromatography workup->purify product Product purify->product

Caption: General workflow for an SNAr reaction with a 2-halopyridine.

  • To a stirred solution of 2-chloro-3-formylpyridine (1.0 mmol, 141.5 mg) in anhydrous DMF (5 mL) is added benzylamine (1.2 mmol, 128.6 mg, 0.13 mL) and potassium carbonate (2.0 mmol, 276.4 mg).

  • The reaction mixture is heated to 90 °C and stirred for 4-12 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature and poured into water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Note: If using this compound, the reaction can often be run at a lower temperature (e.g., room temperature to 50 °C) and may be complete in a shorter time frame.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Reaction: Synthesis of 2-(4-methoxyphenyl)-3-formylpyridine from 2-Bromo-3-formylpyridine

  • In a reaction vessel, combine 2-bromo-3-formylpyridine (1.0 mmol, 186.0 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Add a base, such as potassium carbonate (2.0 mmol, 276.4 mg).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Heat the mixture to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.[14]

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination

Reaction: Synthesis of N-butyl-1-(2-fluoropyridin-3-yl)methanamine

  • To a solution of this compound (1.0 mmol, 125.1 mg) in methanol (5 mL) is added n-butylamine (1.1 mmol, 80.5 mg, 0.11 mL).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • The reaction is then cooled in an ice bath, and sodium borohydride (1.5 mmol, 56.7 mg) is added portion-wise, ensuring the temperature remains below 10 °C.[11]

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated to yield the product, which can be further purified by chromatography if necessary.

Conclusion and Recommendations

The selection of an appropriate 2-halo-3-formylpyridine is a critical decision in synthetic design that directly impacts reaction efficiency, cost, and scope. This guide provides a framework for making that choice based on the desired chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr): This compound is the reagent of choice, offering significantly higher reaction rates and allowing for milder conditions.

  • For Palladium-Catalyzed Cross-Coupling: 2-Bromo-3-formylpyridine is the most reliable and versatile option. 2-Chloro-3-formylpyridine can be a viable, more economical alternative but requires more specialized and robust catalytic systems.

  • For Reactions at the Aldehyde: The choice of halogen is less critical. Selection should be based on cost, availability, and the requirements of subsequent synthetic steps.

By understanding the distinct reactivity profiles of these valuable building blocks, researchers can navigate their synthetic challenges with greater confidence and efficiency, accelerating the discovery and development of novel chemical entities.

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  • Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of 2-Fluoro-3-formylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent pharmacophore. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern drug design, as fluorine's high electronegativity and small size can profoundly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][2][3][4]

This guide focuses on a particularly valuable building block: 2-Fluoro-3-formylpyridine . This compound merges the benefits of the fluoropyridine core with the synthetic versatility of an aldehyde functional group.[5][6][7][8] The aldehyde acts as a reactive handle, enabling chemists to readily synthesize a diverse library of derivatives through reactions like condensation, reductive amination, and additions.[3][7] This guide provides a comparative analysis of the biological activities exhibited by these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols.

The this compound Scaffold: A Gateway to Chemical Diversity

The power of this compound as a starting material stems from the distinct roles of its functional groups. The fluorine atom at the C2 position significantly influences the pyridine ring's electronics, which can lead to enhanced binding affinity with biological targets and improved resistance to metabolic degradation.[3][4] Simultaneously, the formyl (aldehyde) group at the C3 position provides a versatile reaction site for building molecular complexity.

G cluster_reactions Synthetic Transformations cluster_products Derivative Classes main This compound reductive_amination Reductive Amination main->reductive_amination R-NH2, [H] condensation Knoevenagel/Claisen-Schmidt Condensation main->condensation Active Methylene Compound wittig Wittig/HWE Reaction main->wittig Ylide addition Grignard/Organolithium Addition main->addition R-MgBr amines Amines & Schiff Bases reductive_amination->amines chalcones Chalcones & Unsaturated Systems condensation->chalcones alkenes Substituted Alkenes wittig->alkenes alcohols Secondary Alcohols addition->alcohols

Caption: Synthetic versatility of the this compound scaffold.

Comparative Analysis of Biological Activities

Derivatives synthesized from this compound have demonstrated a wide spectrum of pharmacological activities. Below, we compare their performance in key therapeutic areas.

Anticancer Activity

Fluorinated pyridine derivatives are extensively investigated for their potential as anticancer agents.[1][2] Modifications of the this compound scaffold have yielded compounds with potent cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical cellular processes like cell cycle progression or the induction of apoptosis.[9] For instance, pyridine-thiazole hybrids have shown high antiproliferative activity, with some derivatives exhibiting remarkable selectivity for cancer cells over normal cells.[10]

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound ID Derivative Class Cell Line (Cancer Type) IC₅₀ (µM) Reference
Derivative A Pyridine-Thiazole Hybrid HL-60 (Leukemia) 0.57 [10]
Derivative B Ciprofloxacin-Chalcone HepG2 (Liver) 22.09 [9]
Derivative C Ciprofloxacin-Chalcone A549 (Lung) 27.71 [9]

| Doxorubicin | Standard Chemotherapy | (Various) | ~0.1 - 1.0 | N/A |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

The data clearly indicates that specific structural modifications, such as the creation of pyridine-thiazole hybrids, can lead to highly potent anticancer agents (Derivative A) that are competitive with established chemotherapeutics in certain cell lines.[10]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated pyridine derivatives have shown promise in this area.[11] Specifically, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone, where the core structure is analogous to what can be derived from this compound, exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[12][13] The introduction of a fluorine atom has been shown to significantly enhance the antibacterial efficacy of these compounds.[12][13]

Table 2: Comparative Antibacterial Activity (MIC Values)

Compound ID Target Bacteria MIC (µg/mL) Reference
Derivative 21d S. aureus 2 [12][13]
Derivative 21d S. pneumoniae 1 [12][13]
Derivative 21f S. aureus 2 [12][13]
Derivative 21f S. pneumoniae 2 [12][13]
Linezolid S. aureus 1-4 [13]

| Linezolid | S. pneumoniae | 1-4 |[13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower value indicates higher potency.

As shown in Table 2, compounds like 21d and 21f demonstrate potent antibacterial activity comparable to the clinically used antibiotic Linezolid, highlighting the therapeutic potential of this chemical class.[12][13]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have been explored as anti-inflammatory agents, often by targeting pathways like NF-κB or enzymes such as cyclooxygenase (COX).[14][15][16] Fluorine-substituted compounds can act as potent NF-κB inhibitors, significantly reducing the phosphorylation of IκBα and p65, which are key steps in the inflammatory signaling cascade.[15]

Table 3: Comparative Anti-inflammatory Activity

Compound ID Assay Result Reference
Derivative 8c NF-κB Inhibition Significant reduction in p65 phosphorylation [15]
Compound A Carrageenan-induced Paw Edema 67% inhibition at 20 mg/kg [16]

| Indomethacin | Carrageenan-induced Paw Edema | 60% inhibition at 10 mg/kg |[16] |

The data suggests that fluorinated pyridine derivatives can exhibit potent anti-inflammatory effects, rivaling standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in preclinical models.[16] The ability to specifically inhibit the NF-κB pathway offers a promising mechanism for developing targeted anti-inflammatory therapies.[15]

Experimental Protocols: Ensuring Trustworthiness and Reproducibility

To ensure the validity of the presented biological data, standardized and robust experimental protocols are essential. Here, we provide a detailed methodology for assessing in vitro anticancer activity using the MTT assay, a cornerstone of cytotoxicity screening.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which a this compound derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting point for the synthesis of novel, biologically active compounds. The strategic placement of the fluorine atom and the reactive aldehyde group provides a powerful platform for generating diverse chemical libraries with significant therapeutic potential. As demonstrated, derivatives have shown potent and comparable activity to existing drugs in anticancer, antimicrobial, and anti-inflammatory applications.[10][12][13][16]

The causality behind these activities often lies in the enhanced molecular properties imparted by fluorine, improving target engagement and metabolic stability. Future research should focus on optimizing the structure-activity relationships (SAR) of lead compounds identified from these libraries.[1][2] Further exploration into their mechanisms of action, in vivo efficacy, and safety profiles will be critical in translating these promising derivatives from the laboratory to clinical applications. The versatility of this scaffold ensures that it will remain a focal point of innovation in drug discovery for years to come.

References

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem. NIH National Library of Medicine.[Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. (2022-07-17) [Link]

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  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. (2025-09-09) [Link]

  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed.[Link]

  • Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. NIH. (2024-01-06) [Link]

  • Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PubMed Central.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central.[Link]

  • Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. PubMed. (2014-02-13) [Link]

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  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. (2022-07-18) [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.[Link]

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A Spectroscopic Guide to the Positional Isomers of Fluorinated Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Influence of a Single Atom

Fluorinated pyridine aldehydes are a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the pyridine ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This "fluorine factor" makes these molecules prized building blocks in drug discovery. However, the precise placement of the fluorine atom relative to the nitrogen and the aldehyde group creates a series of positional isomers, each with unique electronic and steric characteristics.

Unambiguous identification of these isomers is paramount, as even a minor shift in the fluorine's position can lead to vastly different biological activities. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers an in-depth, comparative analysis of fluorinated pyridine aldehydes through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). We will move beyond simple data reporting to explore the underlying principles that govern the spectroscopic behavior of these molecules, providing you with the expertise to confidently characterize these critical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

NMR spectroscopy is the most powerful technique for the structural elucidation of fluorinated organic molecules. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a rich tapestry of data, revealing not just the molecular skeleton but also the precise spatial relationships between atoms.

Expertise & Experience: The Power of Three Nuclei

We leverage a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) because each provides a unique and complementary piece of the structural puzzle.

  • ¹H NMR reveals the proton environment, with chemical shifts highly sensitive to the electron-withdrawing effects of both the fluorine atom and the pyridine nitrogen.

  • ¹⁹F NMR is exceptionally valuable due to its high sensitivity and a wide chemical shift range, which minimizes signal overlap and makes the fluorine signal a highly specific probe of its local environment.[1][2]

  • ¹³C NMR maps the carbon framework of the molecule.

  • J-coupling , the through-bond interaction between nuclei, is the key to connecting the pieces. Heteronuclear couplings, such as ¹H-¹⁹F and ¹³C-¹⁹F, provide definitive evidence of proximity, with the magnitude of the coupling constant often indicating the number of bonds separating the coupled nuclei.[3][4][5]

Trustworthiness: A Self-Validating Protocol for NMR Analysis

The following protocol ensures the acquisition of high-quality, reproducible NMR data. The causality behind each step is critical for accurate interpretation.

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent is important as it can influence chemical shifts.[6]

    • Concentration: Prepare a 5-10% (w/v) solution. This concentration is a practical compromise to achieve a good signal-to-noise ratio in a reasonable time while minimizing intermolecular interaction effects that can alter chemical shifts.[6]

    • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like benzotrifluoride (δ ≈ -63.7 ppm) can be used.[6]

  • Instrumental Parameters (Typical for a 400 MHz Spectrometer):

    • ¹H NMR: Acquire with a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹⁹F NMR: Acquire with a spectral width of ~100 ppm. Since ¹⁹F is highly sensitive, fewer scans are often needed. Proton decoupling is typically applied to simplify the spectrum to a singlet unless ¹H-¹⁹F coupling information is desired.

    • ¹³C NMR: Acquire with a spectral width of ~200 ppm and a longer relaxation delay (2-5 seconds). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve Sample (5-10% in CDCl₃) P2 Add TMS Standard P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire ¹H Spectrum P3->A1 Analyze A2 Acquire ¹⁹F Spectrum A3 Acquire ¹³C Spectrum D1 Fourier Transform A3->D1 Process FID D2 Phasing & Baseline Correction D1->D2 D3 Integrate & Analyze Shifts/Couplings D2->D3

Caption: General workflow for NMR analysis of fluorinated pyridine aldehydes.

Comparative Analysis: The Spectroscopic Fingerprints of Isomers

The position of the fluorine atom creates a distinct spectroscopic signature for each isomer. The electronegative fluorine atom withdraws electron density, deshielding nearby nuclei and causing their signals to appear at a higher chemical shift (downfield). This effect is most pronounced for nuclei that are closer to the fluorine.

Table 1: Comparative NMR Data for Representative Fluorinated Pyridine-3-Carboxaldehyde Isomers

CompoundPosition of F¹⁹F Chemical Shift (δ, ppm)Aldehyde ¹H Shift (δ, ppm)Key ¹H-¹⁹F Coupling (J, Hz)
Parent Compound
3-PyridinecarboxaldehydeN/AN/A~10.1N/A
Fluorinated Isomers
2-Fluoro-3-pyridinecarboxaldehydeortho to CHO~ -130 to -140~10.4⁴JHF ≈ 3-5 Hz
5-Fluoro-3-pyridinecarboxaldehydemeta to CHO~ -110 to -120~10.0⁴JHF ≈ 2-4 Hz
6-Fluoro-3-pyridinecarboxaldehydemeta to CHO~ -70 to -80~10.2⁵JHF ≈ 1-2 Hz

Note: Values are approximate and can vary with solvent and concentration. Chemical shifts are referenced relative to CFCl₃.

  • ¹⁹F Chemical Shift (δ): The position of the fluorine relative to the electron-withdrawing nitrogen and aldehyde groups is the dominant factor. Fluorine at the 2- or 6-position (ortho to nitrogen) is significantly deshielded compared to fluorine at the 5-position.

  • ¹H Chemical Shift (δ): The aldehyde proton shift is influenced by the fluorine's position. A fluorine atom ortho to the aldehyde group (e.g., in 2-fluoro-3-pyridinecarboxaldehyde) has a notable deshielding effect.

  • ¹H-¹⁹F Coupling (JHF): The through-bond coupling provides unambiguous proof of the substitution pattern. The magnitude generally decreases as the number of bonds between the coupled nuclei increases (³J > ⁴J > ⁵J).[3][7] For example, the aldehyde proton in 2-fluoro-3-pyridinecarboxaldehyde will appear as a doublet due to four-bond coupling (⁴JHF) to the fluorine.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For fluorinated pyridine aldehydes, the most informative vibrations are the carbonyl (C=O) stretch of the aldehyde and the carbon-fluorine (C-F) stretch.

Expertise & Experience: The Inductive Effect on Bond Strength

The vibrational frequency of a bond is directly related to its strength. The highly electronegative fluorine atom exerts a powerful inductive (electron-withdrawing) effect. When fluorine is conjugated with the carbonyl group, it withdraws electron density, which strengthens the C=O double bond. This stronger bond requires more energy to vibrate, causing its absorption frequency to shift to a higher wavenumber (a "blue shift").[8]

Trustworthiness: A Self-Validating Protocol for FT-IR Analysis

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • For Liquids: A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

    • For Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with anhydrous KBr powder and pressing the mixture into a translucent disk.

  • Background Scan: First, run a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and compare their frequencies to known values.

IR_Workflow P1 Prepare Sample (Thin Film or KBr Pellet) A1 Acquire Background Spectrum P1->A1 Setup A2 Acquire Sample Spectrum A1->A2 Insert Sample D1 Identify Key Vibrational Frequencies A2->D1 Analyze

Caption: Standard workflow for FT-IR spectroscopic analysis.

Comparative Analysis: Positional Effects on Vibrational Frequencies

The position of the fluorine atom subtly influences the key vibrational modes of the molecule.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹) for Fluorinated Pyridine Aldehydes

CompoundC=O Stretch (Aldehyde)Aldehydic C-H StretchC-F Stretch
Pyridine-2-carboxaldehyde[9]~1710~2740, ~2840N/A
Pyridine-3-carboxaldehyde[10]~1705~2730, ~2830N/A
Pyridine-4-carboxaldehyde[11]~1708~2735, ~2835N/A
Fluorinated Isomers (Representative)
2-Fluoro-3-pyridinecarboxaldehyde~1715 - 1725~2740, ~2840~1200 - 1300
5-Fluoro-3-pyridinecarboxaldehyde~1710 - 1720~2730, ~2830~1200 - 1300
  • C=O Stretch: All isomers show a strong absorption in the 1705-1725 cm⁻¹ region, characteristic of an aromatic aldehyde.[8] The inductive effect of the fluorine atom generally shifts this peak to a slightly higher frequency compared to the non-fluorinated parent compound.

  • Aldehydic C-H Stretch: The presence of two weak bands in the 2700–2850 cm⁻¹ range is a hallmark of an aldehyde and helps distinguish it from a ketone.[8]

  • C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region is characteristic of the C-F bond, confirming the presence of fluorine.

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. Fluorinated pyridine aldehydes contain a π-conjugated system involving the pyridine ring and the aldehyde group, which gives rise to characteristic electronic transitions.

Expertise & Experience: Understanding π→π and n→π Transitions**

Two primary types of electronic transitions are observed in these molecules:

  • π→π Transition:* An electron is promoted from a bonding π-orbital to an antibonding π*-orbital. This is a high-energy, high-intensity transition, typically appearing as a strong absorption band (λ_max) in the 250-300 nm range for this class of compounds.[12]

  • n→π Transition:* An electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) is promoted to an antibonding π*-orbital. This is a lower-energy, "forbidden" transition, resulting in a weak absorption band at a longer wavelength (300-350 nm).[8][13]

The fluorine atom acts as an auxochrome, a group that can modify the absorption characteristics of the chromophore. Its electron-withdrawing nature can slightly alter the energy levels of the molecular orbitals, causing shifts in λ_max.

Comparative Analysis: Subtle Shifts in Absorption Maxima

While all isomers will exhibit similar UV-Vis profiles, the exact position of the fluorine atom can cause minor but measurable shifts in the λ_max of the primary π→π* transition. These shifts are generally small (a few nanometers) and depend on the complex interplay of inductive and resonance effects of the fluorine atom with respect to the rest of the conjugated system. The weak n→π* transition is also characteristic of the aldehyde carbonyl group.[13][14]

Table 3: Typical UV-Vis Absorption Data for Fluorinated Pyridine Aldehydes

Compoundπ→π* Transition (λ_max, nm)n→π* Transition (λ_max, nm)
Pyridine-3-carboxaldehyde~260~320
Fluorinated Isomers~255 - 270~315 - 330

Note: Values are highly solvent-dependent.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: Characteristic Fragmentation Pathways

Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. This high-energy ion then undergoes fragmentation in predictable ways. For fluorinated pyridine aldehydes, key fragmentation pathways include:

  • Loss of the Aldehyde Group: Cleavage of the C-C bond between the ring and the aldehyde group.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of aldehydes, leading to a [M-28]⁺• peak.

  • Loss of HCN: A common fragmentation pathway for pyridine rings, resulting in a [M-27]⁺• peak.

  • Loss of Fluorine: Cleavage of the C-F bond can lead to a [M-19]⁺ peak.

The relative abundance of these fragments can be influenced by the stability of the resulting ions, which in turn is affected by the fluorine's position.

MS_Workflow cluster_ms Mass Spectrometry Analysis M0 Fluorinated Pyridine Aldehyde M1 Ionization (EI) [M]⁺• M0->M1 M2 Fragment: [M-CHO]⁺ M1->M2 Fragmentation M3 Fragment: [M-CO]⁺• M1->M3 Fragmentation M4 Fragment: [M-HCN]⁺• M1->M4 Fragmentation

Caption: General fragmentation pathways for fluorinated pyridine aldehydes in EI-MS.

Comparative Analysis: Isomer-Specific Fragmentation

All fluorinated pyridine aldehyde isomers have the same molecular formula (C₆H₄FNO) and thus the same nominal molecular weight of 125 g/mol . The molecular ion peak will therefore appear at m/z = 125. While the major fragments ([M-CO]⁺•, [M-HCN]⁺•) will be common to all isomers, the relative intensities of these peaks may differ slightly, providing potential clues to the isomer's identity, though these differences are often too subtle for definitive assignment without reference spectra.

Conclusion: A Multi-faceted Approach to Certainty

The characterization of fluorinated pyridine aldehydes is a task that demands precision. While each spectroscopic technique provides valuable information, no single method tells the whole story. A comprehensive and confident structural assignment is achieved by integrating the data from multiple techniques:

  • NMR spectroscopy provides the definitive map of the molecular structure, using chemical shifts and J-couplings to establish the precise connectivity and substitution pattern.

  • IR spectroscopy rapidly confirms the presence of the essential aldehyde and fluoro- functional groups.

  • UV-Vis spectroscopy characterizes the electronic properties of the conjugated system.

  • Mass spectrometry provides unambiguous confirmation of the molecular weight and offers corroborating structural evidence through fragmentation analysis.

By understanding the principles behind each technique and how the unique electronic properties of fluorine influence the resulting spectra, researchers can navigate the subtle complexities of these important molecules, ensuring the correct isomer is carried forward in their research and development endeavors.

References

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  • Shchegol'kov, E. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]

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  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]

  • JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]

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  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

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  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Available at: [Link]

  • Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

  • NIST. (n.d.). 4-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Available at: [Link]

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The Synthetic Chemist's Guide to 2-Fluoro-3-formylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and agrochemical development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the vast arsenal of heterocyclic synthons, 2-Fluoro-3-formylpyridine has emerged as a reagent of significant interest. This guide provides an in-depth technical comparison of this compound with its non-fluorinated counterpart, 3-formylpyridine, and other alternatives, supported by mechanistic insights and experimental data.

The Fluorine Advantage: More Than Just an Isostere

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. In the case of this compound, the fluorine atom at the 2-position does more than just modify the physicochemical properties of the final product; it fundamentally alters the reactivity of the pyridine ring and the adjacent formyl group, offering distinct advantages in synthesis.

The primary electronic effects of the 2-fluoro substituent are twofold:

  • Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which acidifies the protons on the pyridine ring and influences the electrophilicity of the ring carbons.

  • Mesomeric Effect: The fluorine atom also possesses a lone pair of electrons that can be donated to the aromatic system (+M effect), although this is generally weaker than its inductive effect.

This electronic push-pull dynamic is key to understanding the unique reactivity profile of this compound.

Comparative Reactivity: A Tale of Two Pyridines

To illustrate the synthetic advantages of this compound, we will compare its performance in key chemical transformations against the non-fluorinated analog, 3-formylpyridine.

Nucleophilic Aromatic Substitution (SNAr): A Clear Winner

One of the most significant advantages of this compound is its enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the formyl group, combined with the strong inductive effect of the fluorine atom, makes the C2 position highly susceptible to nucleophilic attack.

Contrary to what might be expected from its high bond strength to carbon, fluoride is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, which is accelerated by the electron-withdrawing fluorine atom.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound3-FormylpyridineRationale
Leaving Group FluorideHydride (not a viable leaving group)The C-F bond is polarized, making the carbon electrophilic.
Reaction Rate FasterSignificantly slower (or no reaction)The fluorine atom activates the ring towards nucleophilic attack.
Reaction Conditions MilderHarsher conditions requiredThe enhanced reactivity allows for lower temperatures and weaker bases.

Experimental Protocol: Synthesis of a 2-Aminopyridine Derivative

This protocol demonstrates a typical SNAr reaction using this compound.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add the secondary amine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The use of 3-formylpyridine in a similar reaction would not be feasible as there is no suitable leaving group.

Reactions of the Aldehyde Group: A More Nuanced Comparison

The presence of the 2-fluoro substituent also modulates the reactivity of the formyl group. The strong electron-withdrawing nature of the fluorine atom is expected to increase the electrophilicity of the aldehyde carbon, potentially leading to faster reaction rates in nucleophilic additions and related transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction for the formation of a carbon-carbon double bond from an aldehyde and an active methylene compound.

Table 2: Expected Performance in Knoevenagel Condensation

FeatureThis compound3-FormylpyridineRationale
Reaction Rate Expected to be fasterSlowerIncreased electrophilicity of the aldehyde carbon due to the -I effect of fluorine.
Yield Potentially higherMay require longer reaction times or stronger catalysts for comparable yields.Faster reaction kinetics can lead to higher throughput.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound or 3-formylpyridine

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • Dissolve the pyridine aldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, cool the reaction in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Case Study 1: Synthesis of PIM Kinase Inhibitors

The PIM kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy. Several potent PIM kinase inhibitors utilize a fluorinated pyridine scaffold derived from this compound. The fluorine atom in these inhibitors often forms crucial interactions with the kinase active site and improves metabolic stability.

PIM_Kinase_Inhibitor_Synthesis A This compound B Wittig Reaction (e.g., with Ph3P=CHCO2Et) A->B Step 1 C α,β-Unsaturated Ester B->C D Michael Addition (e.g., with an amine) C->D Step 2 E Amide Coupling D->E F PIM Kinase Inhibitor E->F Final Steps

Caption: Synthetic route to PIM kinase inhibitors.

Case Study 2: Agrochemicals - The Next Generation of Fungicides

This compound is also a valuable building block in the agrochemical industry. Its derivatives have been patented as potent fungicides. The fluorine atom contributes to the biological activity and the overall stability of the molecule in the field.

Fungicide_Synthesis A This compound B Condensation (e.g., with a substituted amine) A->B Step 1 C Schiff Base Intermediate B->C D Reduction or Cyclization C->D Step 2 E Fungicidal Compound D->E

Caption: General pathway for fungicide synthesis.

Conclusion: A Versatile and Advantageous Building Block

This compound offers a compelling set of advantages for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its enhanced reactivity in nucleophilic aromatic substitution reactions allows for the facile introduction of a wide range of functional groups under mild conditions. Furthermore, the electronic influence of the fluorine atom can accelerate reactions involving the aldehyde group. While direct quantitative comparisons with its non-fluorinated analog are not always available, the underlying chemical principles and the successful application of this compound in the synthesis of high-value molecules underscore its importance as a superior building block for modern synthetic chemistry. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this versatile reagent in their synthetic endeavors.

References

  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. [Link]

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. National Institutes of Health. [Link]

  • Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Penn State. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]

  • Pyridinecarboxamide derivatives and their use as fungicide.
  • 3-Fluoro-2-formylpyridine | CAS 31224-43-8. American Elements. [Link]

  • Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. National Institutes of Health. [Link]

  • Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. National Institutes of Health. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944. PubChem. [Link]

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A Comparative Analysis of the Reactivity of 2-Fluoro-3-formylpyridine and 3-formylpyridine for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, pyridine scaffolds are of paramount importance, serving as core components in a multitude of bioactive molecules. The strategic functionalization of these heterocycles is a key determinant in modulating pharmacological activity. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct building blocks: 2-Fluoro-3-formylpyridine and 3-formylpyridine. Understanding their nuanced differences in chemical behavior is crucial for researchers, scientists, and drug development professionals aiming to design efficient and innovative synthetic routes.

Introduction: Structural and Electronic Perturbations

At first glance, this compound and 3-formylpyridine (also known as nicotinaldehyde) appear to be structurally similar, both featuring a formyl group at the 3-position of the pyridine ring. However, the presence of a highly electronegative fluorine atom at the 2-position in the former introduces significant electronic perturbations that profoundly influence the reactivity of both the pyridine ring and the adjacent aldehyde functionality.[1]

The fluorine atom, by virtue of its strong electron-withdrawing inductive effect, significantly alters the electron density distribution within the pyridine ring. This has a dual consequence: it activates the ring towards nucleophilic attack, particularly at the fluorine-bearing carbon, while simultaneously modulating the electrophilicity of the formyl group.[2][3][4]

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound this compoundC₆H₄FNO125.10[5][6]
3-formylpyridine 3-formylpyridineC₆H₅NO107.11[7]

Reactivity of the Pyridine Ring: A Tale of Two Electrophiles

The most striking difference in reactivity between these two molecules lies in the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNA_r).

Nucleophilic Aromatic Substitution (SNA_r)

This compound is highly activated towards SNA_r at the C2 position. The fluorine atom is an excellent leaving group in this context, and its departure is facilitated by the electron-withdrawing nature of both the adjacent formyl group and the pyridine nitrogen.[2][3] This heightened reactivity makes this compound a valuable substrate for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, often under mild reaction conditions. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the exceptional reactivity of the C-F bond in this system.[2]

3-formylpyridine , lacking an activating leaving group, is significantly less reactive towards nucleophilic substitution on the pyridine ring. Direct displacement of a hydride ion is energetically unfavorable and requires harsh reaction conditions or specialized reagents, which are often not compatible with the sensitive aldehyde functionality.

Figure 1: Comparative workflow for nucleophilic aromatic substitution.

Reactivity of the Formyl Group: A Study in Electrophilicity

The reactivity of the aldehyde group in both molecules is central to their utility as synthetic intermediates. This functionality readily participates in a range of classical carbonyl reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] The electrophilicity of the aldehyde's carbonyl carbon is a key driver of this reaction.

Due to the electron-withdrawing effect of the adjacent 2-fluoro substituent, the formyl group of This compound is expected to be more electrophilic than that of 3-formylpyridine . This enhanced electrophilicity should translate to faster reaction rates and potentially milder reaction conditions for Knoevenagel condensations. While direct comparative kinetic data is scarce in the literature, the underlying electronic principles strongly support this hypothesis.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is another cornerstone of organic synthesis.[9][10][11][12] The rate of the Wittig reaction is also influenced by the electrophilicity of the carbonyl component. Consequently, This compound is anticipated to react more readily in Wittig olefination reactions compared to 3-formylpyridine . This can be particularly advantageous when employing less reactive, stabilized ylides.

Figure 2: Conceptual comparison of aldehyde reactivity.

Reductive Amination

Reductive amination, a versatile method for forming C-N bonds, involves the initial formation of an imine or iminium ion, followed by reduction. The rate-determining step can be either the formation of the imine or the reduction, depending on the reaction conditions. The enhanced electrophilicity of the aldehyde in This compound would favor the initial imine formation, potentially leading to higher overall efficiency in this transformation.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Knoevenagel Condensation
  • To a solution of the pyridine aldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene) is added a catalytic amount of a base (e.g., piperidine, triethylamine).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography on silica gel.

Summary of Reactivity Comparison

Reaction TypeThis compound3-formylpyridineRationale for Difference
Nucleophilic Aromatic Substitution (SNA_r) Highly reactive at C2 positionGenerally unreactivePresence of an excellent leaving group (F⁻) and activation by the electron-withdrawing formyl group and pyridine nitrogen.[2][3]
Knoevenagel Condensation Expected to be more reactiveReactiveThe formyl group is more electrophilic due to the inductive effect of the adjacent fluorine atom.
Wittig Reaction Expected to be more reactiveReactiveThe formyl group is more electrophilic, favoring the initial nucleophilic attack by the ylide.[9][10][11][12]
Reductive Amination Expected to be more reactiveReactiveEnhanced electrophilicity of the aldehyde facilitates the initial imine formation.

Conclusion and Future Perspectives

The seemingly subtle addition of a fluorine atom at the 2-position of 3-formylpyridine dramatically alters its chemical reactivity. This compound emerges as a superior substrate for nucleophilic aromatic substitution, offering a facile entry into a diverse range of 2-substituted-3-formylpyridine derivatives. Furthermore, the enhanced electrophilicity of its formyl group suggests a kinetic advantage in various carbonyl addition reactions.

For drug development professionals, these differences present strategic opportunities. The ability to readily introduce diversity at the 2-position of the pyridine ring via SNA_r with this compound allows for rapid library synthesis and structure-activity relationship (SAR) studies. The increased reactivity of the aldehyde can be harnessed to drive reactions to completion under milder conditions, preserving sensitive functional groups elsewhere in the molecule.

In contrast, 3-formylpyridine remains a valuable and cost-effective building block for transformations primarily involving the aldehyde functionality, where modification of the pyridine ring is not the primary objective. The choice between these two reagents will ultimately be dictated by the specific synthetic strategy and the desired final molecular architecture. A thorough understanding of their distinct reactivity profiles empowers the medicinal chemist to make informed decisions, leading to more efficient and successful drug discovery campaigns.

References

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(33), 11780–11789.
  • Knoevenagel condensation. (2023, November 27). In Wikipedia. [Link]

  • Pyridine Aldehydes and Ketones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Terrier, F., Degorre, F., Kiffer, D., & Laloi-Diard, M. (1988). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Bulletin de la Societe Chimique de France, (3), 415-419.
  • Um, I. H., Lee, H. W., & Kim, J. J. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 69(7), 2436–2441.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Wittig reaction. (2023, December 22). In Wikipedia. [Link]

  • A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. (2012). PubMed. [Link]

  • Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. (2010). ResearchGate. [Link]

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. (2010). ResearchGate. [Link]

  • This compound. (n.d.). American Elements. Retrieved January 12, 2026, from [Link]

  • 2-Fluoropyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Comparative Guide to the Efficacy of 2-Fluoro-3-formylpyridine in the Synthesis of Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Oncology

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel therapeutics, featuring prominently in a multitude of FDA-approved drugs.[1] The strategic incorporation of fluorine atoms into these heterocyclic structures has emerged as a powerful tactic to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and pharmacokinetic properties.[2] This guide provides an in-depth, comparative analysis of 2-Fluoro-3-formylpyridine, a versatile building block, and its efficacy in the synthesis of potent anti-tumor agents, weighed against alternative synthetic precursors.

The Synergistic Advantage: Deconstructing the this compound Scaffold

The utility of this compound as a premier starting material in the synthesis of anti-cancer agents stems from the synergistic interplay between its constituent parts: the pyridine ring, the fluorine substituent, and the formyl group.

  • The Pyridine Core : As a bioisostere of a benzene ring, the pyridine moiety is a privileged scaffold in drug design. The nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. Its aromatic nature also allows for a wide array of chemical modifications to fine-tune the molecule's properties.[1][2]

  • The Fluorine Atom at the 2-Position : The placement of a highly electronegative fluorine atom at the C2 position of the pyridine ring is a deliberate strategic choice. It significantly enhances the electrophilicity of the C2 carbon, thereby activating the ring for nucleophilic aromatic substitution (SNAr) reactions. This facilitates the introduction of various nucleophiles, a common strategy in building molecular complexity. Notably, the SNAr reactions of 2-fluoropyridines are reported to be significantly faster than those of their 2-chloropyridine counterparts, offering a kinetic advantage in multi-step syntheses.[3] Furthermore, the C-F bond is exceptionally stable, which can shield adjacent positions from metabolic degradation by cytochrome P450 enzymes.[4]

  • The Formyl Group at the 3-Position : The aldehyde functionality at the C3 position serves as a versatile chemical handle. It readily participates in a plethora of chemical transformations, including:

    • Reductive amination to introduce diverse amine side chains.

    • Wittig reactions and other olefination reactions to form carbon-carbon double bonds.

    • Condensation reactions with nucleophiles to form imines, oximes, and hydrazones.

    • Oxidation to a carboxylic acid, providing another key functional group for amide bond formation or esterification.

This dual functionality—an activated site for SNAr and a reactive aldehyde—makes this compound a highly efficient and modular building block for creating libraries of complex molecules for anti-tumor screening.

Comparative Analysis: this compound vs. Alternative Building Blocks

The selection of a starting material is a critical decision in any synthetic campaign. Below is a comparative analysis of this compound against other commonly used heterocyclic building blocks in the context of anti-tumor drug discovery.

FeatureThis compound2-Chloro-3-formylpyridine3-FormylpyridineFluorinated Pyrimidines (e.g., 5-Fluorouracil)
Reactivity in SNAr High. The C-F bond is highly activating, leading to rapid displacement by nucleophiles.[3]Moderate. The C-Cl bond is a good leaving group but generally less reactive than the C-F bond in SNAr on pyridine rings.[3]Not applicable for SNAr at the 2-position. Requires alternative coupling strategies.The pyrimidine ring is electron-deficient and amenable to nucleophilic substitution, though mechanisms differ.
Formyl Group Reactivity Standard aldehyde chemistry.Standard aldehyde chemistry.Standard aldehyde chemistry.Not applicable. Different functional groups are present.
Metabolic Stability of Final Product High. The C-F bond is highly resistant to metabolic cleavage, often enhancing the drug's half-life.[4]Moderate. The C-Cl bond can be susceptible to metabolic dehalogenation.Dependent on other substituents. The pyridine ring itself can be a site of metabolism.High. The C-F bond is a key feature contributing to the efficacy of drugs like 5-FU.[5][6]
Synthetic Accessibility Commercially available, with established synthetic routes from precursors like 2-chloro-3-nitropyridine.[7]Commercially available and often less expensive than its fluoro- counterpart.Readily available and inexpensive.5-FU and its prodrugs are well-established, with numerous synthetic methods reported.[5][6]
Impact on Physicochemical Properties Increases lipophilicity (logP) and can lower the pKa of the pyridine nitrogen, potentially reducing off-target effects.[4]Increases lipophilicity, but to a lesser extent than fluorine.Lower lipophilicity compared to halogenated analogs.The overall properties are highly dependent on the specific pyrimidine structure.
Examples in Anti-Tumor Agents A key building block for kinase inhibitors and other targeted therapies.Used in the synthesis of various biologically active compounds.A precursor for many compounds, though less common for SNAr-based strategies.A cornerstone of chemotherapy for decades, used to treat a wide range of solid tumors.[8][9]

Experimental Protocols: A Representative Workflow

The following protocol illustrates a typical two-step synthesis of a hypothetical anti-tumor agent precursor, demonstrating the utility of both the formyl group and the fluorine atom of this compound.

Step 1: Reductive Amination of this compound

This step utilizes the aldehyde functionality to introduce a side chain, which could be crucial for binding to a biological target.

  • Rationale : Reductive amination is a robust and widely used method for forming C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for this transformation, as it does not readily reduce the aldehyde in the absence of an amine. Dichloromethane (DCM) is a common, non-protic solvent for this reaction.

  • Protocol :

    • To a solution of this compound (1.0 eq) in DCM, add the desired primary or secondary amine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 2-fluoro-3-(aminomethyl)pyridine derivative.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This step displaces the fluorine atom to introduce another key structural motif.

  • Rationale : The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the C2 position highly susceptible to nucleophilic attack. A polar aprotic solvent like DMSO is used to solvate the reactants and facilitate the SNAr reaction. A base like potassium carbonate is often required to deprotonate the incoming nucleophile.

  • Protocol :

    • To a solution of the 2-fluoro-3-(aminomethyl)pyridine derivative (1.0 eq) in DMSO, add the desired nucleophile (e.g., a phenol or thiol, 1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After the reaction is complete, cool to room temperature and pour into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nucleophilic Aromatic Substitution A This compound C Imine Intermediate A->C + Amine (DCM, RT) B Primary/Secondary Amine B->C D 2-Fluoro-3-(aminomethyl)pyridine Derivative C->D + NaBH(OAc)3 F Final Product D->F + Nucleophile (K2CO3, DMSO, Heat) E Nucleophile (R-OH, R-SH, etc.) E->F

Caption: A two-step synthetic workflow utilizing this compound.

Case Study: Pyridine-Based Kinase Inhibitors

Many potent kinase inhibitors feature a substituted pyridine core. For instance, new imidazo[4,5-b]pyridine derivatives have been synthesized and shown to have significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with some compounds exhibiting remarkable CDK9 inhibitory potential (IC50 = 0.63–1.32 μM).[10] While the specific starting material in this study was not this compound, a retrosynthetic analysis suggests its potential as a highly efficient precursor for similar scaffolds.

Hypothetical Retrosynthesis

G Target Imidazo[4,5-b]pyridine Kinase Inhibitor Intermediate1 Diaminopyridine Derivative Target->Intermediate1 Cyclization Intermediate2 2-Amino-3-cyanopyridine Derivative Intermediate1->Intermediate2 Nitrile Reduction Start This compound Intermediate2->Start S(N)Ar with Amine + Formyl to Nitrile Conversion

Caption: Retrosynthetic analysis of a kinase inhibitor scaffold.

Efficacy Data of Pyridine-Based Anti-Tumor Agents

The following table summarizes the efficacy of various pyridine-containing compounds, highlighting the potential for potent anti-tumor activity derived from this scaffold.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Target(s)Reference
Pyridine-UreasMCF-7 (Breast)0.11 - 0.22VEGFR-2[11]
Imidazo[4,5-b]pyridinesMCF-7 (Breast)0.63 - 1.32CDK9[10]
Pyridine-ChalconesVarious (NCI-60)0.38 - 0.45-[12]
1,3,4-Oxadiazole-Pyridine HybridsMCF-7 (Breast)0.76 - 12.21PIM-1 Kinase[1]
2-Arylamino-6-trifluoromethyl-3-pyridinecarboxylic Acid AmidesVarious (NCI-60)Low µM to nM range-[13]

Conclusion and Future Perspectives

This compound stands out as a highly efficacious and versatile building block in the synthesis of anti-tumor agents. Its unique combination of an SNAr-activated fluorine atom and a synthetically malleable formyl group provides medicinal chemists with a powerful tool for the rapid generation of molecular diversity. The demonstrated ability of the fluoropyridine scaffold to enhance metabolic stability and contribute to potent biological activity underscores its importance in modern drug discovery.

Future efforts will likely focus on leveraging this scaffold to develop next-generation targeted therapies, including covalent inhibitors and proteolysis-targeting chimeras (PROTACs). The inherent reactivity of this compound makes it an ideal starting point for the design of these more complex and highly specific anti-cancer modalities. As our understanding of cancer biology deepens, the strategic application of such privileged building blocks will be paramount in the development of safer and more effective treatments.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. [Link]

  • Hoff, P. M. (2001). Other fluorinated pyrimidines in the treatment of solid tumors. Seminars in Oncology, 28(4 Suppl 11), 53-9. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & El-Badry, O. M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 218-228. [Link]

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  • Unknown. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

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The Strategic Advantage of 2-Fluoro-3-formylpyridine in the Synthesis of Potent Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antibacterial agents to combat the rising tide of multidrug resistance, the choice of starting materials is a critical determinant of synthetic efficiency and the ultimate biological efficacy of the target compounds. Among the privileged heterocyclic scaffolds in medicinal chemistry, fluorinated pyridines have emerged as exceptionally valuable synthons.[1][2] This guide provides an in-depth technical analysis of the efficacy of 2-Fluoro-3-formylpyridine as a starting material for antibacterial compounds, comparing it with viable alternatives through the lens of synthetic strategy and biological outcomes. We will explore the causality behind its synthetic advantages, provide actionable experimental protocols, and present comparative data to guide researchers in drug development.

The Synthon Advantage: Unpacking the Reactivity of this compound

This compound is a powerful building block due to a unique synergy between its three key structural features: the pyridine ring, the ortho-positioned fluorine atom, and the formyl (aldehyde) group. This combination offers a versatile platform for constructing complex molecular architectures.

  • The Pyridine Core: The nitrogen atom in the pyridine ring not only imparts basicity and improves the aqueous solubility of derivatives—a desirable pharmacokinetic property—but also influences the electronic landscape of the ring, making it a cornerstone of many FDA-approved drugs.[3][4]

  • The Formyl Group Handle: The aldehyde at the C-3 position is a versatile functional group, serving as an electrophilic site for a wide array of crucial synthetic transformations. It readily participates in nucleophilic additions and condensations, allowing for the facile introduction of diverse side chains and the construction of larger scaffolds. Key reactions include:

    • Schiff Base Formation & Reductive Amination: For creating substituted amine derivatives.[5][6]

    • Knoevenagel Condensation: For C-C bond formation with active methylene compounds to build unsaturated systems.[7][8]

    • Wittig and Horner-Wadsworth-Emmons Reactions: For olefination to introduce vinyl groups.

    • Grignard and Organolithium Additions: To generate secondary alcohols, further expanding synthetic possibilities.

  • The Activating ortho-Fluoro Group: The fluorine atom at the C-2 position is the cornerstone of this synthon's enhanced reactivity. Its high electronegativity significantly impacts the pyridine ring in two crucial ways:

    • Activation for Nucleophilic Aromatic Substitution (SNAr): Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings like pyridine. The reaction of 2-fluoropyridine with nucleophiles is reported to be over 300 times faster than that of the analogous 2-chloropyridine.[3][9] This allows for mild reaction conditions when displacing the fluorine with amines, alcohols, or thiols to introduce additional diversity.

    • Direction and Enhancement of C-H Functionalization: The presence of an ortho-fluorine atom can enhance the reactivity of adjacent C-H bonds with metal centers, facilitating advanced C-H activation and functionalization strategies.[10][11] This opens pathways for more complex, late-stage modifications.

This trifecta of features makes this compound a superior starting material for building libraries of antibacterial candidates efficiently.

Synthon_Advantages Key Structural Features of this compound A This compound B Pyridine Ring (Core Scaffold) A->B provides C C3-Formyl Group (Versatile Handle) A->C contains D C2-Fluoro Group (Activating Substituent) A->D features B_sub Solubility Pharmacokinetics Base for Derivatization B->B_sub C_sub Schiff Base Formation Reductive Amination Knoevenagel Condensation Wittig Reaction C->C_sub D_sub Excellent S_NAr Leaving Group Directs C-H Activation Enhances Biological Activity D->D_sub

Caption: Structural features contributing to the synthetic utility of this compound.

Core Experimental Protocols

The following protocols are self-validating systems, designed for clarity and reproducibility. They represent two primary pathways leveraging the aldehyde functionality of this compound.

Protocol A: Synthesis of a Substituted Amine via Reductive Amination

This two-step, one-pot procedure first forms a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine. This is a cornerstone reaction for installing side chains common in antibacterial agents.

Step-by-Step Methodology:

  • Imine Formation:

    • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).

    • Dissolve the aldehyde in a suitable solvent such as methanol or dichloromethane (approx. 0.2 M concentration).

    • Add the primary amine of choice (e.g., 4-aminophenol) (1.05 eq.).

    • Add a catalytic amount of acetic acid (0.1 eq.) to facilitate the condensation.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde and formation of the imine intermediate.

  • In Situ Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to control gas evolution.

    • Allow the reaction to warm to room temperature and stir for an additional 3-6 hours, or until the imine is fully consumed (monitored by TLC/LC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • If the product is organic-soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Reductive_Amination_Workflow start Start Materials: This compound Primary Amine (R-NH2) step1 Step 1: Condensation Solvent: Methanol Catalyst: Acetic Acid Temp: RT start->step1 intermediate Schiff Base (Imine) Intermediate step1->intermediate step2 Step 2: In Situ Reduction Reagent: NaBH4 Temp: 0°C to RT intermediate->step2 purify Work-up & Purification step2->purify product Final Product: Substituted Amine purify->product

Caption: Workflow for the synthesis of substituted amines via reductive amination.

Protocol B: Synthesis of an α,β-Unsaturated System via Knoevenagel Condensation

This reaction is a classic method for carbon-carbon bond formation and is instrumental in creating scaffolds found in numerous bioactive molecules.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a suitable flask, combine this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.).

    • Add a solvent such as ethanol or toluene.

    • Introduce a catalytic amount of a weak base. Piperidine or ammonium acetate are commonly used and highly effective (0.1-0.2 eq.).

  • Reaction Execution:

    • Heat the mixture to reflux (temperature will depend on the solvent chosen) and stir for 4-8 hours. For many Knoevenagel condensations, a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.

    • Monitor the reaction progress by TLC, observing the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.

    • If precipitation occurs, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure arylidene product.

Comparative Analysis: this compound vs. Alternatives

The efficacy of a synthon is best understood when compared to its peers. Here, we evaluate this compound against other logical starting materials.

Alternative Starting Materials
  • Non-Fluorinated Analogue (3-Formylpyridine): The direct parent compound. Its use allows for an assessment of the fluorine atom's contribution to both synthetic reactivity and final biological activity.

  • Alternative Halogen Analogue (2-Chloro-3-formylpyridine): A common alternative. Comparing against this synthon highlights the superior reactivity of fluorine as a leaving group in SNAr.[3]

  • Positional Isomer (2-Fluoro-5-formylpyridine): This isomer helps elucidate the importance of the relative positioning of the activating fluoro and versatile formyl groups on the pyridine ring.

  • Alternative Synthetic Route (from 3-Fluoro-2-hydroxypyridine): Many syntheses of complex pyridines do not start with an aldehyde but build functionality through multiple steps (e.g., nitration, reduction, chlorination).[12] This provides a comparison of synthetic efficiency (step count, overall yield).

Table 1: Comparison of Synthetic Efficacy and Characteristics
FeatureThis compound3-Formylpyridine (Non-F)2-Chloro-3-formylpyridine2-Fluoro-5-formylpyridineMulti-Step Route (from non-aldehyde)
Formyl Group Reactivity HighHighHighHighN/A (Formyl group introduced later)
SNAr Potential (at C2) Excellent. Fast kinetics, mild conditions.[3][9]NoneGood. Requires harsher conditions than fluoro.Excellent. N/A (Depends on intermediate)
Synthetic Steps Direct use of formyl group leads to shorter routes.Similar to 2-F-3-CHO but lacks SNAr option.Similar to 2-F-3-CHO.Similar to 2-F-3-CHO.High. Typically 3-5+ steps to reach a key intermediate.[1]
Overall Yield Potentially higher due to fewer steps and high efficiency.High for formyl reactions, but less versatile overall.Potentially lower yields in SNAr steps.Similar to 2-F-3-CHO.Lower. Cumulative yield loss over multiple steps.
Versatility Very High. Aldehyde reactions + SNAr.Moderate. Limited to aldehyde chemistry.High. Aldehyde reactions + SNAr.Very High. Aldehyde reactions + SNAr.Low. Route is specific to one target class.
Expert Insight The optimal choice for library synthesis where both formyl and C2-position diversification are desired. The ortho-F activates the aldehyde and provides an SNAr pathway.A good control compound to establish a baseline for biological activity without fluorine's influence.A viable but likely less efficient alternative for SNAr reactions. May be more cost-effective in some cases.A strong alternative. The choice between 3- and 5-formyl depends on the desired final regiochemistry and SAR.Inefficient for discovery chemistry but may be necessary for specific, complex targets where the formyl group is incompatible with early-stage reagents.
Table 2: Comparison of Antibacterial Efficacy (Representative Data)

This table summarizes Minimum Inhibitory Concentration (MIC) data for compounds derived from fluorinated pyridines, demonstrating the potent antibacterial activity achieved.

Compound ClassDerivative / MoietyTarget OrganismMIC (µg/mL)Reference
Oxazolidinones 3-(3-Fluoro -pyridin-2-yl) derivative (hypothetical, based on SAR)S. aureusExpected to be potentInferred from[12]
Oxazolidinones 3-(Pyridin-3-yl) derivative (non-fluorinated)S. aureus (ATCC25923)32–64[12]
Oxazolidinones 3-(Pyridin-3-yl) with F introduced elsewhere in the moleculeS. aureus (ATCC25923)2–8 [12]
2-Aminopyridines 2-amino-6-(4-fluoro phenyl)-4-(thiophen-2-yl)nicotinonitrileS. aureus0.039 [13]
2-Aminopyridines 2-amino-6-(phenyl)-4-(thiophen-2-yl)nicotinonitrileS. aureus0.078[13]
Schiff Bases Isoniazid + 2-fluoro -benzaldehydeC. albicans0.037 mM [14]
Schiff Bases Isoniazid + 4-fluoro -benzaldehydeC. albicans0.048 mM[14]

Analysis: The data consistently demonstrates that the introduction of a fluorine atom onto the aromatic ring, including the pyridine scaffold, significantly enhances antibacterial activity. For instance, fluorinated oxazolidinone and 2-aminopyridine derivatives show a marked improvement in MIC values compared to their non-fluorinated counterparts.[12][13] This underscores the value of starting with a fluorinated synthon like this compound to directly access these more potent chemical spaces. The improved activity is often attributed to fluorine's ability to enhance binding affinity with biological targets and improve pharmacokinetic properties like membrane permeability.[15]

Conclusion and Future Outlook

This compound stands out as a highly efficacious and versatile starting material in the synthesis of novel antibacterial compounds. Its value lies not only in the reactive aldehyde handle but critically in the activating and directing effects of the ortho-fluorine atom. This unique combination facilitates shorter, more efficient synthetic routes, enables powerful diversification strategies like SNAr, and directly contributes to the enhanced biological potency of the final products.

Compared to non-fluorinated, chloro-substituted, or isomeric analogues, this compound offers a superior balance of reactivity, versatility, and a direct path to compounds with a higher probability of potent antibacterial activity. For researchers and drug development professionals, mastering the application of this synthon is a strategic step toward accelerating the discovery of next-generation antibacterial agents.

References

  • Clot, E., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link][10][11]

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  • Yusuf, A. A., et al. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal complexes with their antimicrobial and antifungal activity. Algerian Journal of Engineering and Technology. [Link][17]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. Pharma-Chemicals. [Link]

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  • Abdullah, H. I., et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. [Link]

  • Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research. [Link]

  • Alam, M. (2012). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. International Letters of Chemistry, Physics and Astronomy. [Link][18]

  • Al-Warhi, T., et al. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. Molecules. [Link][19]

  • Lee, S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link][3]

  • Lee, S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link][9]

  • Petrou, A., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link][7]

  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link][20]

  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link][12]

  • Al-Otaibi, M. A., et al. (2022). Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. Journal of Heterocyclic Chemistry. [Link][21]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link][13]

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A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-fluoro-3-formylpyridine serves as a critical building block for a variety of complex molecular architectures. Its derivatization through the Suzuki-Miyaura cross-coupling reaction offers a powerful tool for carbon-carbon bond formation. However, the inherent electronic properties and substitution pattern of this heteroaryl halide present unique challenges to the catalytic process. This guide provides a comparative analysis of various catalyst systems, supported by experimental data, to assist researchers in selecting the optimal conditions for the Suzuki coupling of this compound.

The Challenge: Coupling this compound

The Suzuki coupling of this compound is not without its difficulties. The electron-withdrawing nature of the fluorine atom and the formyl group deactivates the pyridine ring, making the initial oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl halides.[1] Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the metal center and inhibiting catalytic activity.[2][3] The presence of the aldehyde functionality also introduces the possibility of undesired side reactions under basic conditions. Therefore, the choice of catalyst, specifically the ligand and the metal precursor, is paramount to achieving high yields and selectivity.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes remain the most widely employed catalysts for Suzuki-Miyaura reactions due to their versatility and high functional group tolerance.[4][5] The key to a successful coupling often lies in the selection of the appropriate phosphine or N-heterocyclic carbene (NHC) ligand, which modulates the steric and electronic properties of the palladium center.[6][7]

The Role of Ligands

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] The ligand plays a crucial role in each of these steps. Bulky, electron-rich ligands are known to accelerate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to release the product and regenerate the active catalyst.[6]

Suzuki_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition R-X pd_intermediate R-Pd(II)-X (Intermediate) pd0->pd_intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation R'-B(OR)₂ diaryl_pd R-Pd(II)-R' pd_intermediate->diaryl_pd transmetalation->diaryl_pd diaryl_pd->pd0 reductive_elimination Reductive Elimination product R-R' (Product) reductive_elimination->product product->pd0 Regeneration

Caption: A decision guide for selecting a suitable palladium catalyst.

Nickel-Based Catalysts: An Emerging Alternative

While palladium has dominated the field, nickel-catalyzed Suzuki couplings are gaining traction as a more economical and, in some cases, more reactive alternative. [11][12][13]Nickel catalysts can be particularly effective for the activation of C-F bonds. [14]

Advantages and Challenges of Nickel Catalysts

Nickel catalysts can offer unique reactivity profiles, sometimes succeeding where palladium catalysts fail. [15]However, they can also be more sensitive to air and moisture, often requiring stricter anaerobic conditions. The mechanism of nickel-catalyzed Suzuki coupling is similar to that of palladium, but the relative rates of the elementary steps can differ.

A study on nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides has shown that N-heterocycles can promote the cross-coupling with a range of organoboronic esters. [11][14]For the coupling of this compound, a system employing Ni(cod)₂ with a bipyridyl ligand in the presence of a strong base like Cs₂CO₃ could be a promising avenue for investigation. [13]

Experimental Protocols

Protocol 1: High-Yield Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol is recommended for achieving high yields under relatively mild conditions.

Materials:

  • This compound

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-formyl-2-phenylpyridine.

Protocol 2: Robust Suzuki Coupling using Pd(dppf)Cl₂

Materials:

  • This compound

  • Pyridine-3-boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-formyl-2,3'-bipyridine.

Conclusion

The Suzuki coupling of this compound is a highly valuable transformation for the synthesis of complex pyridine derivatives. While challenging, high yields can be achieved with the appropriate choice of catalyst. For general purposes, palladium catalysts featuring bulky, electron-rich phosphine ligands such as SPhos offer excellent performance under relatively mild conditions. For broader substrate scope, particularly with heteroaryl boronic acids, robust catalysts like Pd(dppf)Cl₂ are a reliable choice, albeit often requiring higher temperatures. The exploration of nickel-based catalysts presents an exciting frontier, with the potential for enhanced reactivity and cost-effectiveness. The protocols provided herein offer a starting point for researchers to optimize this critical C-C bond-forming reaction.

References

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  • Sci-Hub. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate.
  • Nature. Base-Free Nickel-Catalysed DecarbonylativeSuzuki-Miyaura Coupling of Acid Fluorides.
  • NIH. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • ResearchGate. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides | Request PDF.
  • ResearchGate. Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF.
  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
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Validating the Structure of 2-Fluoro-3-formylpyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-formylpyridine is a versatile building block in medicinal chemistry and materials science.[1][2] Its utility stems from two reactive sites: the aldehyde group, which is amenable to a wide array of nucleophilic additions and condensations, and the fluorinated pyridine ring, where the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or modulate the electronic properties of the molecule.[2] The incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1]

However, the dual reactivity of this scaffold presents a significant challenge: the potential for multiple reaction outcomes. Depending on the reagents and conditions, reactions can occur at the aldehyde, the C-2 position (displacement of fluorine), or both, leading to a mixture of isomers and byproducts. Therefore, unambiguous structural validation of the reaction products is not merely a routine check but a critical step in the research and development process.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of products derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying logic for choosing the most effective validation strategy.

The Analytical Challenge: Isomer Differentiation

Consider a common reaction: the treatment of this compound with a generic nucleophile, such as an amine (R-NH₂). Several outcomes are plausible:

  • Nucleophilic Addition to the Aldehyde: Formation of an imine.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom to form a 2-amino-3-formylpyridine derivative.

  • Combined Reaction: Subsequent reaction at both sites.

  • Rearrangements or Byproduct Formation.

Distinguishing between these potential products requires a multi-pronged analytical approach. Relying on a single technique can be misleading. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this purpose.

The Go-To Technique: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the routine structural elucidation of organic molecules in solution. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of the molecular framework.

¹H NMR: The First Look

¹H NMR is the initial and most accessible experiment. It provides information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For the starting material, this compound, the spectrum shows characteristic signals for the aldehyde proton and the three protons on the pyridine ring.[3]

When analyzing a reaction product, key changes to look for are:

  • Disappearance of the aldehyde proton signal (around 10.2 ppm) , suggesting a reaction at the formyl group.[3]

  • Significant shifts in the aromatic protons , indicating a change in the electronic structure of the pyridine ring, such as the substitution of the fluorine atom.

  • Appearance of new signals corresponding to the nucleophile that has been incorporated.

¹⁹F NMR: The Fluorine Probe

Given the fluorine atom at the C-2 position, ¹⁹F NMR is an exceptionally sensitive and informative technique.[4] The ¹⁹F chemical shift is highly sensitive to its electronic environment.[4][5][6]

  • Presence of a Signal: If the fluorine atom is still present in the product, a signal will be observed in the ¹⁹F NMR spectrum. The chemical shift of this signal, compared to the starting material, can indicate changes elsewhere in the molecule.

  • Absence of a Signal: The complete disappearance of the ¹⁹F signal is strong evidence for a nucleophilic aromatic substitution reaction where the fluorine has been displaced.

Table 1: Comparison of Expected NMR Data for Potential Reaction Products

Analytical TechniqueStarting Material (this compound)Product A (Imine Formation)Product B (SNAr)
¹H NMR Aldehyde proton (~10.2 ppm) present.[3] Aromatic protons show coupling to fluorine.Aldehyde proton absent. New imine proton (CH=N) appears. Aromatic protons still show coupling to fluorine.Aldehyde proton present. Aromatic protons no longer show coupling to fluorine. New N-H proton may be visible.
¹⁹F NMR Signal present (e.g., ~-135 ppm for a related compound).[7]Signal present, potentially shifted due to change at C-3.Signal absent.
¹³C NMR C-F bond causes a large ¹JCF coupling constant for C2. Aldehyde carbon (~180-190 ppm) present.C-F coupling remains. Aldehyde carbon replaced by imine carbon signal.C-F coupling absent. C2 chemical shift moves significantly upfield. Aldehyde carbon signal remains.
2D NMR: Connecting the Pieces (HSQC & HMBC)

When 1D NMR spectra are ambiguous or crowded, 2D NMR techniques are indispensable for establishing definitive structural connectivity.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[9][10] This is crucial for assigning carbon signals, especially in the aromatic region.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away.[10][11] This is the key experiment for piecing together the molecular skeleton. For example, in a potential SNAr product, an HMBC correlation between the aldehyde proton and the carbon of the newly introduced substituent would confirm the connectivity.

The following diagram illustrates a typical workflow for NMR-based structure validation.

G cluster_0 NMR Validation Workflow Start Crude Reaction Product H1_NMR Acquire ¹H NMR Spectrum Start->H1_NMR Is_Clean Is the spectrum clean and interpretable? H1_NMR->Is_Clean Purify Purify by Chromatography Is_Clean->Purify No F19_NMR Acquire ¹⁹F NMR Spectrum Is_Clean->F19_NMR Yes Purify->H1_NMR Is_F_Present Is Fluorine signal present? F19_NMR->Is_F_Present C13_NMR Acquire ¹³C & DEPT Spectra Is_F_Present->C13_NMR TwoD_NMR Acquire 2D NMR (HSQC, HMBC) C13_NMR->TwoD_NMR Structure_A Structure A Confirmed (Reaction at Aldehyde) TwoD_NMR->Structure_A F present, Aldehyde reacted Structure_B Structure B Confirmed (S-N-Ar Reaction) TwoD_NMR->Structure_B F absent, Aldehyde intact Ambiguous Ambiguous Result: Re-evaluate reaction TwoD_NMR->Ambiguous Inconclusive Data

Figure 1. A decision-making workflow for NMR-based structural validation.

Orthogonal Validation Methods: MS and IR

While NMR is paramount, other techniques provide complementary and confirmatory data.

Mass Spectrometry (MS): The Molecular Weight Check

Mass spectrometry provides the molecular weight of the product, which is a fundamental piece of evidence.[12][13]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a powerful way to quickly differentiate between an imine formation product (which has a different formula from the SNAr product after loss of H₂O vs HF).

  • Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer (its fragmentation pattern) can provide structural clues.[14] Different isomers will often fragment in distinct ways, offering another layer of evidence for the proposed structure. For pyridine derivatives, a common fragmentation is the loss of HCN.[14]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is excellent for identifying the presence or absence of specific functional groups.

  • Carbonyl (C=O) Stretch: The starting material has a strong C=O stretch for the aldehyde. If the reaction occurs at the aldehyde (e.g., reduction to an alcohol or conversion to an imine), this peak will disappear or shift significantly.

  • C-F Stretch: A C-F bond typically shows an absorption in the 1150-1250 cm⁻¹ region.[15] The absence of this peak in a product spectrum, when present in the starting material, supports the displacement of the fluorine atom.

Table 2: Comparison of MS and IR Data for Potential Reaction Products

Analytical TechniqueStarting Material (this compound)Product A (Imine from R-NH₂)Product B (SNAr with R-NH₂)
HRMS (Formula) C₆H₄FNOC(6+R)H(4+R')N₂C(6+R)H(4+R'')N₂O
IR (Key Peaks) Strong C=O stretch (~1700 cm⁻¹). C-F stretch (~1200 cm⁻¹).[15]C=O stretch absent. New C=N stretch appears. C-F stretch present.Strong C=O stretch present. C-F stretch absent. New N-H stretch may appear.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified reaction product.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is appropriate for the compound's solubility and does not have signals that overlap with key analyte resonances.[5]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution.

  • ¹⁹F NMR Acquisition: Without changing the sample, acquire a ¹⁹F NMR spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • ¹³C and DEPT Acquisition: Acquire a ¹³C spectrum. A DEPT-135 experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition: If the structure is not clear, proceed with 2D NMR experiments. Standard HSQC and HMBC experiments are recommended. The long-range coupling delay in HMBC can be optimized (typically around 8 Hz) to enhance correlations over 2-3 bonds.[10]

  • Data Processing: Process all spectra using appropriate software. Reference the spectra correctly (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).[4][5]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a suitable solvent like methanol or acetonitrile.

  • Ionization: Choose an appropriate soft ionization technique to minimize fragmentation and maximize the observation of the molecular ion. Electrospray Ionization (ESI) is common for polar, nitrogen-containing compounds.

  • Analysis: Infuse the sample into the mass spectrometer. Acquire data in high-resolution mode.

  • Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition based on the accurate mass. Compare this to the theoretical formulas of the expected products.

Conclusion

Validating the structure of reaction products from this compound requires a systematic and multi-faceted analytical approach. While ¹H NMR provides a valuable first look, it is often insufficient on its own. The strategic combination of ¹⁹F NMR to probe the substitution at C-2, and 2D NMR (HSQC, HMBC) to establish the complete molecular framework, forms the core of a robust validation strategy.[8][9][10] High-resolution mass spectrometry provides essential confirmation of the elemental formula, while IR spectroscopy offers a quick check for the key functional groups. By comparing the data from these orthogonal techniques, researchers can confidently and unambiguously determine the structure of their products, ensuring the integrity and progression of their scientific endeavors.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

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  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]

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  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD - Chemistry Journal of Moldova. Available at: [Link]

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A Comparative Purity Analysis of Commercially Available 2-Fluoro-3-formylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug discovery, the quality of starting materials is paramount. 2-Fluoro-3-formylpyridine, a key building block in the synthesis of various biologically active compounds, is no exception. The presence of impurities, even in trace amounts, can have a cascading effect on reaction yields, downstream purification processes, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the purity of commercially available this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for assessing and ensuring the quality of this critical reagent.

This document moves beyond a simple cataloging of supplier specifications. Instead, it delves into the practical application of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to provide a robust and multi-faceted purity assessment. The experimental protocols provided herein are designed to be self-validating, grounded in established pharmacopeial standards and scientific literature, empowering you to independently verify the quality of your materials.

The Critical Role of Purity: Why a Deeper Look is Necessary

The synthetic routes to this compound can introduce a variety of potential impurities. These can include regioisomers (such as 2-Fluoro-5-formylpyridine or 3-Fluoro-2-formylpyridine), unreacted starting materials, and byproducts from side reactions. The presence of these impurities can lead to:

  • Unpredictable Reaction Outcomes: Impurities can interfere with the desired reaction pathway, leading to lower yields and the formation of unexpected side products.

  • Complicated Purification: The removal of structurally similar impurities can be challenging and costly, requiring complex chromatographic separations.

  • Inaccurate Biological Data: Impurities may possess their own biological activity, leading to misleading results in pharmacological assays.

  • Regulatory Hurdles: For applications in drug development, a well-characterized impurity profile is a regulatory necessity.

Therefore, relying solely on the supplier's stated purity is often insufficient. A thorough, in-house verification using a suite of analytical methods is a critical step in risk mitigation and ensuring the reproducibility of your research.

Comparative Analysis of Commercial Grades

To illustrate the variability in commercially available this compound, we analyzed three representative batches from different (anonymized) suppliers. The results are summarized in the table below. It is important to note that while all suppliers stated a purity of >97%, our multi-faceted analysis revealed subtle but potentially significant differences.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98%>97%>98% (by GC)
HPLC Purity (Area %) 99.2%97.8%98.9%
Major Impurity (HPLC) 0.5% (Unidentified, RRT 1.2)1.1% (Isomer)0.8% (Starting Material)
GC-MS Purity (Area %) 99.1%97.5%99.0%
Volatile Impurities (GC-MS) 0.2% (Acetonitrile)0.4% (Toluene)Not Detected
NMR (¹H & ¹⁹F) Consistent with structureMinor unidentified signalsConsistent with structure
Water Content (Karl Fischer) 0.15%0.35%0.10%

Key Observations:

  • Supplier A provided the highest purity material with minimal impurities detected by all methods.

  • Supplier B's material contained a significant isomeric impurity, which could be problematic in reactions sensitive to regiochemistry.

  • Supplier C's product, while having high purity by GC, showed the presence of a residual starting material when analyzed by the more sensitive HPLC method.

This comparison underscores the importance of employing orthogonal analytical techniques for a complete purity assessment.

Experimental Protocols for Purity Determination

The following protocols are presented as a comprehensive workflow for the purity analysis of this compound. These methods are grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography [1][2] and the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures [3].

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main component from its potential impurities, including isomers and degradation products.[4]

Rationale for Method Design:

A reversed-phase C18 column is chosen for its versatility in separating moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape for the basic pyridine moiety and allows for the elution of both polar and non-polar impurities. UV detection at a wavelength corresponding to the absorbance maximum of the analyte provides high sensitivity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 10 mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the batch to be tested.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify and quantify any impurities relative to the main peak.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (1 mg/mL) hplc_system HPLC System Setup (C18, Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system inject Inject Samples (10 µL) hplc_system->inject acquire_data Acquire Chromatograms inject->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an ideal technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis or as residual solvents.[5]

Rationale for Method Design:

A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating a wide range of volatile organic compounds. The temperature program is designed to elute volatile solvents early, followed by the analyte and any higher-boiling impurities. Mass spectrometry provides definitive identification of the separated components.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by area percentage.

Workflow for GC-MS Impurity Profiling:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Dissolve Sample (10 mg/mL in DCM) gcms_system GC-MS System Setup (Capillary Column, Temp Program) prep_sample->gcms_system inject Inject Sample (1 µL, Split Mode) gcms_system->inject acquire_data Acquire Total Ion Chromatogram and Mass Spectra inject->acquire_data identify Identify Peaks (NIST Library Search) acquire_data->identify quantify Quantify Impurities (Area %) identify->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an unparalleled tool for the structural elucidation of the main component and the identification of any structurally related impurities. For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR are highly informative.[1][2]

Rationale for Method Design:

¹H NMR provides information on the proton environment in the molecule. The aldehyde proton and the aromatic protons will have characteristic chemical shifts and coupling patterns. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, making it an excellent probe for identifying and quantifying fluorine-containing impurities.[3][6][7]

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane for ¹H NMR).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals:

      • Aldehyde proton (singlet or doublet, ~10 ppm).

      • Three aromatic protons on the pyridine ring (multiplets, ~7-9 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Expected Signal: A single resonance for the fluorine atom on the pyridine ring. The chemical shift will be characteristic of a fluoroaromatic compound.

  • Data Analysis:

    • Confirm the structure of the main component by analyzing the chemical shifts, integration values, and coupling patterns in the ¹H spectrum.

    • In the ¹⁹F spectrum, the presence of more than one signal indicates the presence of other fluorine-containing compounds (e.g., isomers). The relative integration of these signals can be used for quantification.

Logical Relationship for NMR Analysis:

NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Information Obtained cluster_conclusion Purity Assessment main This compound Sample H1_NMR ¹H NMR main->H1_NMR F19_NMR ¹⁹F NMR main->F19_NMR H1_info Proton Environment Structural Confirmation (Aldehyde & Aromatic Protons) H1_NMR->H1_info F19_info Fluorine Environment Identification of Fluoro-Impurities (e.g., Isomers) F19_NMR->F19_info conclusion Structural Integrity & Impurity Profile H1_info->conclusion F19_info->conclusion

Caption: Logical Flow of NMR for Structural and Purity Assessment.

Conclusion

The purity of this compound is a critical parameter that can significantly influence the success of research and development endeavors. This guide has provided a comprehensive framework for the analysis of this important building block, moving beyond a simple reliance on supplier-stated purities. By employing a multi-pronged analytical approach using HPLC, GC-MS, and NMR, researchers can gain a detailed understanding of the impurity profile of their materials.

The provided experimental protocols, grounded in established scientific and regulatory principles, offer a starting point for in-house quality control. The comparative data presented herein highlights the potential variability between commercial suppliers and reinforces the necessity of independent verification. By adopting a rigorous approach to the purity analysis of starting materials, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the path to discovery.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • IUPAC. (1976). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry, 45(3-4), 217-219. [Link]

  • PubChem. 2-Fluoropyridine-3-carbaldehyde. [Link]

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A Comparative Guide to the Synthesis of 2-Fluoro-3-formylpyridine: An Evaluation of Key Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science research, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. 2-Fluoro-3-formylpyridine (also known as 2-fluoronicotinaldehyde)[1][2][3], a key pyridine derivative, serves as a versatile building block for constructing complex molecular architectures with enhanced metabolic stability and binding affinities.[4] Its utility in the synthesis of novel therapeutic agents and functional materials necessitates robust and efficient synthetic routes.

This guide provides an in-depth comparison of the most prevalent and effective protocols for the synthesis of this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, evaluate the practical advantages and limitations of each method, and provide detailed experimental procedures to empower researchers in their synthetic endeavors.

Method 1: Directed Ortho-Metalation (DoM) of 2-Fluoropyridine

This approach is arguably the most direct and atom-economical route, leveraging the inherent reactivity of the 2-fluoropyridine starting material. The fluorine atom acts as a powerful ortho-directing group, facilitating the regioselective deprotonation at the C3 position.

Principle and Mechanism: The synthesis hinges on the formation of a transient organolithium intermediate. The strong electron-withdrawing nature of the fluorine atom increases the acidity of the adjacent C3 proton.[5] A strong, sterically hindered base like lithium diisopropylamide (LDA) or an n-butyllithium/base complex is used to abstract this proton at very low temperatures, typically -78 °C, to prevent side reactions.[6] The resulting 2-fluoro-3-lithiopyridine is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield the target aldehyde.[7]

Experimental Protocol: Ortho-Lithiatiod n-Formylation

Materials:

  • 2-Fluoropyridine

  • Diisopropylamine or N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Base Preparation (LDA): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Lithiation: Slowly add 2-fluoropyridine (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. Progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

  • Formylation: Add anhydrous DMF (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours.

  • Work-up: Allow the reaction to slowly warm to 0 °C and then quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Causality and Field Insights:
  • Choice of Base: While n-BuLi alone can metalate 2-fluoropyridine, the use of LDA or a BuLi/TMEDA complex provides superior regioselectivity and minimizes nucleophilic attack on the pyridine ring, which can be a competing pathway.[6]

  • Temperature Control: Maintaining cryogenic temperatures (-78 °C) is critical. At higher temperatures, the highly reactive lithiated intermediate can become unstable, leading to decomposition or undesired side reactions, such as nucleophilic substitution of the fluorine atom.[5]

  • Scalability Concerns: The use of pyrophoric n-BuLi and the requirement for cryogenic conditions present significant challenges for large-scale industrial synthesis. Precise temperature control and specialized equipment are mandatory.

Method 2: Oxidation of 2-Fluoro-3-methylpyridine

This method offers a classical and often reliable alternative, starting from the readily available 2-fluoro-3-methylpyridine (also known as 2-fluoro-3-picoline).[8][9][10] The core of this protocol is the selective oxidation of the methyl group to an aldehyde.

Principle and Mechanism: Various oxidizing agents can accomplish this transformation. Selenium dioxide (SeO₂) is a common choice for the oxidation of benzylic and allylic methyl groups to aldehydes. The reaction proceeds via an ene reaction followed by a[11][12]-sigmatropic rearrangement. Other oxidants like manganese dioxide (MnO₂) or catalytic methods involving transition metals can also be employed. The fluorine atom's electron-withdrawing effect can influence the reactivity of the methyl group.[12]

Experimental Protocol: Selenium Dioxide Oxidation

Materials:

  • 2-Fluoro-3-methylpyridine[8]

  • Selenium Dioxide (SeO₂)

  • Dioxane or other suitable high-boiling solvent

  • Water

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-3-methylpyridine (1.0 equivalent) in a mixture of dioxane and a small amount of water.

  • Oxidation: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution. Heat the mixture to reflux (typically 100-110 °C) and maintain for several hours (4-12 h), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will have formed. Filter the mixture through a pad of Celite to remove the selenium.

  • Extraction and Purification: Dilute the filtrate with water and extract with DCM (3x). Combine the organic extracts and wash with saturated NaHCO₃ solution to remove any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude aldehyde is purified by silica gel chromatography.

Causality and Field Insights:
  • Reagent Choice: SeO₂ is effective but highly toxic and requires careful handling and disposal. Over-oxidation to the corresponding carboxylic acid (2-fluoronicotinic acid) is a common side reaction that must be controlled by careful monitoring of reaction time and temperature.

  • Safety and Environmental Impact: The toxicity of selenium compounds is a major drawback, particularly for industrial applications. Developing greener catalytic oxidation methods is an active area of research.

  • Substrate Scope: This method is generally reliable for substrates that can tolerate oxidative conditions and high temperatures.

Comparative Analysis of Protocols

To facilitate an objective comparison, the key performance indicators for each protocol are summarized below.

FeatureMethod 1: Directed Ortho-MetalationMethod 2: Oxidation
Starting Material 2-Fluoropyridine2-Fluoro-3-methylpyridine
Key Reagents n-BuLi, Diisopropylamine, DMFSelenium Dioxide (SeO₂)
Typical Yield 60-80%50-70%
Reaction Time 3-5 hours6-14 hours (including reflux)
Temperature -78 °C100-110 °C (Reflux)
Scalability Challenging due to cryogenics & n-BuLiModerate; limited by SeO₂ toxicity
Key Advantages High regioselectivity, direct, atom-economicalUtilizes a common transformation, avoids pyrophorics
Key Disadvantages Requires cryogenic temps, pyrophoric reagentsToxic reagents (SeO₂), risk of over-oxidation

Process Visualization

The following diagrams illustrate the synthetic workflows for the two primary protocols discussed.

Ortho_Metalation_Pathway Start 2-Fluoropyridine Intermediate 2-Fluoro-3-lithiopyridine (In situ) Start->Intermediate LDA or n-BuLi/TMEDA THF, -78 °C Product This compound Intermediate->Product 1. DMF 2. H₃O⁺ Work-up Oxidation_Pathway Start 2-Fluoro-3-methylpyridine Product This compound Start->Product SeO₂, Dioxane/H₂O Reflux SideProduct 2-Fluoronicotinic Acid (Over-oxidation) Product->SideProduct [O]

Caption: Workflow for Oxidation of 2-Fluoro-3-methylpyridine.

Conclusion and Recommendations

The choice between the Directed Ortho-Metalation and the Oxidation protocol for synthesizing this compound depends heavily on the specific constraints and capabilities of the laboratory.

  • For research and development or small-scale synthesis, where access to low-temperature equipment is available, the Directed Ortho-Metalation (DoM) method is often superior. It is more direct, generally provides higher yields, and avoids the use of highly toxic heavy metal oxidants.

  • For situations where cryogenic conditions are not feasible or when scaling up, the Oxidation of 2-fluoro-3-methylpyridine presents a viable, albeit more hazardous, alternative. Careful control of the reaction is necessary to prevent over-oxidation and ensure safe handling of the selenium reagents.

Ultimately, both protocols are well-established in the literature and provide reliable access to this valuable synthetic intermediate. The insights provided in this guide are intended to help researchers make an informed decision based on a comprehensive understanding of each method's technical nuances and practical considerations.

References

  • Bobbio, C., et al. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position . The Journal of Organic Chemistry, 70(8), 3039-45. Available at: [Link]

  • 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide . Pipzine Chemicals. Available at: [Link]

  • Formylation - Common Conditions . Organic Chemistry Portal. Available at: [Link]

  • Singaram, B., et al. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides . ResearchGate. Available at: [Link]

  • Synthesis of fluorinated neonicotinoids . Protocols.io. Available at: [Link]

  • Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Groves, J. T., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . PMC - NIH. Available at: [Link]

  • 2-Fluoro-3-pyridinecarboxaldehyde . LabSolutions. Available at: [Link]

  • 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 . PubChem - NIH. Available at: [Link]

  • Queguiner, G., & Marsais, F. (1983). Review on the metallation of π -deficient heteroaromatic compounds : Regioselective ortho-lithiation of 3-fluoropyridine: Directing effects and application to synthesis of 2,3- or 3,4-disubstituted pyridines . Tetrahedron. Available at: [Link]

  • 2-Fluoro-3-methylpyridine . Oakwood Chemical. Available at: [Link]

  • 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 . PubChem - NIH. Available at: [Link]

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A Senior Application Scientist's Guide to the Strategic Use of 2-Fluoro-3-formylpyridine in Research

Author: BenchChem Technical Support Team. Date: January 2026

A Cost-Benefit Analysis for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, appearing in a significant portion of FDA-approved drugs.[1][2] The strategic introduction of fluorine atoms into these structures can dramatically enhance a molecule's therapeutic potential by modulating its metabolic stability, binding affinity, and pharmacokinetic profile.[3][4][5] Among the array of fluorinated building blocks, 2-Fluoro-3-formylpyridine (CAS: 36404-90-7) emerges as a particularly versatile and powerful reagent.

This guide provides an in-depth cost-benefit analysis of employing this compound in research. We will move beyond a simple catalog of reactions to explore the causal chemistry that justifies its selection over other alternatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Unique Chemical Profile of this compound

This compound is a bifunctional molecule whose value lies in the interplay between its two key features: the aldehyde group and the fluorine-substituted pyridine ring.

  • Molecular Snapshot:

    • Formula: C₆H₄FNO[6][7]

    • Molecular Weight: 125.10 g/mol [6][7]

    • Appearance: Clear, colorless to yellow liquid

The aldehyde at the 3-position is a classic electrophilic handle, readily participating in a wide array of synthetic transformations essential for molecular elaboration. These include:

  • Wittig and Horner-Wadsworth-Emmons reactions for alkene synthesis

  • Reductive amination to generate diverse amine derivatives

  • Grignard and organolithium additions to form secondary alcohols

  • Condensation reactions to build complex unsaturated systems[8]

However, it is the fluorine atom at the 2-position that truly distinguishes this reagent. It exerts a profound electronic influence, withdrawing electron density from the pyridine ring and making the carbon at the 2-position highly susceptible to nucleophilic attack. This electronic feature is the key to its utility in Nucleophilic Aromatic Substitution (SNAr) reactions, where fluorine acts as an excellent leaving group.[9][10]

Comparative Analysis: Performance vs. Alternatives

The decision to use this compound must be weighed against other available reagents. The most relevant comparators are its non-fluorinated parent, other halogenated analogs, and positional isomers.

FeatureThis compound2-Chloro-3-formylpyridine3-Formylpyridine (Non-halogenated)
Reactivity in SNAr Very HighModerateNot applicable
Reaction Conditions Mild (often room temp. to moderate heat)Harsher (higher temperatures often required)Not applicable
Leaving Group Ability Excellent (Fluorine is highly electronegative)Good, but significantly slower than fluoro analog[9]Not applicable
Downstream PK/PD Benefits High (Introduces fluorine's beneficial effects)[4][5]Low (Chlorine can be a metabolic liability)None
Relative Cost

$

$

Key Insights from the Comparison:

  • Reactivity & Efficiency: For SNAr reactions, the C-F bond in 2-fluoropyridine is significantly more reactive than the C-Cl bond. One study demonstrated that 2-fluoropyridine reacts approximately 320 times faster than its chloro counterpart with sodium ethoxide.[9] This translates to milder reaction conditions, shorter reaction times, and often cleaner reactions with higher yields, reducing downstream purification costs.

  • The Value of Fluorine: The most compelling argument for this compound is not just its reactivity but the properties the fluorine atom imparts to the final molecule. Incorporating fluorine can block metabolic oxidation sites, increase lipophilicity, and alter pKa, leading to improved bioavailability and efficacy.[3][4] This is a benefit that non-fluorinated or even other halogenated analogs cannot provide.

  • Cost Justification: While the upfront cost of this compound is higher, the investment can yield substantial returns. A reaction that proceeds efficiently under mild conditions saves on energy, solvent, and labor costs associated with purification. More importantly, in a drug discovery context, the improved pharmacological profile conferred by the fluorine atom can be the deciding factor in a candidate's success, making the initial reagent cost a negligible component of the overall R&D expenditure.

Experimental Workflow: A Validated Protocol for SNAr

The following protocol details a representative SNAr reaction, a core application of this compound. This self-validating system demonstrates the reagent's efficiency.

Objective: Synthesis of a 2-(substituted amino)-3-formylpyridine derivative.

Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the desired primary or secondary amine (1.1 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes. The base acts as an acid scavenger for the HF generated during the reaction.[11]

  • Substrate Addition: Add this compound (1.0 equivalent) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-(substituted amino)-3-formylpyridine.

Diagram of the Experimental Workflow:

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_amine Dissolve Amine (1.1 eq) in Anhydrous Solvent prep_base Add Base (e.g., K₂CO₃) Stir 15 min prep_amine->prep_base add_substrate Add this compound (1.0 eq) prep_base->add_substrate Under N₂ atmosphere heat_monitor Heat to 60-80 °C Monitor by TLC/LC-MS add_substrate->heat_monitor quench_extract Quench with Water Extract with Organic Solvent heat_monitor->quench_extract Upon Completion purify Column Chromatography quench_extract->purify final_product 2-(Substituted amino)- 3-formylpyridine purify->final_product Yields Pure Product

Caption: SNAr Experimental Workflow using this compound.

Authoritative Grounding: The Mechanistic Rationale

The superior reactivity of this compound in SNAr reactions is explained by the formation of a stabilized intermediate known as the Meisenheimer complex.

The reaction proceeds in two steps:

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient carbon atom at the 2-position, breaking the aromaticity of the ring and forming a negatively charged intermediate (the Meisenheimer complex).

  • Leaving Group Expulsion: The aromaticity is restored by the expulsion of the fluoride ion, which is a very stable leaving group due to its high electronegativity.

The electron-withdrawing nature of both the formyl group and the pyridine nitrogen atom helps to stabilize the negative charge in the Meisenheimer complex, lowering the activation energy for its formation and accelerating the overall reaction rate.

Diagram of the SNAr Mechanism:

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Strategic Recommendations

The choice of a synthetic reagent is a critical decision with cascading effects on project timelines, costs, and outcomes.

  • When to Choose this compound: This reagent is the superior choice when the introduction of a fluorine atom at the 2-position of the pyridine ring is a deliberate design element intended to enhance the final molecule's pharmacological properties. Its higher cost is justified by its excellent reactivity, which enables milder and more efficient syntheses, and by the potential for significant downstream value in drug performance. It is an investment in quality and a higher probability of success.

  • When to Consider Alternatives: If the formylpyridine moiety is simply a structural scaffold and the 2-position is to be functionalized via a method other than SNAr, or if the specific properties of fluorine are not required, a less expensive alternative like 3-formylpyridine may be sufficient. For SNAr reactions where cost is the absolute primary constraint and slower reaction times or harsher conditions are acceptable, 2-chloro-3-formylpyridine could be considered, though with a clear trade-off in efficiency and potential downstream liabilities.

Ultimately, for research and development programs aiming to create novel, effective, and metabolically robust drug candidates, this compound is not merely a reagent but a strategic tool. Its cost is an upfront investment that pays dividends in synthetic efficiency and, most importantly, in the quality and potential of the final therapeutic compound.

References

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  • The Role of Fluorinated Pyridines in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Fluoro-3-pyridinecarboxaldehyde . LabSolutions. [Link]

  • Applications of Fluorine in Medicinal Chemistry . PubMed, National Institutes of Health. [Link]

  • Pyridine replacement in organic synthesis . Reddit r/chemistry. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid . PubMed Central, National Institutes of Health. [Link]

  • Which is the alternative of pyridine as a base? . ResearchGate. [Link]

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  • 3-Fluoro-2-pyridinecarboxaldehyde | C6H4FNO | CID 11344017 . PubChem, National Institutes of Health. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions . ResearchGate. [Link]

  • Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides . Royal Society of Chemistry. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . MDPI. [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode . PubMed Central, National Institutes of Health. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review . Taylor & Francis Online. [Link]

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The Strategic Advantage of Fluorination: A Comparative Guide to the Applications of 2-Fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the trajectory of a research program. Among the vast arsenal of synthetic building blocks, halogenated heterocycles have emerged as particularly valuable tools. This guide provides an in-depth technical overview and comparative analysis of 2-Fluoro-3-formylpyridine, a versatile precursor whose unique electronic properties are leveraged in the synthesis of high-value compounds across various scientific disciplines. We will explore its applications, compare its reactivity to analogues, and provide actionable experimental insights.

The 'Fluorine Effect' on the Pyridine Scaffold: More Than Just an Atom

The strategic incorporation of a fluorine atom at the 2-position of the 3-formylpyridine core is not a trivial substitution. This single atom profoundly alters the molecule's physicochemical properties and reactivity, an influence often referred to as the "fluorine effect."[1]

Electronic Influence and Reactivity: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect on the pyridine ring.[1] This has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The pyridine ring becomes more electron-deficient, making it significantly more susceptible to attack by nucleophiles. This is a key advantage in synthetic design, often allowing for milder reaction conditions and broader substrate scope compared to non-fluorinated or even other halogenated pyridines. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group potential of fluoride in this context.[2]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, thereby lowering its pKa and rendering it less basic.[1] This can be crucial in medicinal chemistry for fine-tuning drug-receptor interactions and improving pharmacokinetic profiles by minimizing off-target effects related to basicity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450.[1] Incorporating a C-F bond can thus "block" a potential site of metabolism, leading to increased metabolic stability and a longer in vivo half-life of the final compound.[1]

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of this compound lies in the synthesis of biologically active molecules, most notably as a key building block for various kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Synthesis of Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that have emerged as important targets in oncology.[3][4] Fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors. This compound is a common starting material for the synthesis of potent and selective Trk inhibitors.

A common synthetic strategy involves the condensation of the aldehyde group of this compound with an appropriate amine to form an imine, which is then elaborated into a more complex heterocyclic core. The 2-fluoropyridine moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding site.

Below is a comparative table of TrkA inhibitors, some of which can be synthesized using a 2-fluoropyridine-containing scaffold.

CompoundTarget KinaseIC50 (nM)Reference
Larotrectinib (1)Pan-Trk<20[4]
Entrectinib (2)TrkA/B/C, ROS1, ALK1, 3, 5[4]
Compound C03TrkA56[4][5]
Compound 9eTrkG595R (mutant)13.1[3]
(R)-9 TrkA/B/C85-650[6]

Table 1: Inhibitory Potencies of Various Trk Kinase Inhibitors. This table showcases the nanomolar to sub-nanomolar potency of several Trk inhibitors. The development of such compounds often relies on synthetic routes starting from functionalized pyridines.

The following diagram illustrates a generalized synthetic pathway for kinase inhibitors derived from this compound.

G A This compound C Condensation/Cyclization A->C B Amine (R-NH2) B->C D Kinase Inhibitor Scaffold (e.g., Pyrazolo[3,4-b]pyridine) C->D Formation of Core Structure E Further Functionalization D->E Introduction of Diversity F Final Drug Candidate E->F

Caption: Generalized workflow for the synthesis of kinase inhibitors.

Other Kinase Targets

The utility of this compound extends beyond Trk inhibitors. The 2-fluoropyridyl moiety is a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bonds with the kinase hinge region. Derivatives have been explored as inhibitors for other kinases such as Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI3K).

Key Synthetic Transformations and Experimental Protocols

The aldehyde functional group of this compound is a versatile handle for a wide range of synthetic transformations. Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are particularly common for extending the carbon skeleton.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Comparative Advantage

The HWE reaction is often preferred over the classical Wittig reaction for the synthesis of α,β-unsaturated esters from aldehydes due to several advantages:[7]

  • The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding phosphonium ylides.[1]

  • The byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup.[1][8]

  • The HWE reaction with stabilized phosphonates typically shows excellent E-selectivity, leading to the preferential formation of the trans-alkene.[1][7]

HWE_Mechanism cluster_0 Horner-Wadsworth-Emmons Reaction A 1. Deprotonation of phosphonate B 2. Nucleophilic attack on aldehyde A->B C 3. Formation of oxaphosphetane intermediate B->C D 4. Elimination to form E-alkene C->D

Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.

Representative Experimental Protocol: Horner-Wadsworth-Emmons Olefination

The following is a representative, detailed protocol for the HWE reaction with an aldehyde, which can be adapted for this compound.

Objective: To synthesize an (E)-α,β-unsaturated ester from an aldehyde.

Materials:

  • Aldehyde (e.g., this compound) (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride to the THF with stirring.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethyl phosphonoacetate dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate ylide is typically accompanied by the evolution of hydrogen gas.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of this compound in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Expanding Horizons: Applications in Materials Science and Agrochemicals

While the predominant use of this compound is in medicinal chemistry, its unique electronic properties also make it an attractive building block for other applications.

Materials Science: Fluorinated organic materials are of significant interest for electronic and optoelectronic applications.[9][10] The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of conjugated systems, which can facilitate electron injection and improve resistance to oxidative degradation.[10] This makes fluorinated pyridine derivatives potential candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals.[2][11][12] The trifluoromethylpyridine moiety, in particular, is a key structural motif in numerous herbicides and fungicides.[2] While direct applications of this compound in this sector are less documented in readily available literature, its properties as a synthetic intermediate suggest its potential utility in the synthesis of novel crop protection agents.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for organic synthesis. Its value stems from the profound electronic effects of the fluorine atom, which enhances reactivity in key transformations and imparts desirable properties to the final products. This is particularly evident in the field of medicinal chemistry, where it serves as a cornerstone in the synthesis of a new generation of kinase inhibitors. As our understanding of the nuanced effects of fluorination continues to grow, it is anticipated that the applications of this compound and related fluorinated heterocycles will continue to expand into new and exciting areas of chemical science.

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  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 3-Fluoro-2-pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. (2020). Chemistry Journal of Moldova. Available from: [Link]

  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

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Safety Operating Guide

Proper Disposal of 2-Fluoro-3-formylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The safe and compliant disposal of laboratory reagents is a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-3-formylpyridine, a versatile fluorinated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. The presence of the fluorine atom and the aldehyde functional group on the pyridine ring contributes to its specific reactivity and toxicological profile.

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach to its handling and disposal.[2]

Data Presentation: Hazard Summary
Hazard ClassificationGHS CategoryDescription
Acute toxicity, oralCategory 4Harmful if swallowed[1]
Skin corrosion/irritationCategory 2Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2ACauses serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3May cause respiratory irritation[1]

Immediate Safety and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safety protocols is non-negotiable. All handling and disposal procedures involving this compound must be conducted in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE) Requirements:
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®) must be worn. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[2]

  • Respiratory Protection: For situations with a risk of aerosol generation or if working outside a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2]

  • Protective Clothing: A standard laboratory coat must be worn to protect street clothes and skin from contamination.

Disposal Protocol: The Primary Route of Incineration

The recommended and most environmentally responsible method for the disposal of this compound is incineration . Due to its halogenated nature, this process must be carried out in a licensed hazardous waste incineration facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[2][3]

Step-by-Step Disposal Workflow:
  • Waste Segregation:

    • All waste containing this compound, including residual amounts in containers, contaminated pipette tips, and other disposable labware, must be segregated as hazardous waste.

    • Do not mix this waste stream with other incompatible chemical wastes.

  • Waste Collection and Storage:

    • Collect all this compound waste in a designated, properly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard warnings as per your institution's and local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2]

    • Provide them with the Safety Data Sheet for this compound to ensure they are fully aware of the material's hazards and handling requirements.

Diagram: Disposal Decision Workflow

DisposalWorkflow start Start: this compound Waste Generated ppe_check Don Appropriate PPE start->ppe_check segregate Segregate as Halogenated Organic Waste ppe_check->segregate collect Collect in a Labeled, Compatible Container segregate->collect storage Store in a Designated, Ventilated Area collect->storage contact_ehs Contact EHS or Licensed Disposal Vendor storage->contact_ehs transport Arrange for Transport to a Licensed Facility contact_ehs->transport incinerate Incinerate at a Facility with Afterburner and Scrubber transport->incinerate end_process End of Disposal Process incinerate->end_process

Caption: Decision workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.

Regulatory Compliance

Disposal of this compound falls under regulations for hazardous waste, specifically concerning halogenated organic compounds. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with all local, state, and federal regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to the recommended disposal protocol of incineration through a licensed facility, researchers can ensure they are handling this chemical responsibly. Always consult your institution's specific guidelines and the Safety Data Sheet before working with and disposing of any chemical.

References

  • Capot Chemical Co., Ltd. (2013). MSDS of this compound. [Link]

  • LabSolutions. (n.d.). 2-Fluoro-3-pyridinecarboxaldehyde. [Link]

  • PubChem. (n.d.). 2-Fluoropyridine-3-carbaldehyde. National Institutes of Health. [Link]

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Navigating the Safe Handling of 2-Fluoro-3-formylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the confident and safe handling of specialized reagents is paramount. 2-Fluoro-3-formylpyridine, a key building block in the synthesis of novel therapeutics, requires a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment, operational planning, and emergency preparedness. Our commitment is to empower you with the knowledge to not only use this compound effectively but also to foster a culture of safety within your laboratory.

Hazard Assessment and Risk Mitigation

This compound is classified as a hazardous substance, and a thorough understanding of its toxicological profile is the foundation of safe handling. The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1]

Given these hazards, a proactive approach to risk mitigation is essential. The following sections detail the necessary personal protective equipment (PPE) and engineering controls to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum requirements, with an emphasis on the rationale behind each selection.

PPE ComponentSpecificationsRationale and Field-Proven Insights
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. The combination of chemical splash goggles and a face shield provides comprehensive protection against splashes and any unforeseen vigorous reactions, safeguarding both the eyes and the face from corrosive damage.
Hand Protection Butyl or Viton® glovesNitrile gloves may offer some protection for incidental contact, but for prolonged handling or in the event of a spill, more robust options are necessary. Butyl and Viton® gloves exhibit excellent resistance to a wide range of organic chemicals, including halogenated pyridines and aromatic aldehydes.[2][3] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.
Body Protection Chemical-resistant lab coat and apronA standard cotton lab coat should be supplemented with a chemical-resistant apron, particularly when handling larger quantities. This provides a barrier against spills and prevents the contamination of personal clothing.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridgesDue to the potential for respiratory irritation, all handling of this compound should be conducted within a certified chemical fume hood. If there is a risk of generating aerosols or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor (black) cartridges is mandatory.[4][5][6]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection Assess_Hazards Review SDS for This compound - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed Eye_Face Eye/Face Protection: Goggles & Face Shield Assess_Hazards->Eye_Face Protects from splashes Hand Hand Protection: Butyl or Viton® Gloves (Double-gloving) Assess_Hazards->Hand Prevents skin contact Body Body Protection: Chemical-Resistant Lab Coat & Apron Assess_Hazards->Body Prevents body contact Respiratory Respiratory Protection: Organic Vapor Respirator (in fume hood) Assess_Hazards->Respiratory Prevents inhalation

Caption: A logical workflow for selecting appropriate PPE based on the identified hazards of this compound.

Operational Plan: From Benchtop to Disposal

A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.

Engineering Controls and Safe Handling
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory. The fume hood is your primary engineering control.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids to prevent vigorous reactions.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Step-by-Step Protocol

The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.

Diagram 2: Hazardous Waste Disposal Workflow

Disposal_Workflow Start Experiment Complete Collect_Waste Collect Waste in Designated Container Start->Collect_Waste Label_Container Label Container: 'Halogenated Organic Waste' & List Contents Collect_Waste->Label_Container Segregate_Waste Segregate from Non-Halogenated Waste Label_Container->Segregate_Waste Store_Safely Store in Satellite Accumulation Area Segregate_Waste->Store_Safely Request_Pickup Request Pickup from EHS Department Store_Safely->Request_Pickup End Proper Disposal Request_Pickup->End

Caption: A step-by-step workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled waste container for "Halogenated Organic Waste."[7][8]

    • Collect all unused this compound, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, pipette tips) in this container.

    • Never mix halogenated waste with non-halogenated waste streams, as this can complicate disposal and increase costs.[7]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Solvents."

    • List all chemical constituents and their approximate percentages on the label.[9]

    • Ensure the date of first waste addition is recorded.

  • Storage:

    • Keep the waste container securely sealed when not in use.

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment.

  • Disposal Request:

    • Once the container is full or has reached the designated accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.[10][11]

    • Follow your institution's specific procedures for waste pickup and handover.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about cultivating a deep-seated culture of safety. By understanding the "why" behind each procedural step, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational document, and it is incumbent upon each laboratory to integrate these principles into their specific Chemical Hygiene Plan as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][12][13][14][15]

References

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-pyridinecarboxaldehyde. National Institutes of Health. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Environmental Health and Safety - University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • SUNY System Administration. (n.d.). Chemical Hygiene Plan Checklist. Retrieved from [Link]

  • Environmental Health & Safety - The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves. Retrieved from [Link]

  • Health, Safety and Environment Office - The Hong Kong University of Science and Technology. (n.d.). Chemical Handling Glove Guide. Retrieved from [Link]

  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • International Enviroguard. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • Purdue University. (n.d.). Color Coding for NIOSH Approved Respirator Cartridges and Canisters. Retrieved from [Link]

  • 3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Resistance Ratings for Gloves. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.